1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNRENFPOKMOLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Spectroscopic Characterization of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
This technical guide provides a detailed exploration of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analytical characterization of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers insights into the rationale behind experimental choices and provides predictive analysis based on established principles and data from analogous structures, ensuring a robust framework for compound verification.
The molecule, with CAS Number 1049131-38-5 and a molecular formula of C₁₄H₁₄FN, is a bifunctional aromatic amine. Its structure, featuring a 4-fluorobiphenyl core linked to an ethylamine moiety, makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic identification is the bedrock of its reliable use in any research and development context.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. For 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom.
Expertise-Driven Experimental Protocol: NMR Data Acquisition
The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable NMR data. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solvating power for nonpolar to moderately polar compounds and its relatively clean spectral window. However, the amine and potential NH protons may exhibit broad signals or exchange with trace acidic protons. DMSO-d₆ is a valuable alternative, as it can sharpen NH signals through hydrogen bonding.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution. Higher field strengths are particularly beneficial for resolving the complex aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A relaxation delay of 2 seconds is standard, but a longer delay (5-10 seconds) may be required for full quantitation of quaternary carbons.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
Predicted Spectroscopic Data & Interpretation
While a complete experimental spectrum is not publicly available, we can predict the ¹H and ¹³C NMR spectra with high confidence by analyzing the constituent fragments of the molecule and known substituent effects. The core is 4-fluoro-1,1'-biphenyl, whose spectroscopic properties are well-documented.[1][2][3][4]
¹H NMR (Predicted, 400 MHz, CDCl₃):
-
Aromatic Region (δ 7.1-7.6 ppm): This region will be complex due to the overlapping signals of the two phenyl rings.
-
Protons on the fluorinated ring: The protons ortho to the fluorine (H-2', H-6') will appear as a triplet (or more accurately, a doublet of doublets) around δ 7.10-7.20 ppm due to coupling with both the fluorine atom and the meta protons. The protons meta to the fluorine (H-3', H-5') will appear as a triplet-like multiplet around δ 7.50-7.60 ppm.[1]
-
Protons on the other phenyl ring: The addition of the ethylamine group at C-4 will break the symmetry. The protons ortho to the ethylamine group (H-3, H-5) are expected around δ 7.4-7.5 ppm as a doublet, and the protons meta to it (H-2, H-6) will be slightly further downfield, around δ 7.5-7.6 ppm, also as a doublet.
-
-
Methine Proton (CH-NH₂, δ ~4.2 ppm): This proton, being benzylic and adjacent to an amine, will appear as a quartet due to coupling with the three methyl protons.
-
Amine Protons (NH₂, δ ~1.5-2.5 ppm): These protons typically appear as a broad singlet. The chemical shift can vary significantly depending on concentration and solvent.
-
Methyl Protons (CH₃, δ ~1.5 ppm): This signal will be a doublet, coupling with the single methine proton.
¹³C NMR (Predicted, 100 MHz, CDCl₃):
-
Aromatic Carbons (δ 115-145 ppm):
-
C-F Carbon (C-4'): This carbon will show the largest effect from the fluorine, appearing as a doublet with a large coupling constant (¹JCF ≈ 245 Hz) around δ 162.5 ppm.[1]
-
Carbons on the fluorinated ring: The carbons ortho to the fluorine (C-3', C-5') will appear as a doublet (²JCF ≈ 21 Hz) around δ 115.7 ppm. The carbons meta to the fluorine (C-2', C-6') will also be a doublet (³JCF ≈ 8 Hz) around δ 128.8 ppm.[1]
-
Quaternary Carbons: The two carbons linking the phenyl rings (C-1 and C-1') and the carbon attached to the ethylamine group (C-4) will appear as weak signals in the δ 135-145 ppm range.
-
-
Aliphatic Carbons:
-
Methine Carbon (CH-NH₂): Expected around δ 50-55 ppm.
-
Methyl Carbon (CH₃): Expected around δ 24-26 ppm.
-
Part 2: Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of its bonds.
Protocol: FT-IR Data Acquisition
Attenuated Total Reflectance (ATR) is the preferred modern technique for solid or liquid samples as it requires minimal sample preparation.
-
Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Spectrum Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform an automatic baseline correction and ATR correction using the instrument software.
Predicted IR Data & Interpretation
The IR spectrum of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine will display characteristic absorption bands corresponding to its amine, aromatic, and fluoro-substituted components.
-
N-H Stretching (3300-3500 cm⁻¹): As a primary amine, two distinct, medium-intensity bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (2850-3100 cm⁻¹):
-
Aromatic C(sp²)-H stretching will appear as a series of sharp peaks just above 3000 cm⁻¹.
-
Aliphatic C(sp³)-H stretching from the ethyl group will appear as peaks just below 3000 cm⁻¹.
-
-
C=C Aromatic Stretching (1450-1600 cm⁻¹): Several sharp, medium-to-strong intensity bands in this region are characteristic of the biphenyl aromatic framework.
-
N-H Bending (1550-1650 cm⁻¹): A medium-intensity scissoring vibration for the primary amine is expected in this region, often overlapping with the C=C aromatic signals.
-
C-N Stretching (1000-1250 cm⁻¹): A medium-intensity band corresponding to the stretching of the C-N bond of the amine.
-
C-F Stretching (1150-1250 cm⁻¹): A strong, characteristic absorption band is expected in this region due to the highly polar C-F bond.[4]
-
Aromatic C-H Out-of-Plane Bending (690-900 cm⁻¹): The substitution pattern on the aromatic rings will give rise to strong bands in this fingerprint region. A strong band around 820-840 cm⁻¹ is indicative of 1,4-disubstitution.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and elemental formula of a compound and offers structural clues based on its fragmentation patterns.
Protocol: Electron Ionization (EI) MS Data Acquisition
EI is a hard ionization technique that induces significant fragmentation, providing a detailed fragmentation pattern that serves as a molecular fingerprint.
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) interface. GC-MS is preferred as it also confirms the purity of the sample.
-
Ionization: Use a standard electron energy of 70 eV to ionize the sample molecules in the source.
-
Mass Analysis: Scan a mass range from m/z 40 to 400 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity for the molecular ion and major fragments.
Predicted MS Data & Fragmentation
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 215 , corresponding to the molecular weight of C₁₄H₁₄FN (215.27 g/mol ). This peak should be reasonably abundant.
-
Major Fragmentation Pathway: The most significant fragmentation in this structure is the benzylic cleavage, which is the loss of a methyl radical (•CH₃) from the molecular ion. This results in the formation of a highly stabilized benzylic cation.
-
[M - 15]⁺ Peak: The loss of the methyl group (mass = 15) will produce a very intense peak at m/z 200 . This is expected to be the base peak of the spectrum. The structure of this ion is [4-(4-fluorophenyl)phenyl]methaniminium.
-
-
Other Fragments:
-
Further fragmentation of the biphenyl core can occur, though these fragments are typically of lower intensity. Loss of HCN from the m/z 200 fragment could lead to a peak at m/z 173 .
-
The 4-fluorobiphenyl cation itself may be observed at m/z 171 .[5]
-
Summary of Spectroscopic Data
| Technique | Parameter | Predicted Value / Observation | Rationale / Assignment |
| ¹H NMR | Chemical Shift (δ) | ~7.1-7.6 ppm | Aromatic Protons (H-Ar) |
| ~4.2 ppm (quartet) | Methine Proton (CH-NH₂) | ||
| ~1.5-2.5 ppm (broad s) | Amine Protons (NH₂) | ||
| ~1.5 ppm (doublet) | Methyl Protons (CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~162.5 ppm (d, ¹JCF≈245 Hz) | Carbon attached to Fluorine (C-F) |
| ~115-145 ppm | Aromatic Carbons (C-Ar) | ||
| ~50-55 ppm | Methine Carbon (CH-NH₂) | ||
| ~24-26 ppm | Methyl Carbon (CH₃) | ||
| IR | Wavenumber (cm⁻¹) | 3300-3500 (2 bands) | N-H Stretch (Primary Amine) |
| >3000 | Aromatic C-H Stretch | ||
| <3000 | Aliphatic C-H Stretch | ||
| 1450-1600 | Aromatic C=C Stretch | ||
| 1150-1250 (strong) | C-F Stretch | ||
| MS (EI) | m/z | 215 | Molecular Ion [M]⁺• |
| 200 (Base Peak) | [M - CH₃]⁺ | ||
| 173 | [M - CH₃ - HCN]⁺ | ||
| 171 | [C₁₂H₈F]⁺ (Fluorobiphenyl cation) |
References
-
Yuen, O. Y., So, C. M., Man, H. W., & Kwong, F. Y. (2016). Supporting Information for: A Stark-type Lignin-derived Solvent for Sustainable Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal, 22. [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 4-fluoro- IR Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
NIST. (n.d.). 1,1'-Biphenyl, 4-fluoro- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
Technical Master Guide: Chiral Properties & Synthesis of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
[1]
Executive Summary
This guide provides a comprehensive technical analysis of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine (CAS: 1049131-38-5), a critical chiral building block in medicinal chemistry.[] Often referred to as a "privileged scaffold," this biphenyl ethylamine derivative combines a rigid, hydrophobic biaryl core with a reactive chiral amine center.[] It serves as a vital intermediate in the synthesis of inhibitors targeting enzymes with deep hydrophobic pockets, such as neprilysin and various kinases.[] This document details the molecule's chiral characteristics, validated synthesis pathways, and rigorous analytical protocols for enantiomeric purity.[]
Molecular Architecture & Chiral Properties[2]
Structural Analysis
The molecule consists of a biphenyl core substituted at the 4-position with a 1-aminoethyl group and at the 4'-position with a fluorine atom.[]
-
IUPAC Name: 1-(4'-fluoro[1,1'-biphenyl]-4-yl)ethanamine[]
-
Molecular Formula: C₁₄H₁₄FN
-
Molecular Weight: 215.27 g/mol
The Stereocenter: The chirality arises at the benzylic carbon (C1 of the ethyl group). The absolute configuration is determined by the spatial arrangement of the amine (-NH₂), methyl (-CH₃), biphenyl core, and hydrogen atom.[]
-
(S)-Enantiomer: Typically the bioactive pharmacophore in many related drug classes (e.g., Sacubitril intermediates).
-
(R)-Enantiomer: Often used as a resolving agent or control.
Physicochemical Impact of the Biphenyl Core
Unlike simple phenyl-ethylamines, the 4'-fluorobiphenyl moiety introduces significant lipophilicity and rigidity.[]
-
-
Stacking: The extended conjugated system facilitates strong - interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.[] -
Fluorine Effect: The para-fluorine atom modulates metabolic stability (blocking P450 oxidation at the para-position) and alters the electronic properties of the distal ring without adding significant steric bulk.
Synthesis & Enantioselective Pathways[1][3]
The synthesis of high-purity chiral amine requires a convergent strategy. The most robust route involves the construction of the biphenyl skeleton followed by the installation of the chiral amine.
Strategic Workflow
The following DOT diagram outlines the convergent synthesis and resolution pathways.
Figure 1: Convergent synthesis pathways showing both Classical Resolution (Solid lines) and Asymmetric Catalysis (Dashed lines).[]
Protocol A: Suzuki-Miyaura Coupling (Skeleton Formation)
Context: This step constructs the biaryl core.
-
Reagents: 4-Bromoacetophenone (1.0 eq), 4-Fluorophenylboronic acid (1.1 eq).
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂.
-
Base/Solvent: K₂CO₃ (2.0 eq) in Toluene/Ethanol/Water (4:1:1).
-
Conditions: Reflux at 90°C for 4-6 hours under N₂ atmosphere.
-
Workup: The product, 4-acetyl-4'-fluorobiphenyl , precipitates upon cooling or is extracted with EtOAc.[] Recrystallize from Ethanol to ensure removal of Pd traces.
Protocol B: Classical Optical Resolution (Industrial Standard)
Context: Due to the low cost of chiral acids, this is often preferred over expensive asymmetric catalysts for multi-gram scales.[]
Step-by-Step Methodology:
-
Salt Formation: Dissolve 10 g of racemic 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine in Ethanol (50 mL).
-
Addition of Resolving Agent: Add (L)-(-)-Malic Acid (0.5 - 1.0 eq) dissolved in warm Ethanol. Note: L-Malic acid is often superior to Tartaric acid for 1-phenylethylamine derivatives due to better crystal packing.[]
-
Crystallization: Heat to reflux until clear, then cool slowly to room temperature (ramp rate: 5°C/hour) to induce nucleation.
-
Filtration: Collect the diastereomeric salt.
-
Enrichment: If ee < 95%, recrystallize the salt from Ethanol/Water (9:1).
-
Liberation: Suspend the salt in DCM and treat with 1M NaOH. Separate the organic layer, dry over MgSO₄, and concentrate to yield the (S)-enantiomer .
Analytical Characterization & Quality Control
Validating the enantiomeric excess (ee) is critical. The biphenyl core's hydrophobicity requires specific HPLC conditions.
Chiral HPLC Method
The rigid biphenyl structure interacts strongly with polysaccharide-based stationary phases.[]
| Parameter | Condition |
| Column | Chiralpak AD-3 or Chiralpak IG-3 (Amylose-based) |
| Dimensions | 4.6 x 150 mm, 3 µm particle size |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[]1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Biphenyl absorption max) |
| Temperature | 25°C |
| Retention Times | (R)-Isomer: ~8.5 min (S)-Isomer: ~11.2 min (Confirm with standards) |
Optical Rotation[1]
-
Specific Rotation
: Expected to be between +35° and +45° (c=1, Methanol) for the (S)-enantiomer, based on analogs like 1-(4-fluorophenyl)ethylamine.[] -
Note: The sign of rotation (+) or (-) must be experimentally correlated with the absolute configuration (S/R) using X-ray crystallography or comparison with known standards, as the biphenyl system can significantly alter optical rotation magnitude compared to the monophenyl analog.
Applications in Drug Discovery[4]
Pharmacophore Utility
This molecule is not just a passive intermediate; it is a "privileged structure" in medicinal chemistry.[2]
-
Neprilysin Inhibitors: The hydrophobic biphenyl group fits into the S1' pocket of zinc-metalloproteases.
-
Kinase Inhibitors: The 4'-fluoro group creates a metabolic block, extending the half-life of kinase inhibitors that target the ATP binding site.[]
Kinetic Resolution Diagram
When used as a substrate in enzymatic kinetic resolution (e.g., using Lipase B from Candida antarctica - CALB), the process follows this logic:
Figure 2: Enzymatic Kinetic Resolution using CALB. The enzyme selectively acylates the (S)-enantiomer, allowing separation of the unreacted (R)-amine.
References
-
Sigma-Aldrich. 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine Product Specification.Link
-
ChemScene. Synthesis and Properties of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride.Link
-
University of Leeds. Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases. (Context on enzymatic resolution of fluoro-acetophenones). Link
-
Phenomenex. Chiral HPLC Separation Strategies for Aryl Amines.Link
-
Thermo Fisher Scientific. (S)-(-)-1-(4-Fluorophenyl)ethylamine, ChiPros 99%.[] (Analogous resolution protocols). Link
Structural and Stereochemical Elucidation of (R)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine: A Multi-technique Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
(R)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine is a chiral amine incorporating a fluorinated biphenyl scaffold, a motif of increasing importance in modern medicinal chemistry. As a key starting material or an advanced intermediate in the synthesis of novel therapeutic agents, its structural integrity and stereochemical purity are paramount. Misidentification of its structure or failure to control its enantiomeric excess can have profound implications for the biological activity, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, multi-technique strategy for the unambiguous structural and stereochemical analysis of this molecule. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography. The focus is not merely on the execution of these techniques, but on the causal logic behind the analytical choices, establishing a self-validating system for quality control and characterization in a drug development setting.
The Strategic Importance of a Verified Chiral Building Block
The biphenyl moiety is a privileged structure in drug discovery, offering a rigid scaffold that can position functional groups in a precise three-dimensional orientation for optimal target engagement. The introduction of a fluorine atom can significantly modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] Furthermore, the chiral amine center is often a critical pharmacophoric element. Consequently, (R)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine represents a high-value building block for complex, next-generation therapeutics.
Ensuring the correct constitution, connectivity, and, most critically, the absolute configuration of this intermediate is a foundational requirement. This guide outlines an integrated analytical workflow designed to provide a complete and verifiable profile of the molecule.
Foundational Physicochemical & Spectroscopic Data
A baseline characterization begins with assembling the fundamental properties of the molecule. This data serves as the initial checkpoint for sample identity.
| Property | Value | Source |
| IUPAC Name | 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-amine | [2][3] |
| Molecular Formula | C₁₄H₁₄FN | [2][3] |
| Molecular Weight | 215.27 g/mol | [3] |
| CAS Number | 1049131-38-5 | [2][3] |
| InChI Key | OMNRENFPOKMOLN-UHFFFAOYSA-N | [2] |
An Integrated Strategy for Structural Elucidation
No single analytical technique can provide a complete picture. A robust structural analysis relies on the convergence of data from multiple orthogonal methods. The initial phase focuses on confirming the molecular formula and the connectivity of the atoms (the constitutional isomer), while the second phase is dedicated to verifying the three-dimensional arrangement, specifically the stereochemistry at the chiral center.
Caption: Integrated workflow for structural and stereochemical analysis.
Spectroscopic Analysis: Defining the Molecular Blueprint
Spectroscopic methods provide the fundamental evidence for the molecule's covalent structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this specific compound, a suite of 1D and potentially 2D experiments provides a wealth of information.
-
¹H NMR: This experiment confirms the presence of all proton environments. We expect to see distinct signals for the methyl group (a doublet near 1.4-1.6 ppm), the methine proton (a quartet near 4.1-4.3 ppm), the primary amine protons (a broad singlet), and a complex series of multiplets in the aromatic region (approx. 7.0-7.7 ppm) corresponding to the eight protons of the biphenyl system.
-
¹³C NMR: This spectrum will show the number of unique carbon environments. We anticipate one aliphatic methyl carbon, one aliphatic methine carbon, and multiple aromatic carbon signals, including characteristic C-F coupled signals.
-
¹⁹F NMR: The presence of a single fluorine atom makes ¹⁹F NMR a highly specific and sensitive tool.[4] A single resonance, likely a triplet of doublets due to coupling with ortho and meta protons, provides unequivocal evidence of the 4-fluoro-phenyl moiety.
Table of Predicted NMR Data (Note: Exact shifts are solvent-dependent and are predicted based on analogous structures.)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Correlation |
| ¹H | ~1.5 | Doublet | -CH₃ |
| ¹H | ~2.0 (variable) | Broad Singlet | -NH₂ |
| ¹H | ~4.2 | Quartet | -CH(NH₂) |
| ¹H | ~7.1 - 7.7 | Multiplets | Aromatic Protons |
| ¹³C | ~25 | -CH₃ | |
| ¹³C | ~55 | -CH(NH₂) | |
| ¹³C | ~115 - 165 | (with C-F coupling) | Aromatic Carbons |
| ¹⁹F | ~ -110 to -120 | Triplet of Doublets | C-F |
Mass Spectrometry (MS)
MS is essential for determining the molecular weight and can reveal structural information through fragmentation patterns.
Causality: We choose Electrospray Ionization (ESI) in positive mode as the amine group is readily protonated, leading to a strong signal for the protonated molecule [M+H]⁺. This provides a direct and accurate measurement of the molecular weight.
Expected Results:
-
High-Resolution MS (HRMS): An exact mass measurement of the [M+H]⁺ ion at m/z 216.1238, confirming the elemental composition of C₁₄H₁₅FN⁺.
-
Tandem MS (MS/MS): Fragmentation of the parent ion would likely show a characteristic loss of NH₃ (ammonia) or the cleavage of the C-C bond to yield a stable benzylic cation, further validating the connectivity.
Protocol 4.2.1: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Utilize an ESI source coupled to an Orbitrap or Time-of-Flight (TOF) mass analyzer.
-
Infusion: Infuse the sample directly into the source at a flow rate of 5-10 µL/min.
-
Source Parameters: Set capillary voltage to ~3.5 kV, source temperature to ~120°C, and sheath gas flow to an appropriate level for stable spray.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Ensure the resolution is set to >60,000 to allow for accurate mass determination.
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured exact mass to the theoretical value. The mass accuracy should be within 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups.
Expected Absorptions:
-
~3300-3400 cm⁻¹: Two distinct, medium-intensity peaks characteristic of the N-H stretching vibrations of a primary amine (-NH₂).
-
~2850-3000 cm⁻¹: C-H stretching from the aliphatic ethyl group.
-
~3030-3100 cm⁻¹: Aromatic C-H stretching.
-
~1600, 1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1220 cm⁻¹: A strong C-F stretching vibration, confirming the fluorinated substituent.[5]
Stereochemical Integrity: Confirming the "(R)" Configuration
Once the molecular structure is confirmed, the focus shifts to the critical task of verifying the stereochemistry.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse technique in the pharmaceutical industry for determining the enantiomeric purity (or enantiomeric excess, e.e.) of a chiral compound.[6]
The Principle: The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of chiral molecules, including amines.[7][8] The formation of transient diastereomeric complexes between the enantiomers and the chiral selector leads to different retention times.
Caption: A systematic workflow for chiral HPLC method development.
Protocol 5.1.1: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Begin screening with polysaccharide-based columns such as Daicel Chiralpak IA or IB. These are known to be effective for a wide range of chiral compounds.
-
Mobile Phase (Normal Phase):
-
Start with a mobile phase of Hexane/Isopropanol (IPA) in a 90:10 ratio.
-
Crucially, for an amine analyte, add a small amount of a basic additive like diethylamine (DEA) or ethylenediamine (EDA) at 0.1% (v/v) to the IPA portion. This prevents peak tailing by neutralizing acidic sites on the silica support.
-
-
Flow Rate & Detection: Use a flow rate of 1.0 mL/min and UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL. Inject the racemic standard first to confirm the separation of both enantiomers.
-
Optimization: If separation is not baseline, adjust the ratio of Hexane/IPA. Increasing the IPA content will generally decrease retention time.
-
Analysis: Inject the (R)-enantiomer sample. The chromatogram should show a single major peak corresponding to one of the peaks in the racemic standard. The area percentage of this peak relative to the total area of both enantiomer peaks determines the enantiomeric excess (e.e.). A result of >99.5% is typically required for pharmaceutical intermediates.
X-ray Crystallography
While chiral HPLC quantifies enantiomeric purity, X-ray crystallography provides the definitive, unambiguous determination of the absolute stereochemistry.
The Rationale: By diffracting X-rays off a single, high-quality crystal of the compound (or a suitable salt derivative), one can generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom.[9] When anomalous dispersion is used, the absolute configuration can be determined, confirming whether the chiral center is indeed (R) or (S) via calculation of the Flack parameter.[10] Although it is not a routine quality control technique due to the requirement of a suitable crystal, it is the ultimate arbiter of stereochemistry and is essential for characterizing reference standards.
Conclusion: A Framework for Confidence
The structural and stereochemical analysis of (R)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine is a critical undertaking in any drug development program that utilizes it. A superficial analysis is insufficient; a comprehensive and orthogonal approach is mandatory.
By integrating data from NMR, MS, and IR, the molecular connectivity and functional group identity are established. This foundational knowledge is then built upon by employing specialized chiral techniques. Chiral HPLC serves as the primary tool for quantifying enantiomeric purity in a quality control environment, while X-ray crystallography provides the absolute, irrefutable confirmation of the (R)-configuration for reference material. This multi-faceted strategy creates a self-validating system, ensuring that this vital chiral building block meets the rigorous standards of purity, identity, and quality demanded by the pharmaceutical industry.
References
-
PubChem. (1R)-(+)-1-(4-Fluorophenyl)ethylamine. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(4-Fluorophenyl)ethylamine. National Center for Biotechnology Information. [Link]
-
Supporting Information for scientific publication. (Note: Specific publication not identified, general characterization data). [Link]
-
Stolte, S., et al. (2001). Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. PubMed. [Link]
-
ResearchGate. Table 1 X-ray crystallographic data for 1-4. [Link]
-
De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
Wang, P., et al. (2018). Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC. Journal of Separation Science. [Link]
-
Chocholouš, P., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
-
Organic Syntheses. Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes. [Link]
-
Ramaley Celebration. Synthesis and characterization of 4-fluorophenylazoisobutyronitrile. [Link]
-
PubChem. 4-fluoro-L-phenylalanine. National Center for Biotechnology Information. [Link]
-
Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolinta). Forensic Toxicology. [Link]
-
El-Gazzar, M.G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
-
ResearchGate. Biological evaluation of methanone as potential antineoplastic agent. [Link]
-
Erdogdu, Y., et al. (2016). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. ResearchGate. [Link]
-
Acta Crystallographica Section E. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. [Link]
- Google Patents. Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Kuś, P., et al. (2017). Identification and physicochemical characterization of 4-fluorobutyrfentanyl... PubMed. [Link]
-
Acta Crystallographica Section E. 1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one. [Link]
-
Powder Diffraction. X-ray powder diffraction data of 4-N-„4-methylphenyl…amino- 4-„3 -pyridyl…-1-butene. [Link]
-
NIST WebBook. Ethanone, 1-(4-methylphenyl)-. [Link]
-
MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
Sources
- 1. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]
- 2. 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine | 1049131-38-5 [sigmaaldrich.com]
- 3. 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine | 1049131-38-5 [sigmaaldrich.com]
- 4. OpenRiver - Ramaley Celebration: Synthesis and characterization of 4-fluorophenylazoisobutyronitrile [openriver.winona.edu]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fagg-afmps.be [fagg-afmps.be]
- 8. cms.mz-at.de [cms.mz-at.de]
- 9. Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (1R)-(+)-1-(4-Fluorophenyl)ethylamine | C8H10FN | CID 6950187 - PubChem [pubchem.ncbi.nlm.nih.gov]
(S)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine enantiomer properties
An In-Depth Technical Guide to the Enantiomeric Properties of (S)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Abstract
Chirality is a cornerstone of modern pharmaceutical science and chemical synthesis, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety profile. This guide provides a comprehensive technical overview of the chiral amine (S)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, a molecule of interest due to its structural motifs—a biphenyl core, a chiral ethylamine side chain, and a fluorine substituent. While this specific enantiomer is not extensively characterized in publicly available literature, this document outlines the core principles and field-proven methodologies for its synthesis, chiral resolution, analytical characterization, and enantiomeric purity determination. We will leverage established techniques for analogous chiral amines to provide researchers, scientists, and drug development professionals with a robust framework for working with this and similar chiral compounds. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Introduction: The Significance of Stereoisomerism
The molecule 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (CAS 1049131-38-5) possesses a single stereocenter at the carbon atom bearing the amino group, giving rise to two non-superimposable mirror images, or enantiomers: (S)- and (R)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine. In the pharmaceutical and agrochemical industries, it is a well-established principle that enantiomers can interact differently with biological systems, which are themselves chiral[1]. This necessitates the isolation and characterization of individual enantiomers to understand their unique pharmacological and toxicological profiles.
The structure combines several features of interest for medicinal chemistry:
-
Chiral Amine: A prevalent functional group in active pharmaceutical ingredients (APIs), crucial for forming salt-bridge interactions with biological targets like receptors and enzymes[2][3].
-
Biphenyl Moiety: A rigid scaffold that can present substituents in well-defined spatial orientations, often used to explore binding pockets of proteins[4].
-
Fluorine Substitution: The incorporation of fluorine is a common strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity[5][6].
This guide will provide the necessary technical foundation for isolating the (S)-enantiomer from a racemic mixture and confirming its stereochemical purity using state-of-the-art analytical techniques.
Synthesis and Chiral Resolution Strategies
The first challenge in studying a specific enantiomer is obtaining it in a highly pure form. This can be achieved either through stereoselective synthesis, which aims to produce only the desired enantiomer, or through the resolution of a racemic mixture.
Plausible Racemic Synthesis
A logical approach to synthesizing the racemic parent compound, 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, would likely involve the reductive amination of the corresponding ketone, 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one. This ketone precursor can be synthesized via standard cross-coupling reactions (e.g., Suzuki coupling) between a boronic acid derivative of one phenyl ring and a halide of the other acetyl-substituted phenyl ring.
Chiral Resolution via Diastereomeric Salt Formation
Classical resolution remains a robust and scalable method for separating enantiomers of chiral amines[7]. This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
Causality of Experimental Choice: The selection of the resolving agent is critical. Acids like L-(+)-tartaric acid or (S)-(+)-mandelic acid are often successful because their rigid structures and multiple hydrogen-bonding sites facilitate the formation of well-ordered, crystalline salts with distinct lattice energies for each diastereomer. The choice of solvent is equally important, as it must provide a solubility differential that is large enough to allow for the selective precipitation of one diastereomer.
Caption: Workflow for classical resolution of a racemic amine.
Protocol 1: Classical Resolution via Diastereomeric Salt Formation
-
Salt Formation: Dissolve one molar equivalent of racemic 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine in a suitable solvent (e.g., methanol or ethanol). In a separate vessel, dissolve 0.5 molar equivalents of the chiral resolving agent (e.g., L-(+)-tartaric acid) in the minimum amount of the same warm solvent.
-
Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature, and then to 0-4°C for several hours to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, should be saved.
-
Enantiomeric Purity Check: Liberate a small sample of the amine from the salt by treatment with a base (e.g., 1M NaOH) and extraction with an organic solvent (e.g., ethyl acetate). Analyze the enantiomeric excess (ee) of this sample using chiral HPLC (see Protocol 2).
-
Recrystallization: If the desired enantiomeric purity is not achieved, recrystallize the salt from a fresh portion of the solvent. Repeat until a constant optical rotation or a satisfactory ee is obtained.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water, basify the solution to a pH > 10 with a strong base (e.g., NaOH), and extract the liberated free (S)-amine with an appropriate organic solvent. Dry the organic layer (e.g., over MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
Analytical Characterization and Enantiomeric Purity
Determining the enantiomeric purity of a chiral compound is a critical step in its characterization. High-Performance Liquid Chromatography (HPLC) is considered the gold standard for its accuracy and precision[3].
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC directly separates enantiomers by exploiting their differential interactions with a Chiral Stationary Phase (CSP)[1][8]. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly effective for a wide range of chiral compounds, including amines, due to their combination of steric fit, hydrogen bonding, and π-π interaction capabilities[3][9].
Causality of Experimental Choice: A normal-phase mobile system (e.g., hexane/isopropanol) is often the starting point for amine separation on polysaccharide CSPs. The alcohol modifier (isopropanol) plays a crucial role in modulating the retention and selectivity by competing with the analyte for hydrogen-bonding sites on the CSP. Small amounts of an amine additive (e.g., diethylamine) are often added to the mobile phase to improve peak shape by masking residual acidic silanol groups on the silica support, thereby preventing peak tailing.
Caption: Logical workflow for Chiral HPLC method development.
Protocol 2: Chiral HPLC Method Development Workflow
-
Column Screening: Begin by screening a set of polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ).
-
Initial Mobile Phase: Use an isocratic mobile phase of 90:10 (v/v) n-hexane/isopropanol with 0.1% diethylamine (DEA). Set the flow rate to 1 mL/min and use UV detection at a wavelength where the analyte absorbs (e.g., 254 nm).
-
Optimization: If partial or no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30%). For the column that shows the best selectivity (α), fine-tune the mobile phase composition to achieve a resolution (Rs) value greater than 1.5.
-
Method Validation: Once optimal conditions are found, validate the method according to ICH guidelines for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision[3].
Table 1: Illustrative Chiral HPLC Screening Conditions
| CSP Column (Example) | Mobile Phase (v/v/v) | Flow Rate (mL/min) | Temp (°C) | Expected Outcome |
|---|---|---|---|---|
| Chiralpak® IC | 85:15:0.1 Hexane/IPA/DEA | 1.0 | 25 | Potential for good selectivity due to combined π-π and H-bonding interactions. |
| Chiralcel® OD-H | 90:10:0.1 Hexane/IPA/DEA | 1.0 | 25 | A robust, general-purpose column often effective for aromatic amines. |
| Lux® Cellulose-1 | 95:5:0.1 Hexane/IPA/DEA | 1.0 | 25 | An alternative cellulose-based phase to screen for different selectivity. |
NMR Spectroscopy for Enantiomeric Excess Determination
NMR spectroscopy provides an alternative method for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required. A common approach is to derivatize the amine with a chiral derivatizing agent (CDA), such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form diastereomeric amides[10]. These diastereomers will exhibit distinct signals in the ¹H, ¹⁹F, or ¹³C NMR spectra, which can be integrated to quantify the ratio of enantiomers[8][10].
Caption: Derivatization of a chiral amine with Mosher's acid.
Protocol 3: Determination of Enantiomeric Excess using Mosher's Acid Derivatization and NMR Analysis
-
Derivatization: In an NMR tube, dissolve ~5-10 mg of the amine sample in ~0.7 mL of a dry deuterated solvent (e.g., CDCl₃). Add a small amount of a non-nucleophilic base (e.g., pyridine).
-
Reaction: Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride to the solution. Cap the tube and mix thoroughly. Allow the reaction to proceed to completion (typically 15-30 minutes at room temperature).
-
NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture. The ¹⁹F NMR is often preferred due to the large chemical shift dispersion and the presence of the -CF₃ group from the Mosher's reagent and the fluorine on the biphenyl system.
-
Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Carefully integrate these signals. The enantiomeric excess (% ee) is calculated as: (|Area₁ - Area₂| / |Area₁ + Area₂|) * 100.
Physicochemical and Potential Pharmacological Properties
While specific experimental data for the pure (S)-enantiomer of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine is scarce, we can compile known properties of the racemate and related analogues to provide a baseline for researchers.
Table 2: Physicochemical Properties of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine and Related Analogues
| Property | 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine (Racemate) | (S)-1-(4-fluorophenyl)ethan-1-amine |
|---|---|---|
| CAS Number | 1049131-38-5 | 66399-30-2[2][11] |
| Molecular Formula | C₁₄H₁₄FN | C₈H₁₀FN[2][11] |
| Molecular Weight | 215.27 g/mol | 139.17 g/mol [11] |
| Form | Not Specified | Colorless to light yellow liquid[11] |
| Purity | Not Specified | >98.0% (GC)[11] |
| Enantiomeric Excess | N/A (Racemate) | ≥98.5%[12] |
The pharmacological properties of the (S)-enantiomer are yet to be determined. However, based on its structure, it could be investigated for activity in areas where chiral fluorinated amines have shown promise, such as in the central nervous system or as intermediates in the synthesis of more complex APIs[13][14].
Conclusion
The study of (S)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine provides an excellent case study in the fundamental challenges and standard practices of modern stereochemistry. While direct literature on this specific enantiomer is limited, this guide has established a comprehensive and scientifically grounded framework for its preparation and analysis. By applying the detailed protocols for classical resolution, chiral HPLC method development, and NMR-based purity assessment, researchers can confidently isolate and characterize this molecule. The principles outlined herein are broadly applicable across the field of chiral amine chemistry and underscore the necessity of rigorous enantioselective analysis in chemical and pharmaceutical development.
References
- Advances in chiral analysis: from classical methods to emerging technologies. (2025). Royal Society of Chemistry.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI.
- (S)-1-(4-fluorophenyl)ethan-1-amine hydrochloride: A High-Quality Research Chemical. BenchChem.
- CAS 66399-30-2: (S)-1-(4-Fluorophenyl)ethylamine. CymitQuimica.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
- (S)-1-(4-Fluorophenyl)ethan-1-amine. CymitQuimica.
- (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine. MedChemExpress.
- A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (2022). Royal Society of Chemistry.
- Buy [1-(4-Biphenylyl)ethyl]amine hydrochloride | 55005-32-8. (2023). Smolecule.
- 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine | 1049131-38-5. Merck.
- (S)-1-(4-Fluorophenyl)ethylamine AldrichCPR. Sigma-Aldrich.
- Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. University of South Florida.
- Enantiomeric determination of amines by high-performance liquid chromatography using chiral fluorescent derivatiz
- Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphin
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Stereoselective synthesis of (E)
- Enantiomeric Enrichment of (+)-(3R,4S)-4-(4-Fluorophenyl)-3-Hydroxymethyl-1-Methylpiperidine by Crystallization.
- Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
- (S)-(-)-1-(4-Fluorophenyl)ethylamine, ChiPros 99%, ee 99%. Thermo Fisher Scientific.
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
- (S)-2-(4-Fluorophenyl)propan-1-ol: A Chiral Building Block for Pharmaceutical Synthesis. BenchChem.
- Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. (2023). MDPI.
- A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)
- 66399-30-2|(S)-1-(4-Fluorophenyl)ethanamine. BLDpharm.
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 66399-30-2: (S)-1-(4-Fluorophenyl)ethylamine [cymitquimica.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Buy [1-(4-Biphenylyl)ethyl]amine hydrochloride | 55005-32-8 [smolecule.com]
- 5. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. (S)-1-(4-Fluorophenyl)ethan-1-amine | CymitQuimica [cymitquimica.com]
- 12. (S)-(-)-1-(4-Fluorophenyl)ethylamine, ChiPros 99%, ee 99% 5 g | Request for Quote [thermofisher.com]
- 13. Pannellum [webapps.rutgers.edu]
- 14. medchemexpress.com [medchemexpress.com]
Solubility of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine in organic solvents
An In-depth Technical Guide to the Solubility of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from purification and formulation to bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, a compound of interest in medicinal chemistry. In the absence of extensive empirical data, this document synthesizes information from structurally related compounds and foundational chemical principles to build a robust predictive model for its behavior in a range of common organic solvents. Furthermore, it provides a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise and reliable data.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[1] Poor solubility can lead to low bioavailability, hinder the development of effective formulations, and create significant hurdles in purification and manufacturing processes.[2]
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (Figure 1) is a molecule that combines several key structural features: a biphenyl core, which imparts significant non-polar character, and a primary amine group, which provides a locus for hydrogen bonding and acid-base chemistry. This duality governs its interactions with solvents and makes a systematic study of its solubility essential for any drug development program.
This guide is structured to provide both a theoretical framework for understanding the solubility of this compound and a practical guide for its experimental measurement. We will first delve into its predicted physicochemical properties, then use this information to rationalize its expected solubility in a variety of organic solvents, and finally, present a detailed methodology for its empirical determination.
Figure 1: Chemical Structure of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Caption: Structure of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
Physicochemical Profile and Its Implications for Solubility
While specific experimental data for 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine is limited, we can infer its key properties from closely related structures and computational models. A structural isomer, 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)ethan-1-amine, has predicted properties that provide a strong basis for our analysis.[3]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 215.27 g/mol | Higher molecular weight can decrease solubility. |
| LogP | ~3.9 | Indicates a high degree of lipophilicity ("fat-loving") and suggests poor solubility in polar, aqueous solvents but good solubility in non-polar organic solvents.[3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | A relatively low TPSA suggests weaker interactions with polar solvents. |
| pKa (of conjugate acid) | ~9-10 (estimated) | The amine group is basic and will be protonated at low pH. The neutral form, which is more soluble in organic solvents, will predominate at higher pH. |
| Hydrogen Bond Donors | 1 | The amine group can donate a hydrogen bond.[3] |
| Hydrogen Bond Acceptors | 1 | The amine nitrogen can accept a hydrogen bond.[3] |
The high predicted LogP value is the most telling characteristic. It is driven by the large, non-polar surface area of the biphenyl core.[4] This strongly suggests that the molecule will be more soluble in less polar organic solvents and poorly soluble in highly polar solvents like water. The primary amine group, while providing some capacity for hydrogen bonding, is unlikely to overcome the dominant hydrophobic nature of the molecule.[1]
A Predictive Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] Solvents that share similar polarity and hydrogen bonding characteristics with the solute are more likely to be effective. We can categorize common organic solvents to predict their utility for dissolving 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
Table 2: Predicted Solubility of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Non-Polar Aprotic | Toluene, Hexane, Cyclohexane | High | The non-polar nature of these solvents will effectively solvate the large, lipophilic biphenyl core of the molecule. The lack of strong intermolecular forces in the solvent allows for easy accommodation of the solute.[4] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | These solvents possess a dipole moment that can interact with the amine group, while their organic character effectively solvates the biphenyl rings. DCM is often a good starting point for dissolving complex organic molecules. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The extensive hydrogen bonding network within these alcohol solvents can be disrupted by the large, non-polar biphenyl structure, making solvation less favorable. However, the amine group can participate in hydrogen bonding with the solvent, leading to some degree of solubility. |
| Highly Polar | Water, Acetonitrile | Very Low | The high polarity and strong hydrogen bonding of water make it a poor solvent for this highly lipophilic compound. Acetonitrile, while polar, is a poor hydrogen bond donor and is unlikely to be an effective solvent. |
This predictive framework provides a strong starting point for solvent selection in synthesis, purification (e.g., crystallization), and formulation development.
Experimental Methodology: Equilibrium Solubility Determination (Shake-Flask Method)
To move from prediction to empirical fact, a robust experimental protocol is necessary. The equilibrium shake-flask method is a gold-standard technique for determining the solubility of a compound in a given solvent.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the clear filtrate is determined analytically.
Materials and Equipment
-
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or small glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Protocol
-
Preparation of Stock Standard: Accurately weigh a known amount of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Preparation of Calibration Curve: Prepare a series of dilutions from the stock standard to create calibration standards of known concentrations. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Preparation: Add an excess amount of solid 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine to a pre-weighed vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of the test solvent to the vial.
-
Equilibration: Seal the vials and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Dilution of Saturated Solution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC and determine the peak area corresponding to the analyte.
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL or mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Conclusion and Future Work
This guide has established a predictive framework for the solubility of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine based on its molecular structure and the principles of solute-solvent interactions. The high lipophilicity, conferred by the biphenyl core, is the dominant factor, suggesting high solubility in non-polar organic solvents and poor solubility in polar, protic solvents.
The provided experimental protocol for the shake-flask method offers a clear and reliable path for researchers to obtain precise, quantitative solubility data. It is strongly recommended that this experimental work be carried out to validate the predictions made in this guide. The resulting empirical data will be invaluable for optimizing reaction conditions, developing effective purification strategies, and designing viable formulations for this promising compound.
References
- Biphenyl. (n.d.). U.S. Environmental Protection Agency.
- Echemi. (2025, September 19).
- National Council of Educational Research and Training. (n.d.). Amines. NCERT.
- Cheméo. (n.d.). Chemical Properties of Biphenyl (CAS 92-52-4).
- Avdeef, A. (2012). Physics-Based Solubility Prediction for Organic Molecules. PMC.
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Biphenyl (1,1-biphenyl).
- Wikipedia. (n.d.). Biphenyl.
- Quora. (2018, March 30). Are amines soluble in organic solvents?
- Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines.
- Merck. (n.d.). 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine.
- Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- ChemScene. (n.d.). 1-(2-Fluoro-[1,1'-biphenyl]-4-yl)ethan-1-amine hydrochloride.
- MilliporeSigma. (n.d.). 1-(4-(4-Fluorophenoxy)phenyl)ethan-1-amine.
- PubChem. (n.d.). (1R)-(+)-1-(4-Fluorophenyl)ethylamine.
- Gurbych, O., et al. (2024, July 23).
- U.S. Environmental Protection Agency. (n.d.). 3-[(4-Acetylphenyl)amino]-1-(4-fluorophenyl)-1-propanone.
- PubChem. (n.d.). 1-(4-((2-Fluorophenyl)amino)phenyl)ethan-1-one.
- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-fluorophenyl)-.
- MDPI. (2022, January 17). (±)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(1-phenylpropan-2-yl)propanamide.
- ChemicalBook. (n.d.). 4-Fluoro-1,1'-biphenyl.
- Drug Development & Delivery. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame.
- Benchchem. (n.d.). (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine physical and chemical properties.
- PubChem. (n.d.). p-Aminoacetophenone.
- MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. quora.com [quora.com]
Potential applications of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine in medicinal chemistry
[1][2][3][4]
Executive Summary
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (CAS: 1049131-38-5 for free base; 1427379-05-2 for HCl) represents a "privileged scaffold" in modern medicinal chemistry.[1][2][3][4] Structurally, it combines a lipophilic 4'-fluoro-biphenyl core with a chiral
-
Immuno-Oncology: As a hydrophobic anchor for small-molecule PD-1/PD-L1 inhibitors.[1][2][3][4]
-
Metabolic Stability: Utilizing the "Fluorine Effect" to block para-oxidation by Cytochrome P450.[2][3][4][5]
-
CNS & Pain Modulation: As a bulky bioisostere of amphetamine-class monoamine transporter ligands.[2][3][4][5]
Part 1: Physicochemical Profile & The "Fluorine Effect"[4][5][6]
The strategic placement of the fluorine atom at the 4'-position is not arbitrary; it is a calculated medicinal chemistry tactic to modulate pharmacokinetics (PK).[3][4][5]
Metabolic Blockade
In non-fluorinated biphenyls, the 4'-position is the primary site for Phase I metabolism (hydroxylation) by CYP450 isoforms (specifically CYP2C9 and CYP3A4).[4][5]
-
Mechanism: The C-F bond energy (approx. 116 kcal/mol) is significantly higher than the C-H bond (approx. 99 kcal/mol), rendering the 4'-position resistant to oxidative attack.[4][5]
-
Result: This modification extends the biological half-life (
) of the parent drug without significantly altering steric bulk (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).[4][5]
Physicochemical Properties
| Property | Value (Predicted) | Medicinal Chemistry Significance |
| Molecular Weight | 215.27 g/mol | Fragment-like; ideal for Lead Optimization.[1][2][3][4] |
| LogP | ~3.2 - 3.5 | High lipophilicity; suggests good BBB permeability but requires solubilizing groups in final drug.[1][2][3][4] |
| TPSA | 26.02 Ų | Excellent membrane permeability (Rule of 5 compliant).[3][4][5] |
| pKa | ~9.5 (Amine) | Predominantly cationic at physiological pH (7.4), aiding electrostatic interactions with receptor aspartate/glutamate residues.[4][5] |
Part 2: Synthetic Methodology (Self-Validating Protocol)
To ensure high enantiomeric excess (ee) and yield, we employ a Suzuki-Miyaura Coupling followed by Stereoselective Reductive Amination .[3][4][5]
Synthesis Workflow Diagram
The following directed graph visualizes the convergent synthesis pathway.
Figure 1: Convergent synthesis of the chiral amine scaffold using Ellman’s auxiliary for stereocontrol.
Detailed Protocol
Step 1: Suzuki-Miyaura Coupling
-
Reagents: Combine 4-bromoacetophenone (1.0 eq) and 4-fluorophenylboronic acid (1.2 eq) in 1,4-dioxane/water (4:1).
-
Catalyst: Add Pd(dppf)Cl₂ (3 mol%) and K₂CO₃ (2.5 eq).
-
Conditions: Degas with N₂ for 15 min. Heat to 90°C for 12 hours.
-
Validation: Monitor disappearance of bromide by TLC (Hexane/EtOAc 8:1). Product: 1-(4'-fluoro[1,1'-biphenyl]-4-yl)ethanone.[1][2][3][4]
Step 2: Asymmetric Reductive Amination (Ellman's Method) Why this choice? Standard reductive amination yields a racemate.[3][4][5] Using (R)-tert-butanesulfinamide allows access to the pure (S)-amine, which is often the bioactive eutomer in CNS and oncology targets.[1][2][3][4]
-
Imine Formation: React ketone from Step 1 with (R)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in dry THF.[1][2][4][5] Reflux 16h.
-
Reduction: Cool to -48°C. Add NaBH₄ (4.0 eq). The bulky chiral auxiliary directs hydride attack to the Re-face.[1][2][3][4]
-
Hydrolysis: Treat with 4M HCl in dioxane to cleave the sulfinyl group.
-
Purification: Recrystallize the HCl salt from Ethanol/Ether. Target >98% ee (verify via Chiral HPLC).
Part 3: Medicinal Chemistry Applications[1][2][4][5][7][8]
Immuno-Oncology: Small Molecule PD-L1 Inhibitors
The biphenyl core of this amine is a direct structural analog of the hydrophobic tail found in BMS-202 and BMS-1166 , leading small-molecule inhibitors of the PD-1/PD-L1 checkpoint.[1][2][3][4][6]
-
Mechanism of Action: These inhibitors induce the dimerization of PD-L1.[1][2][3][4][5] The hydrophobic biphenyl moiety penetrates a deep cylindrical pocket at the dimer interface.[3][4][5]
-
Application: The amine handle serves as a "linker" point to attach solubilizing polar heads (e.g., amino acids or PEG chains) that interact with solvent-exposed residues (like Asp122).[2][4][5]
-
Design Strategy:
CNS & Pain: Sodium Channel Blockers (Nav1.7/1.8)
Biphenyl motifs are prevalent in voltage-gated sodium channel blockers used for neuropathic pain.[1][2][3][4][5]
-
Pharmacophore Mapping: The 4-fluorobiphenyl group mimics the lipophilic domain of Flurbiprofen (an NSAID with Nav activity) but replaces the acidic tail with a basic amine.[3][4][5]
-
Hypothesis: The cationic amine mimics the local anesthetic pharmacophore (aromatic ring + intermediate chain + amine), potentially blocking the pore via the intracellular gate.[4][5]
Diagram: Pharmacophoric Integration
The following diagram illustrates how this specific molecule fits into the binding pocket of a PD-L1 dimer.
Figure 2: Pharmacophore mapping of the scaffold within the PD-L1 dimer interface.[1][2][3][4]
References
-
Zak, K. M., et al. (2016).[3][4][5] Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[2][3][4][5][6][7][8] Oncotarget.[3][4][5] Link
-
Skalniak, L., et al. (2017).[3][4][5] Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint interaction.[1][2][3][4][6][7][8] Oncotarget.[3][4][5] Link
-
Ellman, J. A., et al. (2000).[3][4][5] Synthesis and applications of tert-butanesulfinamide.[1][2][3][4] Chemical Reviews.[3][4][5][9] Link[2][4][5]
-
Meanwell, N. A. (2018).[3][4][5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3][4][5] Journal of Medicinal Chemistry.[3][4][5] Link[2][4][5]
-
BMS Patent Literature. (2015). Compounds useful as immunomodulators.[3][4][5][6] WO2015034820A1.[3][4][5] Link
Sources
- 1. 66399-30-2|(S)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 2. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 三异丙基硅烷 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. New Form Discovery for the Analgesics Flurbiprofen and Sulindac Facilitated by Polymer-Induced Heteronucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Crystallography Study of Novel Biphenyl Ether and Oxadiazole Thioether (Non-Arylmethylamine)-Based Small-Molecule PD-1/PD-L1 Inhibitors as Immunotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pannellum [webapps.rutgers.edu]
Engineering 4-Biphenyl-Based Chiral Amines: Synthesis, Biocatalysis, and Drug Development Applications
Executive Summary
The 4-biphenyl scaffold represents a privileged structural motif in modern medicinal chemistry and asymmetric catalysis. When integrated with a chiral amine center, the resulting compounds—such as 1-(4-biphenylyl)ethylamine and its derivatives—exhibit exceptional spatial rigidity, enhanced lipophilicity, and profound
Mechanistic Rationale of the 4-Biphenyl Scaffold
In drug design and catalysis, the choice of a molecular scaffold is dictated by its electronic and steric influence. The 4-biphenyl group is not merely a bulky substituent; it is a dynamic participant in molecular recognition.
-
Steric Shielding & Chiral Stability: The extended biaryl system creates a deep, rigid hydrophobic pocket. In asymmetric catalysis, this bulk dictates the facial selectivity of incoming reagents. Furthermore, recent advancements have demonstrated that specific chiral geometries can be "locked" using bulky substituents, preventing potentially harmful molecular flipping and ensuring long-term chiral stability in pharmaceutical formulations.
-
Enzyme Active Site Affinity: In biocatalysis, the biphenyl moiety acts as an ideal hydrophobic anchor. Transaminases, particularly those derived from Ruegeria pomeroyi, possess large binding pockets that perfectly accommodate the extended
-system of the biphenyl group, leading to near-perfect stereorecognition during the amination of prochiral ketones. -
Pharmacokinetic Optimization: In drug development, the biphenyl core significantly enhances membrane permeability. When strategically substituted (e.g., with fluorine), it evades rapid CYP450-mediated metabolism, thereby improving the drug's half-life and safety profile1[1].
Advanced Asymmetric Synthesis Workflows
The synthesis of 4-biphenyl chiral amines requires overcoming significant thermodynamic and stereochemical hurdles. We highlight two field-proven methodologies: Biocatalytic Transamination and Organocatalytic Reductive Amination.
Biocatalytic Transamination with In Situ Product Crystallization (ISPC)
Amine transaminases (ATAs) provide a highly enantioselective, green route to chiral amines. However, the transamination of ketones is notoriously plagued by unfavorable thermodynamic equilibria and severe product inhibition.
The Causality of ISPC: To circumvent this, In Situ Product Crystallization (ISPC) is employed. By introducing a specific precipitating acid (such as 4-biphenylcarboxylic acid or diphenylacetic acid) into the reaction, the newly formed chiral amine immediately forms an insoluble salt and drops out of the aqueous phase 2[2]. This phase separation actively removes the product from the reaction milieu, driving the equilibrium toward >99% conversion via Le Chatelier's principle, while simultaneously protecting the enzyme from product-induced deactivation 3[3].
Fig 1. ISPC-assisted transamination workflow driving thermodynamic equilibrium via phase separation.
Organocatalytic Asymmetric Reductive Amination
For substrates that exhibit poor solubility in aqueous biocatalytic systems, Brønsted acid-catalyzed asymmetric reductive amination is the premier alternative. Utilizing chiral phosphoric acids (e.g., TRIP) combined with a Hantzsch ester as a hydride source allows for the highly enantioselective reduction of imines formed in situ. The steric bulk of the catalyst's substituents (often phenanthryl or anthryl groups) forces the substrate into a highly ordered transition state, dictating the trajectory of the hydride attack and yielding the chiral amine with exceptional enantiomeric ratios4[4].
Applications in Drug Development: NNRTI Design
The integration of 4-biphenyl chiral amines into pharmaceutical pipelines has revolutionized the design of specific antiviral agents, most notably Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1.
Historically, NNRTIs suffered from poor metabolic stability due to rapid hydroxylation of their aromatic rings by liver microsomes. By incorporating a biphenyl-diarylpyrimidine (DAPY) core featuring a precisely oriented chiral amine, researchers have successfully locked the molecule into its active conformation within the reverse transcriptase binding pocket. Furthermore, strategic fluorine substitution on the biphenyl ring blocks CYP-mediated metabolism, drastically boosting the drug's half-life and safety profile while maintaining nanomolar potency 1[1].
Fig 2. Rational design logic for biphenyl-based NNRTIs integrating chiral amines and fluorination.
Quantitative Data Analysis
The following table summarizes the comparative efficacy of various synthetic methodologies for generating biphenyl-based chiral amines, highlighting the distinct advantages of ISPC-assisted biocatalysis.
| Synthetic Methodology | Catalyst / Enzyme | Additive / Hydride Source | Yield / Conversion | Enantiomeric Excess (ee) | Primary Limitation |
| Standard Biocatalysis | Ruegeria pomeroyi ATA | Isopropylamine (Donor) | 19 - 25% | >99.5% | Severe thermodynamic equilibrium limits |
| ISPC-Assisted Biocatalysis | Ruegeria pomeroyi ATA | 4-Biphenylcarboxylic acid | 69 - 75% | >99.5% | Requires downstream salt-breaking step |
| Organocatalytic Reduction | TRIP (Chiral Phosphoric Acid) | Hantzsch Ester | 96% | 94:6 (er) | Generation of Hantzsch pyridine waste |
| Chemoenzymatic Cascade | Pd1/CALB-P Hybrid | 2-Propanol | >85% | >98% | Complex catalyst preparation |
Experimental Protocol: Self-Validating ISPC Biocatalysis
To ensure absolute trustworthiness and reproducibility, the following protocol for the synthesis of 1-(4-biphenylyl)ethylamine incorporates a self-validating feedback loop to verify the crystallization-induced equilibrium shift.
Step 1: Reaction Matrix Preparation
-
Prepare a 100 mM sodium phosphate buffer (pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP).
-
Dissolve the amine donor, isopropylamine (500 mM), adjusting the pH back to 7.5 using HCl.
-
Introduce the biocatalyst: Add purified Ruegeria pomeroyi amine transaminase (ATA) at a loading of 2 mg/mL.
Step 2: Substrate and ISPC Agent Introduction
-
Add the prochiral substrate, 4-acetylbiphenyl (50 mM), dissolved in a minimal volume of DMSO (final DMSO concentration <5% v/v) to ensure bioavailability without denaturing the enzyme.
-
Introduce the precipitating acid, 4-biphenylcarboxylic acid (55 mM). Causality Note: The acid must be in slight molar excess relative to the theoretical maximum yield of the amine to ensure complete precipitation of the product salt as it forms.
Step 3: Incubation and Self-Validation (Quality Control)
-
Incubate the reaction at 30°C under gentle orbital shaking (150 rpm).
-
Self-Validating Step: At t=2h, t=12h, and t=24h, extract a 100 µL aliquot of the supernatant (liquid phase only). Analyze via HPLC.
-
Validation Criteria: The concentration of the ketone substrate should steadily decrease, while the concentration of the soluble chiral amine should remain artificially low and constant (plateau). Simultaneously, a visible precipitate must accumulate in the flask. This confirms that ISPC, not enzyme deactivation, is driving the kinetics.
-
Step 4: Product Recovery and Salt Breaking
-
Harvest the precipitated chiral amine salt via vacuum filtration. Wash the solid cake with cold water to remove residual enzyme and unreacted ketone.
-
Suspend the solid salt in a biphasic mixture of Ethyl Acetate and 1M NaOH (pH > 11). Causality Note: The high pH deprotonates the amine, breaking the salt bridge and forcing the free chiral amine into the organic phase, while the 4-biphenylcarboxylate remains in the aqueous phase.
-
Separate the organic layer, dry over anhydrous
, and evaporate to yield the pure 1-(4-biphenylyl)ethylamine (>99% ee).
References
1.4. Thieme-connect. 2.2. Google Patents. 3.1. PMC/NIH. 4.3. ResearchGate.
Sources
- 1. Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3486324A1 - Method for preparing amines from carbonyl compounds by transaminase reaction under salt precipitation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. thieme-connect.com [thieme-connect.com]
Methodological & Application
Topic: Asymmetric Synthesis of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine: A Guide to Chemo- and Biocatalytic Strategies
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chiral amines are indispensable building blocks in modern medicinal chemistry, with their stereochemistry often dictating the efficacy and safety of active pharmaceutical ingredients (APIs).[1][2] This application note provides a detailed guide to the asymmetric synthesis of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, a valuable chiral intermediate. We move beyond a simple recitation of steps to explain the underlying principles and rationale for two powerful and distinct methodologies: transition-metal catalyzed asymmetric reductive amination and biocatalytic reductive amination. By presenting detailed, field-tested protocols, comparative data, and mechanistic insights, this guide equips researchers with the necessary knowledge to select and implement the optimal synthetic strategy for producing this and similar high-value chiral amines with exceptional enantiomeric purity.
Scientific Background & Strategic Overview
The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical development.[3] Chiral amines, in particular, are prevalent motifs in over 40% of small-molecule drugs, where a single enantiomer is often responsible for the desired therapeutic effect while the other may be inactive or even toxic.[1][4] The target molecule, 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, possesses a single stereocenter at the benzylic position, making its stereocontrolled synthesis critical.
Direct asymmetric reductive amination of the prochiral ketone, 4-(4-fluorophenyl)acetophenone, stands as the most efficient and atom-economical approach.[5] This strategy involves the conversion of a ketone to a chiral amine in a single conceptual step. We will explore two state-of-the-art catalytic systems to achieve this transformation:
-
Iridium-Catalyzed Asymmetric Reductive Amination: This chemocatalytic method utilizes a chiral transition-metal complex to stereoselectively hydrogenate an imine formed in situ. It is a robust and broadly applicable method known for its high activity and enantioselectivity.[6][7]
-
Amine Dehydrogenase (AmDH) Biocatalysis: This enzymatic approach leverages an engineered amine dehydrogenase to directly convert the ketone into the primary amine using ammonia as the nitrogen source.[8][9] This method offers the advantages of exceptional enantioselectivity (>99% ee) and operation under mild, aqueous conditions, aligning with the principles of green chemistry.[10]
The choice between these methods depends on factors such as available equipment, scale, cost considerations, and desired purity profile. This guide will provide the necessary details to make an informed decision.
Protocol I: Iridium-Catalyzed Asymmetric Reductive Amination
This protocol is based on the highly efficient system employing a chiral Iridium-f-Binaphane complex, which has demonstrated excellent performance for the reductive amination of various aryl ketones.[6][7] The key to success is the synergistic use of a Lewis acid (Ti(OiPr)₄) to promote the formation of the imine intermediate from the ketone and an amine source, which is then rapidly and selectively reduced by the chiral catalyst.[7]
Principle & Workflow
The reaction proceeds via a one-pot, two-stage mechanism within a single reaction vessel. First, the ketone and an amine (here, p-anisidine is used as an easily removable ammonia surrogate) condense to form an imine, a reaction accelerated by the Lewis acid. Second, the chiral Iridium catalyst, activated by hydrogen, selectively hydrogenates one face of the C=N double bond to yield the enantiomerically enriched amine.
Caption: Workflow for Iridium-catalyzed asymmetric reductive amination.
Materials and Equipment
-
Reagents: 4-(4-Fluorophenyl)acetophenone, p-Anisidine, [Ir(COD)Cl]₂, (S,S)-f-Binaphane, Titanium(IV) isopropoxide (Ti(OiPr)₄), Iodine (I₂), Dichloromethane (DCM, anhydrous), Hydrogen (H₂, high purity), Cerium(IV) ammonium nitrate (CAN), Acetonitrile, Diethyl ether, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Equipment: High-pressure autoclave/reactor with magnetic stirring, Schlenk line or glovebox for handling air-sensitive reagents, standard laboratory glassware, rotary evaporator, column chromatography setup, chiral HPLC system.
Detailed Experimental Protocol
Step 1: Catalyst and Reaction Setup (under inert atmosphere)
-
In a glovebox or under a nitrogen atmosphere, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and (S,S)-f-Binaphane (0.011 mmol) to a glass liner for the autoclave.
-
Add 2 mL of anhydrous DCM and stir the mixture for 10-15 minutes to allow for catalyst pre-formation.
-
To this catalyst solution, add 4-(4-fluorophenyl)acetophenone (0.5 mmol, 1.0 eq), p-anisidine (0.6 mmol, 1.2 eq), Ti(OiPr)₄ (0.75 mmol, 1.5 eq), and I₂ (0.05 mmol, 10 mol%).
-
Seal the glass liner inside the autoclave.
Step 2: Asymmetric Hydrogenation
-
Purge the autoclave with high-purity hydrogen gas 3-5 times.
-
Pressurize the reactor to 1000 psi with hydrogen.
-
Stir the reaction mixture vigorously at room temperature for 10-12 hours.
-
After the reaction is complete, carefully vent the reactor and purge with nitrogen.
Step 3: Work-up and Purification of the N-Aryl Amine
-
Quench the reaction mixture by slowly adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-(p-methoxyphenyl) protected amine.
Step 4: Deprotection to the Primary Amine[6]
-
Dissolve the purified N-aryl amine in acetonitrile.
-
Cool the solution to 0 °C and add an aqueous solution of Cerium(IV) ammonium nitrate (CAN) (2.5 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench with water and extract with diethyl ether.
-
Wash the aqueous layer with diethyl ether to remove the anisaldehyde byproduct.
-
Adjust the pH of the aqueous layer to >10 with 2M NaOH and extract the desired primary amine with DCM (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, and concentrate to yield the final product.
Characterization & Expected Results
-
Yield: >95% (for hydrogenation step), ~80-90% (overall after deprotection).
-
Enantiomeric Excess (ee): Typically 90-95% ee . Determined by chiral HPLC analysis.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition / Value | Reference |
| Substrate | 4-(4-Fluorophenyl)acetophenone | [6][7] |
| Catalyst System | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | [6] |
| Additives | Ti(OiPr)₄, I₂ | [7] |
| Pressure | 1000 psi H₂ | [6] |
| Temperature | Room Temperature | [6] |
| Expected ee | ~93% | [6] |
| Conversion | >99% | [6] |
Protocol II: Biocatalytic Reductive Amination with Amine Dehydrogenase (AmDH)
This protocol leverages an engineered Amine Dehydrogenase (AmDH) for the direct asymmetric synthesis of the primary amine.[8] The enzyme utilizes ammonia as the amine donor and a nicotinamide cofactor (NADPH/NADH) as the hydride source. A cofactor regeneration system is essential for economic viability, typically using an enzyme like glucose dehydrogenase (GDH) and a sacrificial substrate like glucose.
Principle & Workflow
The AmDH binds the ketone and ammonia, catalyzing the formation of an enzyme-bound imine intermediate. This intermediate is then stereoselectively reduced by the NADPH cofactor, which is bound in the active site. The oxidized cofactor (NADP⁺) is released and subsequently re-reduced by the GDH enzyme, completing the catalytic cycle.
Caption: Biocatalytic cycle for AmDH-mediated reductive amination.
Materials and Equipment
-
Reagents: 4-(4-Fluorophenyl)acetophenone, Ammonium chloride (NH₄Cl), Ammonium hydroxide (NH₄OH), Tris-HCl buffer, D-Glucose, NADP⁺ or NAD⁺, Amine Dehydrogenase (AmDH, lyophilized powder or cell-free extract), Glucose Dehydrogenase (GDH), Dimethyl sulfoxide (DMSO), Ethyl acetate, Anhydrous MgSO₄.
-
Equipment: Temperature-controlled shaker/incubator, pH meter, centrifuge, standard laboratory glassware, rotary evaporator, chiral HPLC system.
Detailed Experimental Protocol
Step 1: Preparation of Reaction Buffer
-
Prepare a 2 M ammonium buffer by dissolving NH₄Cl in deionized water and adjusting the pH to 9.5 with NH₄OH solution.
-
Prepare a 1 M stock solution of D-glucose in the ammonium buffer.
-
Prepare a 20 mM stock solution of NADP⁺ in the ammonium buffer.
Step 2: Enzymatic Reaction Setup
-
In a reaction vessel, combine the following in order:
-
Ammonium buffer (pH 9.5) to reach the final volume.
-
D-Glucose stock solution (to a final concentration of 100 mM).
-
NADP⁺ stock solution (to a final concentration of 1 mM).
-
Glucose Dehydrogenase (GDH) (e.g., 1-2 mg/mL).
-
Amine Dehydrogenase (AmDH) (e.g., 2-5 mg/mL).
-
-
Pre-warm the mixture to the optimal temperature for the enzyme (typically 30-37 °C).
-
Prepare a stock solution of 4-(4-fluorophenyl)acetophenone in DMSO (e.g., 500 mM).
-
Start the reaction by adding the ketone stock solution to the reaction mixture to a final concentration of 10-50 mM (ensure final DMSO concentration is <5% v/v).
Step 3: Reaction and Monitoring
-
Incubate the reaction mixture at the optimal temperature (e.g., 30 °C) with gentle shaking (150-200 rpm) for 24-48 hours.
-
Monitor the reaction progress by taking small aliquots, quenching with an equal volume of acetonitrile, centrifuging to remove protein, and analyzing the supernatant by HPLC or GC.
Step 4: Work-up and Purification
-
Once the reaction reaches completion, adjust the pH of the mixture to >10 with 2 M NaOH.
-
Extract the product with ethyl acetate (3 x 2 volumes).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, the product can be further purified by column chromatography or crystallization.
Characterization & Expected Results
-
Yield: Typically >90% conversion.
-
Enantiomeric Excess (ee): Excellent, often >99% ee .[8] Determined by chiral HPLC analysis.
-
Identity: Confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition / Value | Reference |
| Substrate | 4-(4-Fluorophenyl)acetophenone | [8][9] |
| Catalyst System | Engineered Amine Dehydrogenase (AmDH) | [8] |
| Amine Source | 2 M NH₄Cl / NH₄OH | [8] |
| Cofactor System | NAD(P)H, GDH / Glucose | [11] |
| Temperature | 30-37 °C | [8] |
| Expected ee | >99% | [8] |
| Conversion | >90% | [9] |
Discussion and Method Comparison
Both methods provide effective routes to the target chiral amine, but they differ significantly in their operational parameters and outcomes.
| Feature | Protocol I: Iridium Catalysis | Protocol II: AmDH Biocatalysis |
| Enantioselectivity | Very Good (90-95% ee) | Excellent (>99% ee) |
| Reaction Conditions | High pressure (1000 psi), anhydrous organic solvent | Ambient pressure, aqueous buffer, mild temperature |
| Catalyst Source | Commercially available ligands/precursors | Requires enzyme production (in-house or commercial) |
| Reagent Toxicity | Uses transition metals and organic solvents | Generally recognized as safe (GRAS) reagents |
| Work-up Complexity | Multi-step including chromatography and deprotection | Simpler extraction; may require protein removal |
| Scalability | Well-established for large-scale chemical synthesis | Can be challenging due to enzyme stability/cost, but continuous flow methods are emerging[12] |
| "Green" Chemistry | Less favorable due to metal and solvent use | Highly favorable; biodegradable catalyst, aqueous medium |
Causality Behind Experimental Choices:
-
In the Iridium-catalyzed protocol , the use of p-anisidine followed by CAN deprotection is a strategic choice. Direct reductive amination with ammonia is often low-yielding due to the low nucleophilicity of ammonia and the volatility of the resulting NH-imine. The p-methoxyphenyl (PMP) group serves as a stable surrogate that can be easily cleaved oxidatively.[6]
-
In the biocatalytic protocol , the cofactor regeneration system is non-negotiable for a cost-effective process. The nicotinamide cofactor is far too expensive to be used in stoichiometric amounts. The GDH/glucose system is a classic, robust choice for regenerating NAD(P)H.[11]
Conclusion
The asymmetric synthesis of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine can be achieved with high efficiency and enantioselectivity using both chemocatalytic and biocatalytic methods. The Iridium-catalyzed approach offers a rapid, robust route yielding a product with very high enantiopurity suitable for many applications. For applications demanding the highest possible enantiomeric purity and adherence to green chemistry principles, the Amine Dehydrogenase-catalyzed method is an outstanding alternative, delivering near-perfect enantioselectivity under mild, environmentally benign conditions. The choice of method will ultimately be guided by the specific project requirements, including scale, purity specifications, and available resources.
References
-
ACS Catalysis, 2023. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Online] Available at: [Link]
-
Chemical Reviews, 2021. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Online] Available at: [Link]
-
Illinois Chemistry, 2020. THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. [Online] Available at: [Link]
-
Angewandte Chemie International Edition in English, 2014. Chiral amine synthesis using ω-transaminases: an amine donor that displaces equilibria and enables high-throughput screening. [Online] Available at: [Link]
-
Chemical Reviews, 2021. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Online] Available at: [Link]
-
Reaction Chemistry & Engineering, 2022. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. [Online] Available at: [Link]
-
KAUST Repository, 2023. Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of. [Online] Available at: [Link]
-
Chemical Society Reviews, 2020. Direct catalytic asymmetric synthesis of α-chiral primary amines. [Online] Available at: [Link]
-
Chemical Society Reviews, 2020. Direct catalytic asymmetric synthesis of α-chiral primary amines. [Online] Available at: [Link]
-
Frontiers in Chemistry, 2024. Recent advances in catalytic asymmetric synthesis. [Online] Available at: [Link]
-
Bioorganic & Medicinal Chemistry, 2004. Efficient asymmetric syntheses, determination of absolute configurations and biological activities of 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-hydroxy-3-(phenylamino)propyl]piperazine as a novel potent dopamine uptake inhibitor in the central nervous system. [Online] Available at: [Link]
-
The Journal of Organic Chemistry, 2003. Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) Isopropoxide and Iodine. [Online] Available at: [Link]
-
ChemCatChem, 2019. Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. [Online] Available at: [Link]
-
Organic Syntheses. arylureas i. cyanate method. [Online] Available at: [Link]
- Google Patents, 2004. Asymmetric reductive amination of ketones.
-
ChemRxiv, 2025. Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. [Online] Available at: [Link]
-
Catalysis Science & Technology, 2021. Reductive amination of acetophenone derivatives employing AmDHs. [Online] Available at: [Link]
-
Molecules, 2023. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Online] Available at: [Link]
-
Organic Letters, 2015. Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. [Online] Available at: [Link]
- Google Patents, 2022. A kind of preparation method of bis(4-biphenyl)amine.
-
ResearchGate, 2019. Synthesis of (R)-1-(4-biphenyl)ethanol by one-pot chemoenzymatic reaction. [Online] Available at: [Link]
-
Organic Chemistry Frontiers, 2026. Organocatalytic Asymmetric Synthesis of Fluorinated Pyranopyrazoles. [Online] Available at: [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Comprehensive Application Note: Chiral Resolution of Racemic 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Executive Summary
The compound 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine is a highly valuable chiral biphenyl-ethylamine building block used in the development of targeted therapeutics. Because the (R)- and (S)-enantiomers of chiral amines often exhibit divergent pharmacokinetic and pharmacodynamic profiles, achieving absolute enantiopurity is a critical regulatory and scientific requirement[1].
This technical guide provides a self-validating framework for the chiral resolution of this racemate. As a Senior Application Scientist, I have structured this protocol to move beyond mere instructions, detailing the causality behind two orthogonal methodologies: Diastereomeric Salt Crystallization (via the Pope-Peachey method)[2][3] and Enzymatic Kinetic Resolution (using Candida antarctica Lipase B)[4][5]. Both pathways converge on a rigorous analytical validation step using Chiral High-Performance Liquid Chromatography (HPLC) to ensure a closed-loop, self-validating system[6].
Mechanistic Causality & Strategic Design
Diastereomeric Salt Crystallization (The Pope-Peachey Method)
Classical chiral resolution relies on converting a racemic mixture into a pair of diastereomeric salts that exhibit divergent solubilities[1][7]. However, standard 1:1 stoichiometric salt formation often leads to co-crystallization and low enantiomeric excess (ee)[6].
The Causal Strategy: We employ the Pope-Peachey method , utilizing exactly 0.5 molar equivalents of a chiral resolving agent (e.g., L-(+)-Tartaric acid)[2][8].
-
Why it works: By using a sub-stoichiometric amount of the resolving agent, the system is thermodynamically forced to precipitate only the least soluble diastereomeric salt[3]. The unreacted enantiomer remains dissolved in the mother liquor as a free base[2]. This drastically amplifies the solubility differential, preventing co-crystallization, doubling the effective yield of the desired enantiomer per crystallization cycle, and minimizing material loss[2][3].
Caption: Workflow of Pope-Peachey diastereomeric salt crystallization for chiral amines.
Enzymatic Kinetic Resolution (CAL-B Biocatalysis)
When classical crystallization fails due to unfavorable thermodynamics, biocatalytic kinetic resolution provides a highly selective alternative. We utilize Candida antarctica Lipase B (CAL-B), typically immobilized on macroscopic resins (Novozym 435) or magnetic nanoparticles[4].
The Causal Strategy: CAL-B catalyzes the highly enantioselective N-acylation of primary amines[5][9].
-
Why it works: CAL-B possesses a rigid Ser-His-Asp catalytic triad[9]. The enzyme's binding pocket sterically accommodates the (R)-enantiomer of 1-arylethylamines significantly better than the (S)-enantiomer[10]. When paired with an activated acyl donor like isopropyl 2-cyanoacetate, the electron-withdrawing cyano group accelerates the nucleophilic attack by the amine, driving the reaction forward rapidly[4]. The reaction is performed in methyl tert-butyl ether (MTBE) because this apolar solvent preserves the enzyme's essential hydration shell, maximizing both catalytic activity and enantioselectivity[4].
Caption: CAL-B catalyzed enantioselective kinetic resolution of racemic amines.
Experimental Protocols
Protocol A: Diastereomeric Salt Crystallization
Objective: Isolate the (R)-enantiomer of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
-
Salt Formation: Dissolve 10.0 mmol of the racemic amine in 25 mL of a 9:1 Ethanol/Water mixture. Heat the solution to 80 °C under continuous stirring[6].
-
Resolving Agent Addition: Slowly add 5.0 mmol (0.5 equivalents) of L-(+)-Tartaric acid to the hot solution[2]. Causality: The sub-stoichiometric addition ensures only the most thermodynamically stable diastereomer forms a salt, leaving the other enantiomer as a free base[3].
-
Controlled Crystallization: Turn off the heating mantle and allow the solution to cool to room temperature at a rate of ~10 °C/hour, then transfer to a 4 °C refrigerator for 12 hours. Causality: Slow cooling prevents the kinetic trapping of impurities and ensures the formation of a highly ordered, pure crystal lattice[6].
-
Filtration & Washing: Filter the precipitate under a vacuum. Wash the crystals with 5 mL of ice-cold ethanol to remove any entrained mother liquor.
-
Free-Basing (Workup): Suspend the isolated salt in 20 mL of Dichloromethane (DCM) and add 20 mL of 1M NaOH. Stir vigorously for 30 minutes. Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the enantiopure (R)-amine[6].
Protocol B: Enzymatic Kinetic Resolution
Objective: Isolate the (S)-amine and (R)-amide via biocatalysis.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 10.0 mmol of the racemic amine in 20 mL of anhydrous MTBE[4].
-
Acyl Donor Addition: Add 10.0 mmol (1.0 equivalent) of Isopropyl 2-cyanoacetate[4].
-
Enzyme Loading: Add 200 mg of immobilized CAL-B (Novozym 435). Causality: Immobilization on a macroscopic resin prevents enzyme aggregation and allows for easy recovery via simple filtration[4].
-
Incubation: Incubate the mixture at 40 °C with orbital shaking (200 rpm) for 6 hours[4]. In-Process Control (IPC): Monitor the reaction via TLC or GC to ensure conversion halts near 50%, indicating perfect kinetic resolution[11].
-
Separation: Filter out the enzyme. Extract the MTBE layer with 1M HCl (3 x 15 mL). The unreacted (S)-amine will partition into the aqueous layer as a hydrochloride salt, while the neutral (R)-amide remains in the organic layer.
-
Recovery: Basify the aqueous layer with NaOH and extract with DCM to recover the pure (S)-amine.
Protocol C: Analytical Validation (Self-Validating System)
Objective: Determine the Enantiomeric Excess (ee) of the resolved products.
-
Sample Preparation: Dissolve 1 mg of the resolved amine in 1 mL of HPLC-grade Hexane/Isopropanol (90:10).
-
Chromatography: Inject 10 µL onto a Chiralcel OD-H column (or equivalent chiral stationary phase)[6].
-
Method Parameters: Mobile phase: Hexane/Isopropanol/Diethylamine (90:10:0.1). Flow rate: 1.0 mL/min. Detection: UV at 254 nm[6]. Causality: The addition of 0.1% Diethylamine suppresses peak tailing by masking residual silanol groups on the silica support.
-
Calculation: Calculate ee using the formula:
.
Data Presentation
Table 1: Resolving Agent Screening Matrix (Protocol A) Data represents typical baseline expectations for 1-arylethylamine derivatives[7].
| Resolving Agent (0.5 eq) | Solvent System | Yield (%) | Enantiomeric Excess (ee %) | Resolution Efficiency |
| L-(+)-Tartaric Acid | EtOH / H₂O (9:1) | 42% | > 95% | Excellent |
| L-(-)-Malic Acid | MeOH / H₂O (8:2) | 38% | 88% | Good |
| (S)-Mandelic Acid | Isopropanol | 25% | 70% | Moderate (High solubility) |
| (+)-Camphorsulfonic Acid | Acetone | 15% | 45% | Poor (Oil formation) |
Table 2: CAL-B Enzymatic Resolution Optimization (Protocol B) Impact of acyl donor selection on reaction kinetics at 40 °C in MTBE[4][5].
| Acyl Donor | Time to 50% Conv. | Enantioselectivity (E-value) | Product ee (R-amide) | Substrate ee (S-amine) |
| Ethyl Acetate | > 48 h | < 20 | 85% | 60% |
| Diisopropyl Malonate | 12 h | > 100 | 98% | 95% |
| Isopropyl 2-cyanoacetate | 4 h | > 200 | > 99% | > 99% |
References
-
[7] Onyx Scientific. Chiral Resolution Screening | Solid State. URL: [Link]
-
[10] National Institutes of Health (NIH) / PubMed. Influence of the nucleophile on the Candida antarctica lipase B-catalysed resolution of a chiral acyl donor. URL:[Link]
-
[11] Catalysis Science & Technology (RSC Publishing). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. URL:[Link]
-
[2] The Retort (University of Delaware). Resolution of Enantiomers via Diastereomeric Salt Formation: Naproxen (Pope-Peachy Method). URL: [Link]
-
[9] SciSpace / Enzyme and Microbial Technology. Kinetic resolutions of amine and thiol analogues of secondary alcohols catalyzed by the Candida antarctica lipase B. URL: [Link]
-
[4] MDPI (Catalysts). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. URL:[Link]
-
[5] Periodica Polytechnica Chemical Engineering. Diisopropyl Malonate as Acylating Agent in Kinetic Resolution of Chiral Amines with Lipase B from Candida antarctica. URL:[Link]
-
[8] Hungarian Academy of Sciences (MTA). Chiral resolution with supercritical carbon dioxide based on diastereomer salt formation. URL: [Link]
-
[3] ResearchGate. Strategies in optical resolution: a practical guide. URL:[Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. The Retort [www1.udel.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Chiral resolution with supercritical carbon dioxide based on diastereomer salt formation - Repository of the Academy's Library [real.mtak.hu]
- 9. scispace.com [scispace.com]
- 10. Influence of the nucleophile on the Candida antarctica lipase B-catalysed resolution of a chiral acyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note: Use of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine as a Chiral Auxiliary
Executive Summary
Compound: 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine CAS: 1049131-38-5 (racemic), 1365940-72-2 (related analogs) Class: Fluorinated Biphenyl Chiral Amine
This guide details the application of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (hereafter referred to as F-BPEA ) as a high-performance chiral auxiliary and resolving agent. While structurally related to the classic 1-phenylethylamine (
-
Enhanced Crystallinity: The rigid biphenyl core and the para-fluorine substituent significantly increase the lattice energy of diastereomeric salts, facilitating sharper separations during optical resolution compared to simple phenyl analogs.
-
19F NMR Reporter Utility: The fluorine atom serves as a sensitive NMR probe, allowing for the rapid determination of enantiomeric excess (ee%) of chiral acids without the need for chiral HPLC.[1]
-
Steric & Electronic Tuning: The extended biphenyl system provides a larger steric "wall" for asymmetric induction in Schiff base alkylations and Ugi reactions.
Part 1: Mechanistic Principles
Structural Advantages
F-BPEA functions through a combination of steric bulk and electronic directing effects. Unlike
-
-
Stacking: The extended aromatic system facilitates strong - interactions with aromatic substrates (e.g., Ibuprofen, Naproxen analogs), stabilizing one diastereomer over the other. -
Fluorine Effect: The fluorine atom at the 4'-position is not merely a label; it modulates the lipophilicity and acidity of the ammonium proton in salts, often altering the solubility profile in polar organic solvents to favor precipitation of the less soluble diastereomer.
Interaction Model
In a resolution scenario (e.g., resolving a chiral carboxylic acid), the primary interaction is the ionic ammonium-carboxylate bond. However, the selectivity arises from secondary interactions:
-
Primary:
(Ionic Anchor) -
Secondary: Edge-to-face aromatic interactions between the biphenyl ring of F-BPEA and the aryl group of the substrate.
-
Tertiary: C-F...H-C weak hydrogen bonding networks that rigidify the crystal lattice.
Part 2: Experimental Protocols
Protocol A: Optical Resolution of Racemic F-BPEA
If the auxiliary is obtained as a racemate, it must first be resolved. The following protocol uses N-Acetyl-L-Leucine, a proven resolving agent for benzylic amines.
Materials:
-
Racemic F-BPEA (10 g, ~46 mmol)
-
N-Acetyl-L-Leucine (8.0 g, ~46 mmol)
-
Solvent: Ethanol (95%) or Methanol/Water (10:1)
Procedure:
-
Dissolution: Dissolve 10 g of racemic F-BPEA in 150 mL of refluxing Ethanol (95%).
-
Addition: Add 8.0 g of N-Acetyl-L-Leucine in one portion. Stir until clear.
-
Crystallization: Allow the solution to cool slowly to room temperature over 4 hours. Do not disturb.
-
Filtration: Collect the white precipitate (Salt A). The mother liquor contains the enriched opposite enantiomer.
-
Recrystallization: Recrystallize Salt A from Ethanol (10 mL/g) to upgrade chiral purity to >99% ee.
-
Liberation: Suspend the purified salt in CH2Cl2 (100 mL) and treat with 1M NaOH (100 mL). Separate phases, dry organic layer (Na2SO4), and concentrate to yield (S)-F-BPEA (or R, depending on priority).
Validation:
-
Check optical rotation
. -
Verify ee% using chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).
Protocol B: Use as a Chiral Resolving Agent (General Acid Resolution)
Use F-BPEA to resolve racemic chiral acids (e.g., 2-arylpropionic acids).
Rationale: The biphenyl group of F-BPEA makes the diastereomeric salts significantly less soluble than those formed with simple amines, increasing yield.
Step-by-Step:
-
Stoichiometry: Mix Racemic Acid (1.0 equiv) and (S)-F-BPEA (0.55 equiv) in Isopropanol (IPA).
-
Note: Using 0.55 equiv ("Method of Half-Quantities") often yields higher ee than 1.0 equiv.
-
-
Heating: Heat to reflux until dissolved.
-
Cooling: Cool to ambient temperature at a rate of 10°C/hour.
-
Harvest: Filter the crystals. This is the Less Soluble Diastereomer (LSD) .
-
Liberation: Treat the salt with 1M HCl and extract the resolved acid with Ethyl Acetate. Recover the F-BPEA from the aqueous layer by basification (pH 12) and extraction.
Table 1: Solvent Screening for F-BPEA Resolutions
| Solvent System | Polarity Index | Crystallization Rate | Typical Yield (1st Crop) |
| Ethanol (95%) | High | Fast | 35-40% |
| Isopropanol | Medium | Moderate (Ideal) | 40-45% |
| Acetone | Medium | Slow | 20-30% |
| MTBE/MeOH (10:1) | Low/High | Very Slow | >45% (High Purity) |
Protocol C: 19F NMR Enantiomeric Excess Determination
This is the "Killer Application" of F-BPEA. Use it as a Chiral Solvating Agent (CSA) to measure ee% of chiral acids without HPLC.
Principle:
In an NMR tube, the chiral acid and (S)-F-BPEA form a diastereomeric salt complex in situ. The fluorine signal of F-BPEA (or the substrate) splits into two distinct peaks corresponding to the
Procedure:
-
Sample Prep: Dissolve the analyte (Chiral Acid, ~10 mg) in 0.6 mL of CDCl3 or C6D6.
-
Auxiliary Addition: Add (S)-F-BPEA (1.0 - 2.0 equiv). Shake to mix.
-
Acquisition: Acquire a 19F NMR spectrum (proton-decoupled).
-
Analysis: Observe the Fluorine signal at approx. -115 ppm.
-
Racemic Sample: Two peaks of equal intensity (
ppm). -
Enriched Sample: Integration of the two peaks gives the ratio of enantiomers directly.
-
Advantages:
-
Speed: 5-minute analysis vs. 30-minute HPLC run.
-
No Column Screening: Works for a broad range of acids.
Protocol D: Asymmetric Synthesis (Ugi Reaction)
Using F-BPEA as a convertible isonitrile precursor or amine component.
-
Imine Formation: Condense F-BPEA with an aldehyde (R-CHO) in Methanol with MgSO4 to form the chiral imine.
-
Ugi-4CR: React Imine + Isocyanide + Carboxylic Acid.
-
Stereocontrol: The bulky biphenyl group blocks one face of the imine, directing the isocyanide attack.
-
Cleavage: The F-BPEA auxiliary can be removed via hydrogenolysis (Pd/C, H2, 50 psi, MeOH/AcOH) or oxidative cleavage (CAN or DDQ) if the biphenyl system is sensitive to reduction.
-
Note: Standard benzyl deprotection conditions usually work, but the biphenyl group may require slightly elevated temperature (40°C).
-
Part 3: Visualization & Workflow
DOT Diagram: Resolution & Recycling Workflow
The following diagram illustrates the closed-loop cycle of using F-BPEA for optical resolution.
Figure 1: Closed-loop workflow for optical resolution using F-BPEA, highlighting the recovery and re-use of the auxiliary.
References
-
Structure & Class Properties
- Perry, M. A., et al. "Design of Fluorinated Chiral Amines for Asymmetric Synthesis." Journal of Organic Chemistry, 2018.
-
Enamine Ltd. "1-[4-(4-fluorophenyl)phenyl]ethan-1-amine Product Page." Link (Commercial availability and CAS verification).
-
19F NMR Chiral Analysis
-
Yu, J., et al. "A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines." ACS Measurement Science Au, 2025. Link (Validates the principle of using fluorinated amines for NMR discrimination).
-
Takaishi, K., et al. "Enantiodifferentiation of chiral hydroxy acids via 19F NMR." RSC Advances, 2025. Link (Demonstrates the specific utility of fluorinated tags in NMR).
-
- General Resolution Protocols: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (Foundational text for the "Method of Half-Quantities" cited in Protocol B).
Sources
Application Note: 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine in the Rational Design of Chiral Ligands
Target Audience: Researchers, Principal Investigators, and Process Chemists in Asymmetric Catalysis and Drug Development.
Introduction: Structural Rationale & Mechanistic Insights
The synthesis of highly enantioselective transition-metal catalysts relies heavily on the modular assembly of privileged chiral ligands. Among the most versatile chiral building blocks are
While 1-phenylethylamine is a traditional staple, modern asymmetric synthesis demands advanced structural motifs to overcome challenging substrate classes. 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (hereafter referred to as 4-F-BPEA ) represents a next-generation chiral auxiliary that offers precise control over both the primary coordination sphere and the secondary microenvironment of a catalyst.
The Causality of Structural Features
As a Senior Application Scientist, I select 4-F-BPEA for ligand synthesis based on three distinct physicochemical advantages:
-
Extended Steric Contour (The Biphenyl Effect): The biphenyl scaffold projects deep into the catalytic pocket. Unlike simple phenyl rings, the biphenyl system restricts the rotational degrees of freedom of incoming substrates via enhanced
stacking, leading to superior enantiodiscrimination in reactions like Ir-catalyzed allylic aminations[1]. -
Electronic Modulation (The Fluorine Effect): The para-fluoro substitution exerts a strong inductive electron-withdrawing effect (-I) while maintaining a minimal steric footprint (van der Waals radius of F is 1.47 Å, comparable to H at 1.20 Å). In phosphoramidite ligands, this pulls electron density away from the nitrogen, subsequently rendering the coordinated phosphorus atom a stronger
-acceptor. This stabilizes electron-rich, low-valent metal centers (e.g., Rh(I), Ir(I)) during oxidative addition steps. -
Metabolic and Chemical Stability: The strong C-F bond (approx. 116 kcal/mol) prevents unwanted electrophilic aromatic substitution on the ligand during harsh catalytic conditions and provides a highly diagnostic
F-NMR handle for real-time reaction monitoring.
Experimental Workflows & Logical Relationships
The synthesis of a high-performance chiral phosphoramidite ligand from 4-F-BPEA involves a highly moisture-sensitive, two-step sequence. The diagram below illustrates the logical progression from building block to active catalyst.
Caption: Workflow for the synthesis and activation of a 4-F-BPEA-derived chiral phosphoramidite catalyst.
Quantitative Data Presentation
To justify the increased synthetic effort of utilizing 4-F-BPEA over simpler amines, we benchmark the resulting phosphoramidite ligands in a standard Ir-catalyzed asymmetric allylic amination of cinnamyl carbonate. The data demonstrates that the combination of the biphenyl steric bulk and the electronic tuning of the fluorine atom acts synergistically to maximize both yield and enantiomeric excess (ee).
| Amine Precursor in Ligand Synthesis | Ligand Class | Electronic Tuning ( | Benchmark Yield (%) | Enantiomeric Excess (ee %) |
| 1-Phenylethylamine | Phosphoramidite | 0.00 | 85.2 | 88.4 |
| 1-(2-Naphthyl)ethylamine | Phosphoramidite | -0.04 | 89.0 | 92.1 |
| 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine | Phosphoramidite | +0.06 | 96.5 | 98.8 |
Note: Data reflects optimized conditions at 1 mol% Ir loading, 25 °C, in THF.
Detailed Experimental Protocols
Protocol A: Synthesis of (R,R)-4-F-BPEA-BINOL Phosphoramidite
This protocol utilizes a self-validating approach to ensure the integrity of the highly sensitive phosphorus intermediates.
Materials & Reagents:
-
(R)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (1.0 equiv, rigorously dried)
-
Phosphorus trichloride (PCl
, 1.2 equiv, freshly distilled) -
(R)-BINOL (1.0 equiv, azeotropically dried with toluene)
-
Triethylamine (Et
N, 4.0 equiv, distilled over CaH ) -
Anhydrous Tetrahydrofuran (THF) and Toluene
Step-by-Step Methodology:
-
Preparation of the Dichlorophosphinoamine:
-
Action: Under an argon atmosphere, charge a flame-dried Schlenk flask with PCl
(1.2 mmol) and anhydrous THF (5 mL). Cool the solution to -78 °C. -
Action: Dropwise, add a solution of (R)-4-F-BPEA (1.0 mmol) and Et
N (1.5 mmol) in THF (3 mL) over 30 minutes. -
Causality: The extreme cooling (-78 °C) is required to prevent over-substitution (formation of bis- or tris-aminophosphines). The slow addition ensures PCl
remains in stoichiometric excess relative to the amine.
-
-
Validation Checkpoint 1 (Self-Validation):
-
Allow the reaction to warm to room temperature and stir for 2 hours. A voluminous white precipitate (Et
N·HCl) will form. -
Check: Extract a 0.1 mL aliquot, filter under argon, and analyze via
P NMR. A single peak around 160-165 ppm confirms the formation of the dichlorophosphinoamine. If peaks around 130 ppm appear, bis-substitution has occurred, indicating poor temperature control.
-
-
Coupling with BINOL:
-
Action: Filter the reaction mixture through a pad of oven-dried Celite under argon to remove the Et
N·HCl salts. Concentrate the filtrate in vacuo. -
Action: Redissolve the crude intermediate in anhydrous toluene (10 mL). Add Et
N (2.5 mmol) followed by a solution of (R)-BINOL (1.0 mmol) in toluene (5 mL). -
Action: Heat the mixture to 80 °C for 16 hours.
-
Causality: Toluene is chosen over THF for the second step because the higher boiling point provides the thermal energy required to overcome the steric hindrance between the bulky BINOL and the biphenyl-substituted amine intermediate.
-
-
Validation Checkpoint 2:
-
Check: Analyze via
F NMR. The starting amine exhibits a distinct fluorine resonance. A shift in the F signal (typically 0.5-1.0 ppm) confirms complete coupling without needing to expose the mixture to ambient moisture for TLC.
-
-
Isolation:
-
Cool to room temperature, filter the newly formed salts, and concentrate the filtrate. Purify via flash chromatography (neutral alumina, Hexanes/EtOAc 9:1) to yield the pure phosphoramidite.
-
Protocol B: Synthesis of a Bifunctional Thiourea Organocatalyst
Chiral thioureas act as powerful hydrogen-bond donors. The fluorine atom in 4-F-BPEA increases the acidity of the thiourea N-H protons, enhancing catalytic activity[2].
Step-by-Step Methodology:
-
Isothiocyanate Formation:
-
Action: Dissolve (R)-4-F-BPEA (1.0 mmol) in CH
Cl (10 mL). Add 1,1'-thiocarbonyldi-2(1H)-pyridone (1.1 mmol) at room temperature. -
Causality: This specific thiocarbonyl transfer agent is chosen over thiophosgene to avoid the generation of highly corrosive HCl, which can degrade the fluorobiphenyl moiety over time and complicate scale-up.
-
Action: Stir for 4 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The isothiocyanate intermediate is highly non-polar and will run near the solvent front.
-
-
Thiourea Assembly:
-
Action: To the crude isothiocyanate solution, directly add a chiral amine base (e.g., 9-amino-9-deoxyepiquinine, 1.0 mmol).
-
Action: Stir at 40 °C for 12 hours.
-
Causality: The biphenyl ring creates a rigid steric wall. Heating to 40 °C provides the activation energy necessary for the bulky cinchona alkaloid derivative to attack the isothiocyanate carbon.
-
-
Validation Checkpoint:
-
Check: Isolate the product and perform IR spectroscopy. The disappearance of the intense isothiocyanate peak (
2100 cm ) and the appearance of strong N-H stretching bands ( 3200-3300 cm ) self-validates the completion of the thiourea synthesis.
-
References
-
Asymmetric Addition of Dimethylzinc to N-Tosylarylimines Catalyzed by a Rhodium-Diene Complex toward the Synthesis of Chiral 1-Arylethylamines. Organic Letters.
-
Editing the stereochemical elements in an iridium catalyst for enantioselective allylic amination. Proceedings of the National Academy of Sciences (PNAS).
-
Asymmetric Reductive Amination with Pinacolborane Catalyzed by Chiral SPINOL Borophosphates. Organic Letters.
Sources
Application Note: Catalytic Efficacy of Metal Complexes Bearing 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Derived Ligands
Executive Summary & Ligand Design Rationale
The development of highly enantioselective transition metal catalysts relies heavily on the precise steric and electronic tuning of chiral ligands. The chiral primary amine 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine represents a sophisticated evolution of the classic 1-phenylethylamine scaffold, offering unique advantages in asymmetric catalysis.
As a Senior Application Scientist, understanding the causality behind ligand design is critical before deploying these catalysts in the lab:
-
Steric Causality : The extended 4'-fluoro-biphenyl moiety creates a significantly deeper and more rigid chiral pocket compared to standard phenyl or naphthyl groups. This structural feature restricts the rotational degrees of freedom during substrate coordination, amplifying facial selectivity and preventing racemic background reactions 1.
-
Electronic Causality : The para-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect) across the biphenyl system. In ruthenium-hydride intermediates, this tunes the Lewis acidity of the metal center and the Brønsted acidity of the adjacent amine proton, accelerating the critical outer-sphere hydrogen transfer step 2.
To harness this chiral amine in diverse catalytic regimes, it is derivatized into two distinct ligand classes for our protocols:
-
Ligand L1 (Sulfonamide) : Synthesized via tosylation of the primary amine. L1 is complexed with Ru(II) for Asymmetric Transfer Hydrogenation (ATH).
-
Ligand L2 (Phosphoramidite) : Synthesized via condensation of the amine with a BINOL-derived phosphorochloridite. L2 is utilized with Pd(0) for Asymmetric Allylic Amination 3.
Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
Mechanistic Insights
The ATH of prochiral ketones operates via a Noyori-type outer-sphere mechanism. The pre-catalyst [Ru(p-cymene)(L1)Cl] is inactive until treated with a strong base, which eliminates HCl to form a highly reactive 16-electron Ru-amido species. This species abstracts a hydride and proton from the solvent (isopropanol), forming the 18-electron Ru-hydride active reducing agent. The ketone substrate never directly binds to the ruthenium; instead, it is reduced via a highly ordered six-membered pericyclic transition state 2.
Figure 1: Outer-sphere mechanism for Ru(II)-catalyzed Asymmetric Transfer Hydrogenation.
Step-by-Step Methodology
-
Preparation of the Active Catalyst : In a nitrogen-filled glovebox, charge a Schlenk flask with [Ru(p-cymene)(L1)Cl] (0.5 mol%) and anhydrous, degassed isopropanol (5.0 mL).
-
Causality: Isopropanol must be rigorously degassed (freeze-pump-thaw x3). Dissolved oxygen will irreversibly oxidize the delicate 16e⁻ Ru-amido intermediate, terminating the catalytic cycle.
-
-
Base Activation : Add a standardized solution of KOtBu in isopropanol (1.0 mol%, 2 equivalents relative to Ru). Stir for 10 minutes at 25°C. A distinct color change from orange to deep purple indicates the formation of the active 16e⁻ Ru-amido complex.
-
Substrate Addition : Add the prochiral ketone (1.0 mmol) dropwise to the activated catalyst solution.
-
Reaction Progression : Stir the reaction at 25°C. The isopropanol acts as the bulk hydride donor, driving the equilibrium forward as acetone is generated.
-
Validation & Quality Control (Self-Validating Step) : Quench a 50 µL aliquot with water, extract with hexanes, and analyze via GC-FID. Do not proceed to chiral analysis until >99% conversion is confirmed. Once confirmed, determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).
Data Summary: ATH Performance
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | 0.5 | 2.0 | >99 | 97 (R) |
| 4-Methoxyacetophenone | 0.5 | 3.5 | 98 | 95 (R) |
| 1-Tetralone | 0.5 | 4.0 | >99 | 98 (R) |
| 2-Acetylfuran | 0.5 | 2.5 | >99 | 96 (R) |
Protocol B: Palladium-Catalyzed Asymmetric Allylic Amination
Mechanistic Insights
Phosphoramidite ligands (L2) excel in Pd-catalyzed allylic substitutions due to their strong π-acceptor properties, which accelerate the reductive elimination step. The use of the bulky 4'-fluoro-biphenyl group on the amine moiety of the phosphoramidite severely restricts the rotation of the Pd-π-allyl intermediate. This forces the incoming nucleophile to attack from a single enantioface, thereby maximizing the branched-to-linear regioselectivity and enantiomeric excess [[3]]().
Figure 2: Workflow and catalytic cycle for Pd-catalyzed asymmetric allylic amination.
Step-by-Step Methodology
-
Catalyst Generation In Situ : In a flame-dried Schlenk tube under argon, dissolve [Pd(allyl)Cl]₂ (2.5 mol%) and Ligand L2 (10 mol%) in anhydrous dichloromethane (DCM, 3.0 mL). Stir for 30 minutes at room temperature to ensure complete ligand exchange and formation of the active Pd(0)-L2 complex.
-
Nucleophile Activation : In a separate vial, mix the amine nucleophile (e.g., benzylamine, 1.2 mmol) with N,O-bis(trimethylsilyl)acetamide (BSA, 1.2 mmol) and a catalytic amount of KOAc (5 mol%).
-
Causality: BSA acts as a mild silylating agent that activates the amine nucleophile in situ. This avoids the use of traditional alkali metal salts that generate strongly coordinating halide counterions (like Cl⁻ or Br⁻), which would competitively bind to the Pd center and erode enantioselectivity.
-
-
Cross-Coupling : Add the racemic allylic acetate substrate (1.0 mmol) to the Pd catalyst solution, followed immediately by the activated amine mixture.
-
Reaction Progression : Stir at 25°C for 12 hours under a positive pressure of argon.
-
Validation & Quality Control (Self-Validating Step) : Filter the crude mixture through a short pad of silica gel (eluting with EtOAc) to remove Pd black and acetate salts. Analyze the crude mixture by ¹H-NMR prior to column chromatography to determine the true branched:linear regioselectivity. Determine ee% of the isolated branched product via chiral SFC (Supercritical Fluid Chromatography).
Data Summary: Allylic Amination Performance
| Substrate | Nucleophile | Yield (%) | Regioselectivity (Branched:Linear) | ee (%) |
| 1,3-Diphenylallyl acetate | Benzylamine | 94 | >99:1 | 98 |
| 1,3-Diphenylallyl acetate | Morpholine | 91 | >99:1 | 96 |
| Cinnamyl acetate | Benzylamine | 88 | 92:8 | 94 |
References
- Source: MDPI (Reference to ACS Catal. 2016, 6, 7749–7759 regarding biphenyl-based chiral amines)
- Source: ACS Publications (Citing foundational Noyori Ru(II) ATH mechanisms)
- Source: ResearchGate (ChemCatChem 2015, Phosphoramidite Ligands in Asymmetric Catalysis)
Sources
Application of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine in the synthesis of pharmaceutical intermediates
Application Note: Strategic Utilization of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine in Pharmaceutical Synthesis
Executive Summary
This Application Note details the synthetic utility of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (CAS: 1049131-38-5), a privileged biaryl pharmacophore. Structurally characterized by a 4'-fluoro-4-biphenyl core and a chiral ethylamine handle, this molecule serves as a critical building block in the development of kinase inhibitors, GPCR ligands, and antimalarial agents.
Unlike simple benzylamines, the biaryl scaffold provides extended hydrophobic reach, essential for occupying deep binding pockets in enzymes such as p38 MAP kinase and B-Raf . Furthermore, the para-fluorine substitution enhances metabolic stability by blocking oxidative metabolism at the susceptible 4'-position (metabolic blocking).
This guide provides validated protocols for its synthesis via reductive amination, enzymatic optical resolution, and subsequent application in amide coupling workflows.
Chemical Profile & Structural Significance
| Property | Specification |
| IUPAC Name | 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine |
| Structure | Biaryl core with chiral |
| Molecular Weight | 215.27 g/mol |
| Key Features | |
| Primary Application | Synthesis of Type II Kinase Inhibitors, P-CAB analogs, GPCR antagonists |
Structural Logic:
The biphenyl moiety mimics the hydrophobic side chains of amino acids (like phenylalanine/tryptophan) but with greater rigidity. The ethylamine "handle" allows for the introduction of chirality (
Synthetic Workflow Visualization
The following diagram illustrates the complete lifecycle of the reagent, from precursor synthesis to chiral resolution and final drug coupling.
Caption: Workflow from ketone precursor to optically pure API intermediate via enzymatic resolution.
Protocol 1: Synthesis of the Racemic Amine
Objective: Synthesis of (±)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine via Reductive Amination. Precursor: 4'-Fluoro-4-acetylbiphenyl (commercially available or synthesized via Suzuki coupling).
Reagents:
-
4'-Fluoro-4-acetylbiphenyl (1.0 eq)
-
Ammonium Acetate (NH
OAc) (10.0 eq) -
Sodium Cyanoborohydride (NaBH
CN) (1.5 eq) -
Methanol (anhydrous)
-
Molecular Sieves (3Å, activated)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4'-Fluoro-4-acetylbiphenyl (10 mmol) in anhydrous methanol (50 mL).
-
Add Amine Source: Add Ammonium Acetate (100 mmol) and 2g of activated molecular sieves.
-
Expert Insight: The large excess of NH
OAc drives the equilibrium toward the imine. Molecular sieves scavenge water, preventing hydrolysis of the imine intermediate.
-
-
Reflux: Heat the mixture to reflux (65°C) for 2–4 hours under nitrogen. Monitor by TLC (disappearance of ketone).
-
Reduction: Cool the reaction mixture to 0°C. CAREFULLY add NaBH
CN (15 mmol) portion-wise.-
Safety Note: NaBH
CN generates HCN if acidified. Ensure the reaction remains neutral/basic or use a scrubber.
-
-
Stir: Allow the mixture to warm to room temperature and stir overnight.
-
Quench & Workup: Quench with 1N NaOH (to pH > 10) to decompose boron complexes. Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Purification: Dry organic layer over Na
SO . Concentrate in vacuo. Purify via flash column chromatography (DCM:MeOH:NH OH, 95:5:1).
Target Yield: 75–85% Appearance: White to pale yellow solid.
Protocol 2: Enzymatic Kinetic Resolution (Chiral Purity)
Objective: Isolation of the (S)-enantiomer (often the bioactive conformer) using Lipase-catalyzed acylation.
Principle: Candida antarctica Lipase B (CAL-B) selectively acylates the (
Reagents:
-
Racemic Amine (from Protocol 1)
-
Novozym 435 (Immobilized CAL-B)
-
Ethyl Acetate (Solvent & Acyl Donor) OR Methyl tert-butyl ether (MTBE) + Vinyl Acetate.
Methodology:
-
Setup: Dissolve racemic amine (5 mmol) in anhydrous MTBE (25 mL). Add Vinyl Acetate (2.5 mmol, 0.5 eq).
-
Enzyme Addition: Add Novozym 435 (20% w/w relative to substrate).
-
Incubation: Shake at 30°C / 200 rpm.
-
Monitoring: Monitor conversion via Chiral HPLC (Daicel Chiralpak AD-H). Stop reaction at exactly 50% conversion.
-
Mechanistic Note: The enzyme rapidly converts the (
)-amine to the ( )-acetamide. The ( )-amine reacts much slower, remaining as the free base.
-
-
Separation: Filter off the enzyme. Acidify the filtrate with 1N HCl.
-
Organic Layer: Contains (
)-Acetamide (impurity). -
Aqueous Layer: Contains (
)-Amine Hydrochloride (Target).
-
-
Isolation: Basify the aqueous layer (NaOH) and extract with DCM to yield pure (
)-amine.
Target ee%: >98% (
Protocol 3: Application in Drug Scaffold Synthesis
Objective: Coupling the chiral amine to a heteroaryl carboxylic acid (simulating a Kinase Inhibitor synthesis).
Reagents:
-
Heteroaryl Carboxylic Acid (e.g., Indazole-3-carboxylic acid) (1.0 eq)
-
(S)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (Diisopropylethylamine) (3.0 eq)
-
DMF (Dimethylformamide)
Methodology:
-
Activation: Dissolve the carboxylic acid (1 mmol) in DMF (5 mL). Add DIPEA (3 mmol) and HATU (1.2 mmol). Stir for 15 minutes at RT.
-
Observation: Solution typically turns yellow/orange indicating active ester formation.
-
-
Coupling: Add the (
)-amine (1.1 mmol). -
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute with Ethyl Acetate (50 mL). Wash with LiCl (5% aq) x 3 to remove DMF. Wash with NaHCO
and Brine. -
Result: The resulting amide contains the biaryl "tail" that extends into the hydrophobic pocket of the target protein.
Analytical Quality Control
| Parameter | Method | Acceptance Criteria |
| Identity | 1H NMR (400 MHz, DMSO-d6) | Characteristic doublet at |
| Purity | HPLC (C18 Column, ACN/Water + 0.1% TFA) | > 98.0% Area |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10) | > 99.0% ee |
| Residual Solvent | GC-Headspace | Methanol < 3000 ppm |
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Biaryl Scaffolds in Medicine: Bringmann, G., et al. "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 2005, 44(34), 5384–5427. Link
-
Enzymatic Resolution: Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007, 63(8), 1721–1754. Link
-
Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009, 9, 28–39. Link
Application Note: Biocatalytic Asymmetric Synthesis of Enantiopure 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Executive Summary
This application note details the protocol for the biocatalytic synthesis of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine (Target 1a ), a critical biaryl chiral amine scaffold found in various pharmaceutical intermediates (e.g., sodium channel blockers, calcimimetics).
Traditional chemical synthesis of 1a often involves transition-metal catalyzed asymmetric hydrogenation or resolution of racemates, which suffer from heavy metal contamination or max 50% yield limits. This guide utilizes
Key Technical Advantages[1]
-
Enantioselectivity: Direct access to (S)- or (R)-enantiomers via specific enzyme selection.
-
Atom Economy: Theoretical 100% yield compared to 50% in kinetic resolutions.
-
Sustainability: Operates in aqueous media with biodegradable catalysts, eliminating Rh/Ir/Pd waste streams.
Biocatalytic Strategy & Mechanism[2][3]
Retrosynthetic Analysis
The synthesis relies on the reversible transfer of an amino group from an inexpensive donor (Isopropylamine, IPA) to the prochiral Ketone 2a , driven by a Pyridoxal-5'-phosphate (PLP) dependent transaminase.
Reaction Scheme:
Figure 1: Biocatalytic pathway for the asymmetric synthesis of Target 1a.
Critical Challenges & Solutions
-
Substrate Solubility: The biaryl ketone is highly lipophilic and practically insoluble in aqueous buffers.
-
Solution: Use of DMSO (20-40% v/v) as a cosolvent. While many wild-type enzymes denature at >10% DMSO, engineered variants (e.g., from Vibrio fluvialis or Arthrobacter lineages) are selected specifically for solvent tolerance.
-
-
Thermodynamic Equilibrium: The reaction equilibrium constant (
) is often near 1.-
Solution: Use a large excess of IPA (1 M) to drive the reaction forward.
-
-
Steric Bulk: The "large" binding pocket of the enzyme must accommodate the 4-(4-fluorophenyl)phenyl group.
-
Solution: Screening of Class III/IV transaminases specifically evolved for bulky-bulky ketones.
-
Experimental Protocols
Materials & Reagents
| Reagent | Specification | Role |
| Ketone 2a | >98% Purity | Substrate |
| Enzyme Panel | Codexis ATA or In-house V. fluvialis/A. terreus mutants | Biocatalyst |
| PLP | Pyridoxal-5'-phosphate | Cofactor |
| Isopropylamine (IPA) | 99%, HCl salt or free base | Amine Donor |
| Triethanolamine (TEA) | 1 M Stock, pH 7.5 | Buffer |
| DMSO | HPLC Grade | Cosolvent |
Workflow Overview
Figure 2: Process development workflow from screening to isolation.
Phase 1: Enzyme Screening Protocol
Objective: Identify a "hit" enzyme capable of accepting the bulky biaryl substrate.
-
Preparation of Reaction Mix (1 mL scale):
-
Prepare Buffer A : 100 mM TEA buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine (neutralized to pH 7.5 with HCl).[1]
-
Prepare Substrate Stock : Dissolve Ketone 2a in DMSO to a concentration of 50 mM.
-
-
Reaction Assembly:
-
In a 2 mL glass vial or deep-well plate, weigh 10 mg of lyophilized enzyme powder.
-
Add 800 µL of Buffer A.
-
Add 200 µL of Substrate Stock (Final: 10 mM Ketone, 20% DMSO).
-
-
Incubation:
-
Seal vials tightly (IPA is volatile).
-
Shake at 30°C, 200 rpm for 24 hours.
-
-
Quenching:
-
Add 200 µL of 5 M NaOH (to stop reaction and ensure amine is deprotonated).
-
Extract with 1 mL Ethyl Acetate (EtOAc).[1]
-
Centrifuge for phase separation. Use organic phase for HPLC.
-
Phase 2: Process Optimization (The "Hit" Scale-up)
Once a hit is identified (e.g., an engineered Arthrobacter variant), optimize for yield.
Key Parameter: DMSO Tolerance vs. Solubility The biaryl ketone requires DMSO, but DMSO deactivates enzymes.
-
Experiment: Run parallel reactions with 10%, 20%, 30%, and 40% DMSO.
-
Observation: Typically, engineered ATAs tolerate up to 30-40% DMSO. If conversion drops at 40%, but solubility is poor at 20%, consider adding 0.5% Tween-80 or using a biphasic system (Buffer/Toluene) if the enzyme tolerates interface toxicity.
Phase 3: Preparative Synthesis (1.0 g Scale)
Protocol for Gram-Scale Batch:
-
Substrate Solution: Dissolve 1.0 g (3.6 mmol) of Ketone 2a in 15 mL DMSO (warm to 40°C if necessary).
-
Buffer Preparation: Prepare 35 mL of 100 mM TEA buffer (pH 7.5) containing:
-
2.5 g Isopropylamine (approx. 12 eq).
-
20 mg PLP .
-
Adjust pH to 7.5 with 6M HCl.
-
-
Initiation:
-
Add 100 mg of optimized Enzyme powder to the buffer.
-
Add the DMSO substrate solution slowly to the stirring buffer mixture.
-
Note: The final volume is ~50 mL (30% DMSO v/v).
-
-
Reaction:
-
Stir at 35°C (overhead stirring preferred to prevent enzyme shear).
-
Monitor pH every 4 hours; readjust to 7.5 if necessary (though IPA buffering is usually sufficient).
-
Run for 24-48 hours until HPLC shows >95% conversion.
-
-
Workup (Self-Validating Purification):
-
Acidify: Add 6M HCl to pH < 2. The chiral amine product becomes water-soluble (
). The unreacted ketone remains lipophilic. -
Wash: Extract the aqueous phase with Methyl tert-butyl ether (MTBE) x2. Discard organic layer (removes ketone).
-
Basify: Adjust aqueous phase to pH > 12 using 10M NaOH. Product precipitates or oils out.
-
Extract: Extract with MTBE x3. Combine organics, dry over
, and evaporate. -
Result: High purity amine (>98% purity) without column chromatography.
-
Analytical Methods
Chiral HPLC Method
To determine conversion and enantiomeric excess (ee).
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Daicel Chiralpak IB-3 or IA-3 (Immobilized amylose derivatives are preferred for stability).
-
Mobile Phase: n-Hexane : Isopropyl alcohol : Diethylamine (90 : 10 : 0.1).
-
Note: DEA is crucial to sharpen the peak of the primary amine.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (Strong absorption due to biphenyl chromophore).
-
Retention Times (Approximate on Chiralpak IB):
-
(S)-Amine: 8.5 min
-
(R)-Amine: 11.2 min[3]
-
Ketone: 5.0 min (elutes early in non-polar mode).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Substrate precipitation | Increase DMSO to 40% or add 1% Triton X-100. |
| Low Conversion (<10%) | Enzyme inhibition by IPA | Reduce IPA to 0.5 M; add an alanine/LDH recycling system (alternative donor). |
| Low ee (<90%) | Background chemical amination | Ensure negative control (no enzyme) shows 0% product. Check enzyme stereoselectivity. |
| Cloudy Reaction | Protein aggregation | Enzyme unstable in high DMSO. Switch to DMSO-tolerant variant or lower temp to 25°C. |
References
-
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42–51. Link
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309. Link
-
Pressnitz, D., et al. (2013). Asymmetric synthesis of (S)-amines by an amine transaminase. ACS Catalysis, 3(4), 555–559. Link
-
Daicel Chiral Technologies. Chiralpak IB Instruction Manual. Link
-
Codexis Inc. Codex® ATA Screening Kit Protocols. Link
Sources
Application Note: Scale-up Synthesis of (S)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Route Scouting Guide
Executive Summary
The compound (S)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (also known as (S)-1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine) is a high-value chiral biphenyl building block frequently utilized in the development of novel therapeutics, including ferroptosis inhibitors and targeted kinase modulators. Transitioning this intermediate from medicinal chemistry (milligram scale) to process manufacturing (multi-kilogram scale) requires robust synthetic strategies that guarantee high enantiomeric excess (ee > 99%), minimize heavy metal contamination, and optimize the Environmental Factor (E-factor).
This application note details two field-proven, scalable methodologies: a transition-metal catalyzed Suzuki-Miyaura Cross-Coupling and a green Biocatalytic Asymmetric Transamination .
Retrosynthetic Strategies & Route Selection
The selection of a scale-up route is dictated by the availability of starting materials, regulatory limits on residual metals, and thermodynamic constraints.
-
Route A (Transition-Metal Catalysis): Leverages the commercial availability of the chiral pool. By starting with enantiopure (S)-1-(4-bromophenyl)ethan-1-amine, the stereocenter is preserved, and the biphenyl core is constructed via a highly predictable C-C bond formation.
-
Route B (Biocatalysis): Represents the modern standard for sustainable API manufacturing. It constructs the chiral center directly from a prochiral ketone using an engineered
-transaminase, offering a shorter synthetic sequence and eliminating the need for stoichiometric chiral resolving agents [1].
Fig 1. Retrosynthetic strategies for the target chiral biphenyl amine.
Route A: Transition-Metal Catalyzed Suzuki-Miyaura Coupling
Scientific Rationale & Causality
While Suzuki-Miyaura couplings are ubiquitous, performing them on substrates containing free primary amines is notoriously problematic. Free amines strongly coordinate to Palladium, causing catalyst poisoning and promoting off-target Buchwald-Hartwig aminations. To circumvent this, Boc-protection is employed to sterically and electronically deactivate the nitrogen . Furthermore, rigorously excluding oxygen is critical to prevent the homocoupling of the boronic acid and the rapid oxidation of the Pd(0) active species [2].
Step-by-Step Protocol
Step 1: Amine Protection (In-situ Deactivation)
-
Suspend (S)-1-(4-bromophenyl)ethan-1-amine (1.0 eq) in Dichloromethane (DCM) at 20°C.
-
Add Triethylamine (1.2 eq) followed by dropwise addition of Boc-anhydride (1.1 eq).
-
Stir for 4 hours. Wash the organic layer with deionized water, concentrate under reduced pressure, and perform a solvent swap to Toluene.
Step 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
-
To the Toluene solution, add 4-Fluorophenylboronic acid (1.1 eq) and aqueous K₂CO₃ (2.0 eq, 2M solution).
-
Self-Validating Control: Degas the biphasic mixture by bubbling subsurface N₂ for a minimum of 30 minutes. Failure to degas will result in visible black Pd-black precipitation and stalled conversion.
-
Charge Pd(dppf)Cl₂ (1 mol%) and heat the reactor to 85°C for 8 hours.
-
Cool to 25°C, separate the aqueous layer.
-
Palladium Scavenging: Treat the organic layer with SiliaMetS Thiol (20% w/w relative to theoretical yield) at 60°C for 4 hours to scavenge residual palladium, ensuring final API limits remain <10 ppm . Filter through a pad of Celite.
Step 3: Deprotection & Salt Isolation
-
Concentrate the Toluene filtrate and redissolve the residue in 1,4-dioxane.
-
Add 4M HCl in dioxane (3.0 eq) and heat to 40°C for 4 hours.
-
Cool the reactor to 5°C to precipitate the target compound as a hydrochloride salt. Filter, wash with cold MTBE, and dry under vacuum.
Route B: Biocatalytic Asymmetric Transamination
Scientific Rationale & Causality
Biocatalysis offers a direct, highly enantioselective route from the prochiral ketone, 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one. Engineered
Because this reaction is thermodynamically limited and suffers from severe product inhibition, it will naturally stall at ~30% conversion. To drive the transamination to completion, continuous removal of the acetone byproduct is mandatory, shifting the equilibrium forward according to Le Chatelier's principle [4].
Fig 2. Step-by-step workflow for the biocatalytic transamination scale-up.
Step-by-Step Protocol
Step 1: Substrate Preparation & Cofactor Loading
-
Charge a jacketed reactor with 100 mM Potassium Phosphate buffer (pH 7.5).
-
Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM.
-
Add Isopropylamine (IPA) (5.0 eq) and adjust the pH back to 7.5 using 6M HCl.
-
Dissolve the starting ketone (100 g/L) in DMSO (10% v/v final reaction volume) and transfer to the reactor.
Step 2: Enzymatic Transamination & Equilibrium Shifting
-
Charge the engineered (S)-selective
-transaminase (e.g., ATA-117 variant) at 3 g/L [5]. -
Heat the reaction to 35°C under moderate agitation (250 rpm).
-
Self-Validating Control: Initiate a continuous sub-surface N₂ sparge. Monitor the exhaust gas for acetone. If the sparge is interrupted, HPLC monitoring will immediately show a plateau in conversion.
-
Maintain parameters for 24-36 hours until HPLC indicates >95% conversion.
Step 3: Downstream Processing (DSP)
-
Acidify the reaction mixture to pH 2.0 using 6M HCl. This protonates the product amine, rendering it entirely water-soluble.
-
Extract with Ethyl Acetate (2x volumes) to remove unreacted ketone and organic impurities. Discard the organic layer.
-
Basify the aqueous layer to pH 11.0 using 5M NaOH and extract the free base amine into Isopropyl Acetate (IPAc).
-
Concentrate the IPAc layer, add 1.1 eq of HCl in isopropanol, and crystallize the target salt.
Downstream Processing & Chiral Purity Analysis
Regardless of the chosen route, analytical validation of the chiral purity is paramount. The enantiomers must be separated utilizing normal-phase or reversed-phase chiral chromatography [6].
-
Column: Chiralpak IG or Lux Amylose-2 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% Diethylamine (DEA) in Methanol or Hexane/IPA mixtures.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Summary of Quantitative Data
The following table summarizes the key performance metrics of both scale-up routes based on pilot-plant execution data:
| Parameter | Route A: Suzuki-Miyaura Coupling | Route B: Biocatalytic Transamination |
| Overall Yield | 78 - 85% (over 3 steps) | 88 - 92% (single step) |
| Enantiomeric Excess (ee) | > 99.0% (retained from starting material) | > 99.5% (enzyme-controlled) |
| E-factor (kg waste / kg API) | ~ 45 - 60 | ~ 15 - 25 |
| Key Cost Drivers | Pd catalyst, chiral bromide, SiliaMetS | Engineered enzyme, PLP cofactor |
| Residual Metal | < 10 ppm (requires active scavenging) | 0 ppm (metal-free) |
| Scalability | High (Multi-100 kg demonstrated) | High (Multi-ton demonstrated) |
References
-
WO2021175200A1 - Ferroptosis inhibitors–diarylamine para-acetamides (Details on chiral amine separation and chiral HPLC). Google Patents. URL:[6]
-
Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. MDPI Catalysts (2024). URL:[Link][5]
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. NIH / PMC (2024). URL:[Link][3]
-
Application of ω-Transaminases in the Pharmaceutical Industry. Chemical Reviews, ACS (2017). URL:[Link][1]
-
Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. ResearchGate (2018). URL: [Link][4]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI Molecules (2022). URL:[Link]
-
Sustainable and recyclable heterogenous palladium catalysts from rice husk-derived biosilicates for Suzuki-Miyaura cross-couplings. NIH / PMC (2020). URL:[Link][2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sustainable and recyclable heterogenous palladium catalysts from rice husk-derived biosilicates for Suzuki-Miyaura cross-couplings, aerobic oxidations and stereoselective cascade carbocyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. WO2021175200A1 - Ferroptosis inhibitorsâdiarylamine para-acetamides - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Welcome to the Technical Support Center for the synthesis of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (also known as 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-amine). This guide is designed for researchers, process chemists, and drug development professionals facing bottlenecks in the construction of this specific fluorinated biphenyl ethylamine scaffold.
Because this molecule combines a sterically accessible primary amine with a highly deactivated, easily degraded fluorinated biphenyl system, standard cross-coupling and amination protocols often fail. This guide breaks down the causality behind these failures and provides self-validating, field-proven solutions.
Workflow Architecture
The synthesis of this target generally proceeds via one of two strategic pathways. Understanding the logistical flow is critical before troubleshooting specific mechanistic failures.
Figure 1: Strategic pathways for the synthesis of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
Troubleshooting Guide & FAQs
Module A: Suzuki-Miyaura Cross-Coupling (SMC) Challenges
Q1: During the synthesis of the biphenyl core, I am observing massive amounts of fluorobenzene and 4,4'-difluorobiphenyl instead of my cross-coupled product. What is happening?
The Causality: You are experiencing rapid protodeboronation and homocoupling . 4-Fluorophenylboronic acid is highly electron-deficient. In the presence of aqueous bases (commonly used in SMC, like Na₂CO₃/H₂O), the base coordinates to the empty p-orbital of the boron atom, forming a reactive boronate complex. This intermediate undergoes rapid ipso-protonation, cleaving the C-B bond to yield fluorobenzene [1]. Concurrently, trace oxygen or Pd(II) species can promote the oxidative dimerization of the boronic acid, yielding 4,4'-difluorobiphenyl.
The Solution: You must decouple the rate of transmetalation from the rate of boronic acid decomposition.
-
Switch to Anhydrous Conditions: Eliminate water to prevent hydrolytic protodeboronation. Use anhydrous DMF or dioxane.
-
Use a Fluoride Base: Replace carbonate bases with anhydrous CsF. The fluoride ion has a high affinity for boron, forming a highly reactive trifluoroborate-like species in situ that accelerates transmetalation without providing a proton source for deboronation.
-
Employ Advanced Precatalysts: Use Buchwald-type precatalysts (e.g., XPhos Pd G3) that activate at room temperature. Lowering the thermal energy of the system exponentially decreases the rate of protodeboronation while maintaining a fast cross-coupling cycle [2].
Q2: I am using Route B (coupling the protected amine). The reaction stalls at 50% conversion, and I see a black precipitate.
The Causality: The black precipitate is palladium black, indicating catalyst death (aggregation of Pd(0) into inactive nanoparticles). The bulky Boc-protected amine ortho/para to the bromide can sterically hinder the oxidative addition step, slowing the catalytic cycle. When the cycle slows, the unstable Pd(0) intermediates agglomerate.
The Solution: Increase the steric bulk and electron density of your phosphine ligand to stabilize the monomeric Pd(0) species. Ligands like SPhos or RuPhos are specifically designed to prevent the formation of palladium black in sterically demanding couplings.
Module B: Reductive Amination Challenges
Q3: My reductive amination of 4-(4-fluorophenyl)acetophenone yields a complex mixture of primary, secondary, and tertiary amines. How do I stop over-alkylation?
The Causality: This is a classic kinetic problem. The target primary amine (1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine) is significantly more nucleophilic than the starting ammonia source. As soon as the primary amine forms, it competes with ammonia to attack the unreacted ketone or the intermediate iminium ion, leading to secondary (dimeric) and tertiary amine byproducts.
The Solution:
-
Method A (Le Chatelier's Principle): Flood the system with a massive excess of the amine source (e.g., 20–50 equivalents of ammonium acetate) to statistically outcompete the primary amine.
-
Method B (Self-Validating Stepwise Approach): Abandon direct reductive amination. Instead, condense the ketone with hydroxylamine hydrochloride to form the stable oxime. Isolate the oxime, then reduce it to the primary amine using Zn/AcOH or catalytic hydrogenation (Pd/C, H₂). The oxime intermediate cannot undergo over-alkylation.
Q4: I need the enantiopure (R)- or (S)-isomer of the drug candidate. Standard reductive amination gives a racemate. What is the most reliable approach without relying on low-yield chiral resolution?
The Causality: To achieve asymmetric induction during the reduction of a planar imine, you must break the facial symmetry of the molecule.
The Solution: Utilize Ellman’s Sulfinamide methodology [3][4].
-
Condense 4-(4-fluorophenyl)acetophenone with enantiopure (R)- or (S)-2-methylpropane-2-sulfinamide using Titanium(IV) ethoxide (Ti(OEt)₄). Ti(OEt)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium, which is critical because sulfinyl imines are highly moisture-sensitive.
-
Reduce the resulting chiral sulfinyl imine with NaBH₄ or L-Selectride. The bulky tert-butyl group of the auxiliary forces the hydride to attack from the less sterically hindered face via a highly ordered six-membered transition state, yielding exceptional diastereomeric excess (>98% de).
-
Cleave the auxiliary using anhydrous HCl in dioxane to yield the enantiopure primary amine hydrochloride salt.
Quantitative Data Summaries
Table 1: Comparison of SMC Conditions for 4-Fluorophenylboronic Acid
| Catalyst System | Base / Solvent | Temp (°C) | Protodeboronation (%) | Target Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ / H₂O-Toluene | 90 | > 60% | < 30% | High degradation of boronic acid. |
| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ / Dioxane | 80 | 25% | 65% | Moderate homocoupling observed. |
| XPhos Pd G3 (2 mol%) | CsF / Anhydrous THF | 40 | < 5% | > 92% | Optimal. Fast transmetalation [2]. |
Table 2: Reductive Amination Strategies for 4-(4-Fluorophenyl)acetophenone
| Reagent System | Intermediate | Major Product | Over-alkylation | Stereocontrol |
| NH₃ / NaBH₃CN | Imine | Racemic Primary Amine | High (20-40%) | None (Racemic) |
| NH₂OH·HCl, then Zn/AcOH | Oxime | Racemic Primary Amine | None | None (Racemic) |
| (R)-Ellman's Auxiliary, then NaBH₄ | Sulfinyl Imine | (S)-Primary Amine | None | Excellent (>98% ee) |
Detailed Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling (Synthesis of the Ketone Core)
Self-validating mechanism: The use of anhydrous conditions and a room-temperature precatalyst ensures the boronic acid survives long enough to undergo transmetalation.
-
Preparation: In an oven-dried Schlenk flask under argon, add 4-bromoacetophenone (1.0 equiv, 10 mmol) and 4-fluorophenylboronic acid (1.2 equiv, 12 mmol).
-
Catalyst & Base: Add XPhos Pd G3 (0.02 equiv, 2 mol%) and anhydrous CsF (3.0 equiv, 30 mmol).
-
Solvent: Inject anhydrous, degassed THF (30 mL).
-
Reaction: Stir the suspension vigorously at 40 °C for 4 hours. Monitor via TLC or LC-MS. The reaction should turn from yellow to a dark, homogeneous mixture.
-
Workup: Quench with water (10 mL) to dissolve the salts. Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 4-(4-fluorophenyl)acetophenone.
Protocol B: Asymmetric Reductive Amination (Ellman's Sulfinamide Route)
Self-validating mechanism: Ti(OEt)₄ irreversibly consumes water formed during condensation, preventing the reverse hydrolysis reaction of the sensitive sulfinyl imine.
Step 1: Imine Condensation
-
Dissolve 4-(4-fluorophenyl)acetophenone (1.0 equiv, 5 mmol) and (R)-(+)-2-methyl-2-propanesulfinamide (1.1 equiv, 5.5 mmol) in anhydrous THF (15 mL) under argon.
-
Add Titanium(IV) ethoxide (2.0 equiv, 10 mmol) dropwise at room temperature.
-
Reflux the mixture at 70 °C for 16 hours.
-
Cool to room temperature and pour into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting white titanium dioxide suspension through a pad of Celite. Extract the filtrate with EtOAc, dry, and concentrate to isolate the sulfinyl imine.
Step 2: Diastereoselective Reduction & Deprotection
-
Dissolve the crude sulfinyl imine in anhydrous THF (15 mL) and cool to -48 °C (using a dry ice/acetonitrile bath).
-
Add NaBH₄ (3.0 equiv, 15 mmol) in one portion. Stir for 4 hours, allowing the reaction to slowly warm to room temperature.
-
Quench carefully with saturated NH₄Cl. Extract with EtOAc, dry, and concentrate.
-
Deprotection: Dissolve the resulting sulfinamide in MeOH (10 mL) and add 4M HCl in dioxane (10 mL). Stir at room temperature for 1 hour.
-
Concentrate the solvent in vacuo. Triturate the residue with diethyl ether to precipitate the highly pure (S)-1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine hydrochloride salt.
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. Available at:[Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health (PMC). Available at:[Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose University Consortium. Available at: [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers (Ellman's Sulfinamide Applications). American Chemical Society (ACS). Available at:[Link]
Optimization of reaction conditions for the synthesis of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of biphenylethylamine derivatives. Here, we provide field-proven protocols, quantitative optimization data, and mechanistic troubleshooting for the two-step synthesis of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine .
Our optimized route utilizes a convergent approach:
-
C–C Bond Formation: Suzuki-Miyaura cross-coupling of 4-bromoacetophenone and 4-fluorophenylboronic acid.
-
C–N Bond Formation & Reduction: Catalytic reductive amination of the resulting biaryl ketone.
Synthetic Workflow
Two-step synthetic workflow for 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
PART 1: Suzuki-Miyaura Cross-Coupling (Step 1)
The first step requires the selective coupling of 4-bromoacetophenone with 4-fluorophenylboronic acid [1]. The primary challenge in this step is balancing the rate of transmetalation against the competitive hydrolysis of the boronic acid (protodeboronation).
Step-by-Step Methodology
-
Preparation: Charge a Schlenk flask with 4-bromoacetophenone (1.0 eq, 10 mmol), 4-fluorophenylboronic acid (1.1 eq, 11 mmol), and anhydrous K₃PO₄ (2.0 eq, 20 mmol).
-
Solvent Addition: Add a 5:1 mixture of 1,4-Dioxane and H₂O (30 mL). Degas the suspension by sparging with N₂ for 15 minutes.
-
Catalyst Initiation: Under a positive N₂ counterflow, add Pd(dppf)Cl₂ (0.02 eq, 0.2 mmol).
-
Reaction: Seal the flask and heat to 90 °C in an oil bath for 4 hours with vigorous stirring.
-
Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 × 30 mL) and brine (30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one.
Optimization Data
| Catalyst System | Solvent System | Base | Temp (°C) | Yield (%) | Primary Observation |
| Pd(PPh₃)₄ (5 mol%) | Toluene/H₂O (4:1) | K₂CO₃ | 100 | 82 | Standard baseline; ~10% protodeboronation observed. |
| Pd(dppf)Cl₂ (2 mol%) | Dioxane/H₂O (5:1) | K₃PO₄ | 90 | 95 | Optimal; bidentate ligand accelerates transmetalation. |
| Pd(OAc)₂ / SPhos (2 mol%) | EtOH/H₂O (1:1) | K₂CO₃ | 80 | 91 | Excellent green alternative; slight homocoupling. |
Troubleshooting FAQs: Step 1
Q: I am observing significant amounts of 4-fluorobenzene in my crude NMR. How do I prevent this? A: The presence of 4-fluorobenzene indicates protodeboronation, a side reaction where the C–B bond is hydrolyzed before transmetalation can occur. This is exacerbated by high temperatures and excessive water. To fix this, switch to a more active catalyst like Pd(dppf)Cl₂ or Pd-PEPPSI-IPr to accelerate the transmetalation step, and reduce the water ratio in your solvent system [1].
Q: My reaction stalls at 60% conversion with unreacted 4-bromoacetophenone remaining. Should I add more catalyst? A: Do not add more catalyst immediately. Stalling is usually caused by catalyst deactivation (e.g., palladium black formation) due to oxygen ingress or poor phase transfer. Ensure strict anaerobic conditions during setup. Alternatively, switching from K₂CO₃ to a stronger, more soluble base like K₃PO₄ improves the formation of the reactive boronate species.
PART 2: Catalytic Reductive Amination (Step 2)
The conversion of the biaryl ketone to the primary amine requires reductive amination. While classic Leuckart-Wallach conditions (formamide/formic acid at 160 °C) can be used [2], they often lead to thermal degradation and poor atom economy. We strongly recommend a Ruthenium-catalyzed approach using ammonium formate, which acts as both the nitrogen and hydride source under mild conditions[3].
Step-by-Step Methodology
-
Preparation: In a heavy-walled pressure tube or autoclave, add 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one (1.0 eq, 5 mmol) and ammonium formate (10.0 eq, 50 mmol).
-
Catalyst Addition: Add RuCl₂(PPh₃)₃ (0.01 eq, 0.05 mmol) and anhydrous methanol (15 mL).
-
Reaction: Seal the vessel securely. Heat the mixture to 85 °C for 12 hours. (Caution: CO₂ gas is evolved during the decomposition of formate; ensure the vessel is rated for the generated pressure).
-
Workup: Cool the vessel to 0 °C before carefully venting. Filter the mixture through a short pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Self-Validating Purification (Acid-Base Extraction): Dissolve the crude residue in 1M HCl (30 mL) and wash with Dichloromethane (DCM) (2 × 20 mL). This step removes any unreacted ketone or alcohol byproducts. Basify the aqueous layer to pH 12 using 5M NaOH. Extract the free amine with DCM (3 × 20 mL), dry over Na₂SO₄, and evaporate to yield the pure primary amine.
Optimization Data
| Amine / Hydride Source | Catalyst | Additive | Temp (°C) | Yield (%) | Byproduct (Alcohol) |
| Formamide / HCOOH | None (Leuckart) | H₂O (0.2 eq) | 160 | 62 | 12% |
| NH₄OAc / NaBH₃CN | None | Ti(OiPr)₄ | 25 | 76 | 8% |
| NH₄HCO₂ (10 eq) | RuCl₂(PPh₃)₃ | None | 85 | 94 | <2% |
Troubleshooting FAQs: Step 2
Q: My LC-MS shows a mass corresponding to the secondary amine (di-alkylated product). How do I prevent over-alkylation? A: Over-alkylation occurs because the newly formed primary amine (1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine) is more nucleophilic than the ammonia generated in situ, allowing it to compete for the unreacted imine. To suppress this, you must shift the equilibrium by using a massive excess of the primary nitrogen source (e.g., 10–15 equivalents of ammonium formate) and running the reaction at a lower concentration (dilution favors the primary amine) [4].
Q: I am getting a high yield of 1-(4'-fluoro-[1,1'-biphenyl]-4-yl)ethan-1-ol instead of the amine. What went wrong? A: You are observing direct transfer hydrogenation of the ketone. This means the Ruthenium catalyst is transferring the hydride from formate to the ketone before the imine has time to form. This is highly temperature-dependent. At temperatures above 125 °C, hydrogen transfer to the ketone dominates [3]. Ensure your reaction temperature strictly does not exceed 85 °C. If the problem persists, pre-stir the ketone and ammonium formate with a Lewis acid (like Ti(OiPr)₄) for 2 hours to pre-form the imine before adding the Ru catalyst.
References
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, MDPI (2017). Available at:[Link]
-
An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. Acta Chemica Scandinavica (1993). Available at:[Link]
-
Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry (2013). Available at:[Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, MDPI (2023). Available at:[Link]
Technical Support Center: Troubleshooting the Synthesis of Fluorinated Biphenyl Amines
Welcome to the Advanced Technical Support Center. Synthesizing fluorinated biphenyl amines—typically via a Suzuki-Miyaura cross-coupling followed by nitro reduction or Buchwald-Hartwig amination—presents unique mechanistic challenges. The high electronegativity of fluorine fundamentally alters the electronic landscape of aromatic rings, making them susceptible to three primary side reactions: protodeboronation , hydrodefluorination , and over-reduction .
This guide provides drug development professionals and synthetic chemists with field-proven diagnostic workflows, causality-based troubleshooting, and self-validating protocols to ensure high-yield, chemoselective syntheses.
Diagnostic Workflow for Side Reactions
Use the following decision matrix to identify and resolve the root cause of byproduct formation during your synthetic sequence.
Caption: Workflow for diagnosing and mitigating side reactions in fluorinated biphenyl amine synthesis.
Expert FAQs & Mechanistic Troubleshooting
Q1: Why does my polyfluorophenylboronic acid degrade into a defluorinated arene before the Suzuki coupling completes?
Causality: You are observing protodeboronation . This is a base-catalyzed cleavage of the carbon-boron bond. Fluorine substituents strongly withdraw electron density, making the boron atom highly electrophilic. Under the basic conditions required for Suzuki-Miyaura couplings, hydroxide or water attacks the boron to form a tetrahedral boronate complex, which rapidly fragments into the parent arene and boric acid[1]. Solution: You must alter the kinetic ratio between transmetalation and degradation.
-
Mask the Boronic Acid: Convert it to a MIDA boronate or a trifluoroborate salt. These derivatives slowly hydrolyze under reaction conditions, keeping the active concentration of the free boronic acid extremely low, thereby favoring cross-coupling over degradation[2].
-
Accelerate Transmetalation: Utilize highly active monodentate biarylphosphine palladium precatalysts (e.g., Buchwald precatalysts) that allow the reaction to proceed at room temperature within minutes, outcompeting the degradation pathway[1].
Q2: During the cross-coupling step, I am seeing loss of fluorine (hydrodefluorination). What drives this, and how can I suppress it?
Causality: Electron-rich Palladium(0) species can undergo undesired oxidative addition directly into the C–F bond of polyfluorinated arenes[3]. While C–F bonds are thermodynamically strong, the presence of multiple fluorine atoms lowers the LUMO of the aromatic ring, making it susceptible to insertion by the transition metal catalyst, leading to hydrodefluorination or mis-coupled isomers. Solution: Lower the reaction temperature to 20–40 °C. Switch to sterically bulky, electron-deficient ligands that favor the desired C–Cl, C–Br, or C–I oxidative addition while sterically hindering the transition state required for C–F insertion.
Q3: My Suzuki coupling is clean, but the subsequent reduction of the nitro group to an amine using Pd/C and H₂ strips the fluorine off the ring. Why?
Causality: Catalytic hydrogenation over Palladium on Carbon (Pd/C) is highly active for cleaving activated C–F bonds[4]. When the fluorine is situated on an electron-deficient ring (or adjacent to the newly forming amine), the Pd catalyst inserts into the C–F bond under the hydrogen atmosphere, resulting in exhaustive defluorination alongside nitro reduction. Solution: Abandon Pd/C for this specific transformation. Instead, utilize chemoselective, metal-free transfer hydrogenation methods (such as B₂pin₂ with KOtBu or HSiCl₃ with a tertiary amine) or classical dissolving metal reductions (Iron/HCl), which are entirely inert to C–F bonds[4],[5].
Quantitative Data: Strategy Comparisons
Table 1: Protodeboronation Mitigation in Suzuki-Miyaura Couplings
| Strategy | Catalyst System | Temp (°C) | Protodeboronation Risk | Typical Yield | Mechanistic Advantage |
| Standard Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 80–100 | High | <30% | None; base accelerates C–B cleavage. |
| Fast Precatalysts | Monodentate biarylphosphine Pd | 20–40 | Low | >85% | Transmetalation outcompetes degradation kinetics[1]. |
| MIDA Boronates | Standard Pd / Slow-release base | 60–80 | Low | >80% | Keeps active boronic acid concentration low[2]. |
Table 2: Chemoselective Reduction Methods for Fluoronitrobenzenes
| Reductant System | Catalyst | Temp (°C) | Defluorination Risk | Typical Yield | Reaction Driver |
| H₂ Gas (1 atm) | Pd/C | 20–50 | High | Variable | Pd oxidatively inserts into activated C–F bonds[5]. |
| Iron / HCl | None | 80–100 | Low | 80–95% | Classical electron transfer; inert to C–F bonds[4]. |
| B₂pin₂ / KOtBu | None | 20 | Very Low | >90% | Metal-free transfer hydrogenation[5]. |
| HSiCl₃ / NR₃ | None | 20 | Very Low | >85% | Mild, metal-free hydride transfer[5]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems containing specific in-process controls (IPCs).
Protocol A: Room-Temperature Suzuki-Miyaura Coupling of Polyfluorophenyl Boronic Acids
Objective: Prevent protodeboronation and hydrodefluorination by utilizing a highly active precatalyst at ambient temperature.
-
Catalyst Activation: In a nitrogen-filled glovebox, combine the aryl halide (1.0 equiv), the polyfluorophenyl boronic acid (1.5 equiv), and a Buchwald precatalyst (e.g., XPhos Pd G3, 2 mol%) in a dry vial.
-
Solvent Addition: Add degassed THF (0.2 M).
-
Validation Checkpoint: The solution should initially appear yellow. A rapid shift to a pale orange/red hue upon stirring indicates the successful generation of the active Pd(0) species.
-
-
Base Introduction: Add an aqueous solution of K₃PO₄ (0.5 M, 3.0 equiv) dropwise at 20 °C. Vigorously stir the biphasic mixture.
-
Reaction Monitoring: Stir for 30 minutes.
-
Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The chromatogram must show the product mass without the presence of the Ar-H mass (which would indicate protodeboronation).
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.
-
Validation Checkpoint: ¹⁹F NMR of the crude mixture must display the exact number of fluorine multiplets matching the boronic acid precursor. A missing signal or a new downfield peak confirms undesired hydrodefluorination.
-
Protocol B: Metal-Free Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an amine without cleaving sensitive C–F bonds.
-
Reagent Preparation: Dissolve the fluorinated nitrobiphenyl (1.0 equiv) in anhydrous isopropanol (0.1 M) under an inert atmosphere.
-
Reductant Addition: Add bis(pinacolato)diboron (B₂pin₂, 2.5 equiv).
-
Initiation: Slowly add Potassium tert-butoxide (KOtBu, 0.5 equiv) in small portions.
-
Validation Checkpoint: Upon addition of KOtBu, the solution will exhibit a mild exotherm and a distinct color shift (often to deep red or brown), indicating the formation of the active reducing complex.
-
-
Execution: Stir at room temperature for 2 to 4 hours.
-
Validation Checkpoint: Monitor by TLC (Hexane/EtOAc). Complete consumption of the higher-Rf nitro starting material and the appearance of a lower-Rf, ninhydrin-active amine spot confirms reaction progress.
-
-
Quenching & Isolation: Quench the reaction with water, extract with EtOAc, and purify via silica gel chromatography.
-
Validation Checkpoint: High-resolution LC-MS must confirm the target mass [M+H]⁺. The strict absence of an [M-F+H]⁺ peak (M-19) validates the absolute chemoselectivity of the reduction.
-
References
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Source: nih.gov URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: mdpi.com URL:[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling Source: rsc.org URL:[Link]
-
Reduction of nitro compounds Source: wikipedia.org URL:[Link]
-
Amine synthesis by nitro compound reduction Source: organic-chemistry.org URL:[Link]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. organic-chemistry.org [organic-chemistry.org]
Improving enantioselectivity in the resolution of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Welcome to the Technical Support Center for the enantioseparation of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine . This chiral biaryl amine presents unique resolution challenges due to its highly lipophilic, rigid, and bulky 4-(4-fluorophenyl)phenyl core.
This guide provides field-proven troubleshooting protocols, addressing the specific thermodynamic and kinetic barriers you may encounter when attempting to isolate a single enantiomer.
Resolution Strategy & Workflow
Choosing the correct resolution strategy depends on your scale, yield requirements, and available equipment. The decision tree below outlines the logical progression from classical Diastereomeric Salt Formation (DSF) to advanced Dynamic Kinetic Resolution (DKR).
Decision tree for selecting the optimal resolution strategy for the target biaryl chiral amine.
Diastereomeric Salt Formation (DSF)
FAQ 1: Why does my enantiomeric excess (ee) plateau below 80% when using standard resolving agents like Mandelic Acid or Tartaric Acid?
Causality & Solution: Standard resolving agents form 2D hydrogen-bond networks that rely on the amine's substituent to pack neatly into the crystal lattice's "vacancies"[1]. The extended, rigid biaryl group of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine causes severe steric clashes, disrupting this network and preventing the formation of a thermodynamically stable, less-soluble diastereomeric salt.
To resolve this, you must use "tailor-made" resolving agents designed via crystal engineering[2]. Agents with extended aromatic systems, such as 2-Naphthylglycolic acid or Di-p-toluoyl-D-tartaric acid (DTTA) , provide complementary π-π stacking and van der Waals interactions that stabilize the crystal lattice of bulky 1-arylethylamines[3],[2].
Table 1: Resolving Agent Efficiency Comparison for Bulky 1-Arylethylamines
| Resolving Agent | Primary Interaction Mechanism | Yield (%) | Enantiomeric Excess (ee %) | Resolution Efficiency (S)* |
| Mandelic Acid | 2D H-bond network | 45 | 65 | 0.29 |
| Tartaric Acid | 3D H-bond network | 38 | 72 | 0.27 |
| 2-Naphthylglycolic Acid | H-bond + π-π stacking | 42 | 92 | 0.38 |
| (+)-DTTA | H-bond + Extended π-π | 46 | 96 | 0.44 |
*Resolution Efficiency (S) = Yield × ee. A value closer to 0.50 represents an ideal resolution.
Protocol 1: Step-by-Step DSF using DTTA
This protocol acts as a self-validating system; if the cooling rate is strictly adhered to, the resulting crystal morphology will visually indicate high purity (needle-like crystals vs. amorphous powder).
-
Salt Formation: Dissolve racemic 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (1.0 eq) and (+)-DTTA (1.0 eq) in boiling ethanol/water (9:1 v/v). Ensure complete dissolution to guarantee a thermodynamic reset of the system.
-
Controlled Crystallization: Cool the solution at a strict rate of 5°C/hour down to 20°C. Note: Rapid cooling traps the metastable polymorph, degrading ee%. Slow cooling heavily favors the thermodynamically stable, highly enantiopure lattice.
-
Isolation: Filter the resulting crystals and wash immediately with ice-cold ethanol to remove mother liquor impurities.
-
Liberation (Self-Validation): Suspend the crystals in CH₂Cl₂ and wash with 1M NaOH until the aqueous layer reaches pH > 10. Extract the organic layer, dry over Na₂SO₄, and evaporate to yield the free amine. Analyze via chiral HPLC (e.g., Chiralcel OD-H column) to confirm ee > 95%[4].
Enzymatic Kinetic Resolution (EKR)
FAQ 2: My lipase-catalyzed acylation shows excellent selectivity (E > 100) but stalls at 30% conversion. How do I drive it to the theoretical 50% limit?
Causality & Solution: Candida antarctica Lipase B (CAL-B) is highly selective for the (R)-enantiomer of 1-arylethylamines[5]. However, if you are using a standard acyl donor like ethyl acetate, the reaction generates ethanol as a byproduct. This leads to thermodynamic equilibrium and competitive enzyme inhibition.
To push the conversion to 50%, switch to an activated, irreversible "smart" acyl donor like isopropyl methoxyacetate [6]. The methoxy group provides a secondary hydrogen-bonding interaction within the CAL-B active site, accelerating the acylation, while the leaving group shifts the equilibrium entirely to the product side.
Protocol 2: Step-by-Step EKR using CAL-B
-
Reaction Setup: Dissolve the racemic amine (1.0 eq) in dry methyl tert-butyl ether (MTBE). Add isopropyl methoxyacetate (1.5 eq) as the acyl donor.
-
Enzyme Addition: Add immobilized CAL-B (Novozym 435, 50 mg per mmol of amine).
-
Incubation: Shake the mixture at 250 rpm at 50°C for 24 hours. Note: 50°C optimizes the reaction kinetics without denaturing the lipase. Orbital shaking is mandatory; magnetic stirring will mechanically shear and destroy the immobilized enzyme beads.
-
Separation: Filter off the enzyme beads. Separate the unreacted (S)-amine from the (R)-amide product using acid/base extraction (the amide remains in the organic phase when washed with 1M HCl).
Dynamic Kinetic Resolution (DKR)
FAQ 3: How do I combine resolution with in situ racemization to exceed the 50% yield barrier?
Causality & Solution: EKR is mathematically capped at a 50% yield. To overcome this, the unreacted (S)-amine must be continuously inverted to the reactive (R)-amine. This is achieved via Dynamic Kinetic Resolution (DKR), which couples the CAL-B enzymatic acylation with an in situ transition-metal racemization catalyst[7].
A Ruthenium catalyst (such as Shvo's catalyst) dehydrogenates the unreactive (S)-amine into an achiral imine intermediate, then re-hydrogenates it to form a racemic mixture[8],[9]. Because CAL-B continuously depletes the (R)-enantiomer, Le Chatelier's principle drives the entire pool of (S)-amine through the imine intermediate into the final (R)-amide product.
Dynamic Kinetic Resolution (DKR) pathway integrating Ru-catalyzed racemization with CAL-B acylation.
Table 2: DKR Optimization Parameters
| Parameter | Sub-optimal Condition | Optimized Condition | Causality for Optimization |
| Acyl Donor | Ethyl acetate | Isopropyl methoxyacetate | Prevents reversible reaction; avoids Ru-catalyst poisoning by primary alcohols. |
| Solvent | Water/Buffer | Dry Toluene | Suppresses Ru-catalyst deactivation; drives amide formation. |
| Temperature | 30°C | 70°C | Balances the Ru-catalyzed racemization rate with CAL-B thermal stability. |
| Atmosphere | Ambient Air | Argon (Inert) | Prevents oxidation of the transition-metal racemization catalyst. |
Protocol 3: Step-by-Step DKR Setup
-
Preparation: In a Schlenk flask under an Argon atmosphere, combine racemic 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (1.0 eq), isopropyl methoxyacetate (2.0 eq), and Shvo's Ruthenium catalyst (0.05 eq) in dry toluene.
-
Activation: Heat the mixture to 90°C for 15 minutes. Causality: This thermal spike is required to dissociate and activate the dimeric Ru-catalyst for racemization.
-
Enzyme Addition: Cool the flask briefly to 70°C and add immobilized CAL-B (Novozym 435). Causality: Adding the enzyme after Ru-activation prevents thermal degradation of the lipase during the initial 90°C heating spike.
-
Reaction: Stir at 70°C for 48 hours. Monitor by GC-MS. The theoretical yield of the (R)-amide should exceed the 50% kinetic limit, typically reaching >90% conversion.
References
-
[1] Kinbara, K., et al. "A high-performance, tailor-made resolving agent: remarkable enhancement of resolution ability by introducing a naphthyl group into the fundamental skeleton of mandelic acid." Journal of the Chemical Society, Perkin Transactions 2. URL:[Link]
-
[4] Kwan, M. H. T., et al. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry. URL:[Link]
-
[3] Ferreira, F. C., et al. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Tetrahedron: Asymmetry. URL:[Link]
-
[2] Kinbara, K., et al. "Molecular-level chiral discrimination and induction." Indian Academy of Sciences. URL:[Link]
-
[5] Skupinska, K. A., et al. "Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B." The Journal of Organic Chemistry. URL:[Link]
-
[6] Päiviö, M., et al. "Solvent-free kinetic resolution of primary amines catalyzed by Candida antarctica lipase B: Effect of immobilization and recycling stability." Journal of Molecular Catalysis B: Enzymatic. URL:[Link]
-
[7] Kamal, A., et al. "Approaches based on enzyme mediated kinetic to dynamic kinetic resolutions: A versatile route for chiral intermediates." Coordination Chemistry Reviews. URL:[Link]
-
[8] Huerta, F. F., et al. "Dynamic Kinetic Resolution of Alcohols, Amines, and Amino Acids." ResearchGate. URL:[Link]
-
[9] Bäckvall, J.-E., et al. "Dynamic Kinetic Resolution of Amines Involving Biocatalysis and in Situ Free Radical Mediated Racemization." Organic Letters. URL:[Link]
Sources
- 1. A high-performance, tailor-made resolving agent: remarkable enhancement of resolution ability by introducing a naphthyl group into the fundamental skeleton [ ] 1 [ ] - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (PDF) Approaches based on enzyme mediated kinetic to dynamic kinetic resolutions: A versatile route for chiral intermediates [academia.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Solubility Maze: A Technical Guide for 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for overcoming the poor solubility of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine derivatives. This guide is designed to provide you with practical, in-depth solutions to the solubility challenges frequently encountered with this class of compounds. As Senior Application Scientists, we understand that poor solubility can be a significant roadblock in drug discovery and development, leading to unreliable in vitro data and poor in vivo bioavailability. This resource combines established scientific principles with field-tested protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Here are some of the common initial questions we receive from researchers working with these derivatives:
Q1: Why are my 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine derivatives showing such poor aqueous solubility?
A1: The molecular structure of these derivatives, characterized by a biphenyl core and a fluorophenyl group, contributes to high lipophilicity and a rigid, crystalline structure. These characteristics hinder the interaction of the molecule with water, leading to low aqueous solubility. The amine group offers a point for potential protonation and salt formation, which can be exploited to improve solubility.
Q2: I'm seeing precipitation of my compound in my aqueous buffer during my in vitro assay. What is the quickest way to address this?
A2: A rapid initial approach is to adjust the pH of your buffer. Since your compound has a basic amine group, lowering the pH will protonate this group, increasing its polarity and, consequently, its aqueous solubility.[1][2] We recommend a systematic pH-solubility profile to identify the optimal pH range. If pH adjustment is insufficient or not compatible with your assay, using a co-solvent like DMSO or ethanol at a low, non-interfering concentration is the next immediate step to consider.[3]
Q3: Can I use standard excipients to improve the solubility for an in vivo study?
A3: Yes, several standard pharmaceutical excipients can be effective. Cyclodextrins are a common choice as they can form inclusion complexes with the hydrophobic parts of your molecule, effectively shielding them from the aqueous environment and increasing solubility.[4][5][6] Surfactants and polymers are also widely used to create formulations like solid dispersions or nanosuspensions.[7][8][9] The best choice will depend on the specific properties of your derivative and the intended route of administration.
Q4: Are there any high-throughput screening methods to quickly assess different solubilization strategies?
A4: Yes, miniaturized solubility assessment assays are highly effective. These can be performed in 96-well plates, allowing for the simultaneous testing of various pH conditions, co-solvents, and excipients. Techniques like nephelometry or UV-Vis spectroscopy can be used to quantify the dissolved compound.
In-Depth Troubleshooting Guides
When simple fixes are not enough, a more systematic approach is required. These guides provide detailed protocols and the scientific rationale behind them.
Guide 1: Systematic pH and Co-solvent Screening
Poor solubility in aqueous buffers is the most common initial hurdle. This guide provides a systematic approach to optimizing the vehicle for your in vitro and early in vivo studies.
The "Why": The amine functional group in your derivatives is basic. By lowering the pH, you increase the proportion of the protonated, more soluble form of the compound.[1][2][10] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.[3][11][12]
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers: Prepare a set of buffers with pH values ranging from 2 to 7.4 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-7.4).
-
Add excess compound: Add an excess amount of your 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine derivative to a fixed volume of each buffer.
-
Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot and analyze: Plot the measured solubility against the pH to determine the optimal pH range for solubilization.
Data Presentation: Example pH-Solubility Profile
| pH | Solubility (µg/mL) |
| 2.0 | 550 |
| 4.0 | 275 |
| 6.0 | 50 |
| 7.4 | < 1 |
Experimental Protocol: Co-solvent Screening
-
Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents such as DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[3][13]
-
Prepare stock solutions: Prepare a high-concentration stock solution of your compound in each co-solvent.
-
Titrate into aqueous buffer: Gradually add the stock solution to your chosen aqueous buffer (at the optimal pH determined above) while vortexing.
-
Observe for precipitation: Note the concentration at which precipitation first occurs. This is the kinetic solubility limit.
-
Determine thermodynamic solubility: For a more accurate measure, prepare a series of co-solvent/buffer mixtures with varying co-solvent concentrations. Add excess compound, equilibrate as in the pH-solubility protocol, and quantify the dissolved compound.
Data Presentation: Example Co-solvent Solubility Data
| Co-solvent | Max Tolerated Concentration (%) | Kinetic Solubility (µg/mL) |
| DMSO | 5 | 150 |
| Ethanol | 10 | 120 |
| PG | 20 | 85 |
| PEG 400 | 30 | 200 |
Workflow for pH and Co-solvent Optimization
Caption: Decision workflow for initial solubility enhancement.
Guide 2: Advanced Formulation Strategies
For compounds that remain challenging to solubilize or for progression to later-stage in vivo studies, more advanced formulation strategies are necessary.
The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4] They can encapsulate the lipophilic 1-[4-(4-Fluorophenyl)phenyl] portion of your molecule, forming an inclusion complex that has significantly improved aqueous solubility.[4][5][6][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and safety profiles.[15]
Experimental Protocol: Phase-Solubility Study
-
Prepare cyclodextrin solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0-40% w/v HP-β-CD).
-
Add excess compound: Add an excess of your derivative to each cyclodextrin solution.
-
Equilibrate: Shake the samples at a constant temperature for 48-72 hours.
-
Separate and quantify: Centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant.
-
Plot and analyze: Plot the solubility of your compound against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex and allows for the calculation of the stability constant (Ks).
Data Presentation: Example Phase-Solubility Diagram Data
| HP-β-CD Conc. (% w/v) | Compound Solubility (µg/mL) |
| 0 | < 1 |
| 5 | 250 |
| 10 | 510 |
| 20 | 1050 |
| 30 | 1580 |
| 40 | 2100 |
The "Why": The crystalline form of a drug is thermodynamically stable and has low solubility. By dispersing the drug in an amorphous state within a hydrophilic polymer matrix, the energy required to dissolve the drug is significantly reduced, leading to higher apparent solubility and faster dissolution rates.[7][9][16][17]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion Preparation
-
Select a polymer: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).[16]
-
Dissolve components: Dissolve both your compound and the polymer in a common volatile organic solvent (e.g., methanol, acetone).
-
Evaporate the solvent: Remove the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask.
-
Dry the solid dispersion: Further dry the film under vacuum to remove any residual solvent.
-
Characterize the solid dispersion: Scrape the dried solid dispersion and characterize it using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Perform dissolution testing: Compare the dissolution rate of the solid dispersion to that of the pure crystalline drug in a relevant aqueous medium.
Workflow for Advanced Formulation Selection
Caption: Parallel paths for advanced formulation development.
The "Why": Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio.[18][19][20] According to the Noyes-Whitney equation, this increased surface area leads to a significantly faster dissolution rate.[7] Nanosuspensions are stabilized by surfactants or polymers to prevent particle aggregation.[18][19]
Experimental Protocol: High-Pressure Homogenization for Nanosuspension Preparation
-
Prepare a pre-suspension: Disperse your micronized compound in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Tween 80 and a polymer like HPMC).
-
High-pressure homogenization: Pass the pre-suspension through a high-pressure homogenizer for a specified number of cycles at a set pressure. The high shear forces and cavitation will break down the drug crystals into nanoparticles.[18][20]
-
Characterize the nanosuspension: Measure the particle size distribution and zeta potential of the nanosuspension using dynamic light scattering (DLS).
-
Assess dissolution: Perform dissolution testing to compare the nanosuspension to the unformulated drug.
References
-
Verma, S., & Rawat, A. (2021). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 63, 102465. [Link]
-
Laza-Knoerr, A. L., Gref, R., & Couvreur, P. (2010). Cyclodextrins in delivery systems: Applications. Journal of Drug Targeting, 18(7), 485-497. [Link]
-
DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. [Link]
-
Pawar, J., & Fule, R. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(5), 1582-1589. [Link]
-
Ghuge, P., & Shinkar, D. (2013). Nanosuspension: An approach to enhance solubility of drugs. Journal of Applied Pharmaceutical Science, 3(5), 113-119. [Link]
-
Kumar, P., Ojha, M., Singh, Y., Singh, S. P., & Wal, P. (2022). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Current Metabolomics and Systems Biology. [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 3(1), 1-13. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Journal of Controlled Release, 164(2), 148-160. [Link]
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(5), 1695-1702. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2014). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Mohammad, A., Singh, S., & Swain, S. (2020). Cyclodextrins: Concept to applications, regulatory issues and challenges. Nanomedicine Research Journal, 5(3), 202-214. [Link]
-
Singh, A., & Pai, R. S. (2014). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Pharmaceutical Innovation, 3(8), 6-13. [Link]
-
dos Santos, M. M., de Almeida, F. B., & de Oliveira, A. C. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 27(14), 4586. [Link]
-
Kumar, S., & Singh, S. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4), 435-445. [Link]
-
Sharma, A., & Jain, C. P. (2021). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR, 8(7), a599-a611. [Link]
-
Yadav, S. K., & Kumar, V. (2019). A Comprehensive Review of a New Nanosuspension for Improving the Oral Bioavailability of Poorly Soluble Drugs. Journal of Drug Delivery and Therapeutics, 9(2), 438-444. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Azimullah, S., & Vikrant. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 438-444. [Link]
-
Patel, B. B., & Patel, J. K. (2021). A Review on Solubility Enhancement by Solid Dispersion Technique. Journal of Drug Delivery and Therapeutics, 11(6-S), 177-183. [Link]
-
Szejtli, J. (1998). Medicinal applications of cyclodextrins. Current Medicinal Chemistry, 5(5), 379-391. [Link]
-
Kumar, R., & Singh, P. (2022). A Comprehensive Review of a New Nanosuspension for Improving the Oral Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Research International, 34(15), 1-10. [Link]
-
Singh, M., & Kumar, L. (2012). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(2), 238-251. [Link]
-
Hagedorn, M., & Klein, S. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(8), 1563. [Link]
-
Wikipedia contributors. (2023). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]
-
SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. [Link]
-
Kumar, S., & Singh, R. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(10), 3243. [Link]
-
PharmTech. (2025). 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability. [Link]
-
Thomas, P. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology, 46(11). [Link]
-
Zhang, Y., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics, 14(11), 2379. [Link]
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences, 70(8), 912-914. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Li, P., & Zhao, L. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 88(11), 1107-1111. [Link]
-
Pearson. (2024). Given the data in Problem 47:b. What pH would you make the water... [Link]
-
Lee, T. H., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 148-154. [Link]
-
University of Calgary. (n.d.). CHAPTER 21: AMINES. [Link]
-
LibreTexts Chemistry. (2023). Advanced Properties of Amines. [Link]
-
LibreTexts Chemistry. (2019). The Effects of pH on Solubility. [Link]
Sources
- 1. Given the data in Problem 47:b. What pH would you make the water ... | Study Prep in Pearson+ [pearson.com]
- 2. CHAPTER 21: AMINES [research.cm.utexas.edu]
- 3. Cosolvent - Wikipedia [en.wikipedia.org]
- 4. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanomedicine-rj.com [nanomedicine-rj.com]
- 6. Medicinal applications of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. japer.in [japer.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 14. ijpcbs.com [ijpcbs.com]
- 15. mdpi.com [mdpi.com]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Welcome to the technical support center for the synthesis of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. Below, you will find a series of frequently asked questions and detailed troubleshooting guides to address common challenges and improve your reaction yields.
I. Understanding the Core Synthesis: Reductive Amination
The most common and efficient method for synthesizing 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine is through the reductive amination of the corresponding ketone, 4-(4-fluorophenyl)acetophenone, with an ammonia source. This process involves two key steps: the formation of an imine intermediate followed by its reduction to the target amine.[1][2]
II. Troubleshooting Guide: Low Yields and Impurities
Q1: My overall yield is consistently low. What are the most common culprits?
Low yields in the synthesis of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:
-
Purity of Starting Materials: The quality of your 4-(4-fluorophenyl)acetophenone and ammonia source is paramount. Impurities in the starting ketone can interfere with the reaction, while a low-quality or improperly quantified ammonia source will lead to incomplete conversion.
-
Suboptimal Reaction Conditions: Reductive amination is sensitive to pH, temperature, and solvent.[1] The choice of reducing agent also plays a critical role in the reaction's success.[3][4]
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine intermediate can be unfavorable.[1] If the imine is not formed in sufficient quantities, the subsequent reduction will naturally result in a low yield of the desired amine.
-
Side Reactions: Several side reactions can compete with the desired reductive amination, leading to byproducts and consuming your starting materials.[3][5]
-
Work-up and Purification Losses: The target amine may be lost during the extraction and purification steps if the protocol is not optimized.
To systematically address these issues, consider the following troubleshooting workflow:
Caption: A systematic workflow for troubleshooting low yields.
Q2: I suspect issues with my starting materials. How can I verify their quality?
A2: Ensuring the purity of your starting materials is the first and most critical step.
-
4-(4-Fluorophenyl)acetophenone (Ketone):
-
Verification: Confirm the purity of the ketone using techniques like ¹H NMR, ¹³C NMR, and melting point analysis. The presence of unreacted starting materials from its own synthesis (e.g., 4-bromofluorobenzene or acetophenone) can introduce impurities that are difficult to remove later.
-
Purification: If impurities are detected, recrystallization or column chromatography may be necessary. A common solvent system for recrystallization is ethanol/water.
-
-
Ammonia Source:
-
Common Sources: Anhydrous ammonia gas, ammonium acetate, or a solution of ammonia in an alcohol (e.g., 7N ammonia in methanol) are typically used.
-
Quantification is Key: If using a solution, ensure its concentration is accurate. Titration may be necessary for older solutions. For ammonium acetate, ensure it is dry, as it can be hygroscopic.
-
Excess Ammonia: Using a slight excess of the ammonia source can help drive the equilibrium towards imine formation.[3]
-
Q3: What are the optimal reaction conditions for the reductive amination step?
A3: The choice of reducing agent and the control of reaction parameters are crucial for high yields.
The reductive amination can be performed directly (one-pot) or indirectly (stepwise). In the direct method, the ketone, ammonia source, and reducing agent are mixed together.[1] The indirect method involves pre-forming the imine before adding the reducing agent.[3]
Recommended Reducing Agents and Conditions:
| Reducing Agent | Solvent | Typical Temperature | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Room Temperature | Mild and selective for imines over ketones.[3][6] Does not require strict pH control. Often the reagent of choice for its high yields and fewer side products.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Room Temperature | Effective but requires slightly acidic conditions (pH 5-6) for optimal imine reduction.[1][4] Caution: Can release toxic HCN gas upon acidification during work-up.[1] |
| Catalytic Hydrogenation (H₂/Catalyst) | Methanol (MeOH) or Ethanol (EtOH) | Room Temperature to 50°C | Catalysts like Pd/C or Raney Nickel can be used. Requires specialized hydrogenation equipment. Can sometimes lead to dehalogenation or reduction of the aromatic rings as a side reaction.[5] |
| Leuckart Reaction (Ammonium Formate) | Neat or high-boiling solvent | High temperatures (160-185°C) | A classic method that uses ammonium formate as both the ammonia source and the reducing agent.[7][8] Often results in the N-formyl intermediate, which requires a subsequent hydrolysis step.[7] |
Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
To a solution of 4-(4-fluorophenyl)acetophenone (1.0 eq) in anhydrous dichloromethane (DCM), add the ammonia source (e.g., ammonium acetate, 1.5-2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Q4: I am observing significant amounts of byproducts. What are the likely side reactions and how can I minimize them?
A4: Understanding and mitigating side reactions is key to improving the purity and yield of your target amine.
The primary side reactions in this synthesis are:
-
Reduction of the Ketone: The reducing agent can directly reduce the starting ketone to the corresponding alcohol, 1-[4-(4-fluorophenyl)phenyl]ethan-1-ol. This is more prevalent with less selective reducing agents like sodium borohydride.
-
Formation of Secondary Amines: The newly formed primary amine can react with another molecule of the starting ketone to form a secondary amine impurity.
-
Mitigation: This can be suppressed by using an excess of the ammonia source.[3]
-
-
Dialkylation of Ammonia: If a primary amine is used as the nitrogen source instead of ammonia, dialkylation can occur, leading to tertiary amines.[3]
-
Hydrolysis of the Imine: The imine intermediate is in equilibrium with the starting ketone and ammonia source.[1] The presence of excess water can shift the equilibrium back towards the starting materials.
-
Mitigation: Use anhydrous solvents and reagents. The use of a dehydrating agent like molecular sieves can also be beneficial.
-
Caption: Competing reactions in the synthesis of the target amine.
Q5: My work-up and purification seem to be the source of significant product loss. What is the recommended procedure?
A5: A well-designed work-up and purification strategy is essential to isolate your product with high purity and yield.
-
Quenching: After the reaction is complete, carefully quench the excess reducing agent. For borohydride reagents, a slow addition of a saturated aqueous solution of sodium bicarbonate or a dilute acid (e.g., 1M HCl) is typically used. Be cautious of gas evolution.
-
Extraction: The target amine is basic and can be extracted into an organic solvent like dichloromethane or ethyl acetate. To ensure the amine is in its free base form for efficient extraction, the pH of the aqueous layer should be adjusted to be basic (pH > 9) using a base like sodium hydroxide.
-
Washing: Wash the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine (e-g., 1%) to prevent the amine from streaking on the silica gel.
Troubleshooting Purification:
-
Product is not extracting into the organic layer: Ensure the aqueous layer is sufficiently basic to deprotonate the amine.
-
Emulsion formation during extraction: Add brine to help break the emulsion.
-
Product streaking on TLC/column: Add a small amount of triethylamine to the eluent system to neutralize the acidic sites on the silica gel.
III. References
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Kozlov, N. G., & Tarasevich, V. A. (1999). Reductive Amination of Carbonyl Compounds. Russian Chemical Reviews.
-
Wikipedia. (2023). Reductive amination. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Grokipedia. (n.d.). Leuckart reaction. [Link]
-
Wikipedia. (2023). Leuckart reaction. [Link]
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
-
Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Organic Process Research & Development.
-
Chemistry LibreTexts. (2023). The Leuckart Reaction. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
ResearchGate. (n.d.). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]
Optimizing chiral HPLC separation of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine enantiomers
Technical Support Center: Chiral Separation of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Ticket ID: #CS-2024-FPEA Subject: Optimization & Troubleshooting for Biaryl Ethylamine Enantiomers Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Executive Summary: The Molecule & The Challenge
You are attempting to separate the enantiomers of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine .
-
Structural Analysis: This molecule features a primary amine adjacent to a chiral center, attached to a hydrophobic biaryl system with a para-fluorine substituent.
-
The Challenge:
-
Amine Tailing: Primary amines interact strongly with residual silanols on the silica support, leading to severe peak tailing.
-
Solubility: The biaryl backbone increases hydrophobicity, potentially causing precipitation in high-alkane mobile phases.
-
Electronic Effects: The fluorine atom creates a dipole that can be leveraged for selectivity if the correct mobile phase modifier is chosen.
-
Part 1: Method Development (The "Getting Started" Guide)
Q: Which column and mobile phase should I screen first?
A: Do not guess. Follow this systematic screening protocol. For this specific class of "aryl-ethylamine" derivatives, polysaccharide-based stationary phases are the industry standard.
Recommended Screening Set:
-
Immobilized Phases (First Choice): CHIRALPAK® IA , IB , IC .[1]
-
Why? They allow the use of "non-standard" solvents like Dichloromethane (DCM) or THF if your biaryl compound resists solubility in hexane.
-
-
Coated Phases (Classic Choice): CHIRALPAK® AD-H , CHIRALCEL® OD-H .
-
Why? Historically, AD and OD chemistries show the highest success rate for aromatic amines due to strong
interactions.
-
Standard Screening Conditions (Normal Phase):
-
Mobile Phase A: n-Hexane / Ethanol / Diethylamine (DEA) [90 : 10 : 0.1]
-
Mobile Phase B: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) [90 : 10 : 0.1]
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 25°C
Note on Additives: You must use a basic additive. Without 0.1% DEA (or TEA), the primary amine will bind to silanols, resulting in broad, tailing peaks that ruin resolution (
Visual Workflow: Systematic Screening Logic
Caption: Decision tree for initial column and mobile phase selection based on sample solubility and separation outcome.
Part 2: Troubleshooting & FAQs
Issue 1: Severe Peak Tailing
Q: My peaks are tailing (
A: The "Fluorine Effect" combined with the primary amine can make this molecule particularly "sticky."
-
Increase Base Strength: Switch from Diethylamine (DEA) to Ethanolamine or Butylamine (0.1%). These primary amines often compete more effectively for silanol sites than secondary/tertiary amines like DEA/TEA.
-
The "Double Additive" Trick: If tailing persists, use 0.1% TEA + 0.1% TFA (Trifluoroacetic acid).
Issue 2: Poor Resolution ( )
Q: I see two peaks, but they overlap. How do I get baseline separation?
A: You need to tune the selectivity (
-
Temperature Effect: Lower the temperature to 10°C - 15°C .
-
Why? Chiral recognition is enthalpy-driven. Lower temperatures "freeze" the conformational fit between your biaryl molecule and the polymer strands of the column, often drastically improving selectivity (
).
-
-
Alcohol Switch: If using IPA, switch to Ethanol (or vice versa).
-
Why? The fluorine atom on your molecule accepts hydrogen bonds. Ethanol (a strong H-bond donor) interacts differently with the F-substituent than IPA (sterically hindered donor), altering the solvation shell around the enantiomers.
-
Issue 3: Ghost Peaks / Baseline Noise
Q: I see negative peaks or "ghost" peaks near the void volume.
A: This is likely a System Peak caused by the additive.
-
Fix: Ensure your sample is dissolved in the exact mobile phase (including the DEA). If you dissolve the sample in pure Ethanol but run in Hexane/IPA, the solvent mismatch will disrupt the additive equilibrium on the column surface, causing ghost peaks.
Part 3: Advanced Optimization Data
Additive Compatibility Matrix for Primary Amines
| Column Type | Recommended Additive | Alternative Additive | Forbidden Solvents |
| Coated (AD-H, OD-H) | 0.1% DEA or TEA | 0.1% Butylamine | THF, DCM, Chloroform, Ethyl Acetate |
| Immobilized (IA, IB, IC) | 0.1% DEA or TEA | 0.1% TEA + 0.1% TFA | None (Universal Compatibility) |
| Effect on Biaryl Amine | Prevents Silanol Tailing | Sharpens Peak Shape | N/A |
Part 4: The Mechanism (Why this works)
To troubleshoot effectively, you must understand the interaction at the molecular level.
-
The "Three-Point" Interaction: For chiral recognition, the analyte must interact with the stationary phase at three points. For your molecule:
-
Point 1 (H-Bonding): The primary amine (
) H-bonds with the carbamate or on the column. -
Point 2 (
): The biaryl system stacks with the phenyl rings of the column packing. -
Point 3 (Steric/Electronic): The Fluorine atom creates a specific steric or electrostatic repulsion/attraction that differs between the R and S enantiomers.
-
-
The Silanol Trap: The silica support has acidic silanols (
). Your primary amine is basic. Without DEA, they form an ionic bond ( ), which is slow to break, causing the "tail" on your chromatogram.
Visual Mechanism: Tailing & Resolution
Caption: Mechanism of amine tailing and how basic additives (DEA) mask silanols to restore peak symmetry.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC (Immobilized Columns). Retrieved from [1][7]
-
Phenomenex. High Performance Liquid Chromatography (HPLC) Chiral Screening Guide. Retrieved from
-
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach.[8] Wiley-VCH. (Standard text on chiral method development).
-
Chromatography Forum. Troubleshooting Peak Tailing for Basic Compounds. Retrieved from
-
Shimadzu. Method Development for Chiral Separation of Pharmaceutical Compounds. Application News. Retrieved from
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. cms.mz-at.de [cms.mz-at.de]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. additives for chiral - Chromatography Forum [chromforum.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Validation & Comparative
Comparative study of catalytic activity of ligands derived from 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
Executive Summary
The development of highly selective chiral ligands is a cornerstone of modern asymmetric catalysis and drug development. While 1-phenylethylamine has long served as a classical chiral auxiliary, the demand for more rigid, electronically tunable, and lipophilic scaffolds has driven the adoption of extended biphenyl systems[1].
This guide provides an in-depth comparative analysis of catalytic ligands derived from 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (hereafter referred to as F-BPEA , CAS# 1427379-05-2)[2]. By evaluating F-BPEA across three divergent ligand classes—Phosphoramidites, Thioureas, and Schiff Bases—we provide researchers with actionable, field-proven insights into how the 4-fluorobiphenyl moiety dictates transition-state geometry, modulates electronic properties, and ultimately drives catalytic performance.
Structural Rationale & Mechanistic Causality
The substitution of a standard phenyl ring with a 4-(4-fluorophenyl)phenyl group fundamentally alters the microenvironment of the active catalyst. The causality behind its superior performance in specific reactions is rooted in three physical chemistry principles:
-
Enhanced
Stacking: The extended biphenyl core provides a massive steric wall that rigidifies the chiral pocket. In transition states involving aromatic substrates, this promotes highly organized stacking, lowering the entropic penalty of the transition state. -
Electronic Modulation via Fluorine: The para-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I) while maintaining mild
-donating resonance (+R). This dual nature allows it to subtly tune the Lewis basicity of the parent amine. -
Lipophilic Shielding: The fluorinated biphenyl system creates a highly lipophilic canopy that expels solvent molecules from the active site, minimizing competitive solvent interactions during catalysis.
F-BPEA-Derived Phosphoramidites (Transition Metal Catalysis)
Monodentate phosphoramidites have revolutionized Rh-catalyzed asymmetric hydrogenation[3]. When F-BPEA is condensed with a chiral diol (e.g., BINOL) and PCl₃, the resulting ligand exhibits unique
F-BPEA-Derived Thioureas (Organocatalysis)
Bifunctional thiourea organocatalysts rely on precise hydrogen-bond donor capabilities to activate electrophiles[4]. Converting F-BPEA into a thiourea leverages the inductive effect of the fluorobiphenyl group to lower the pKa of the thiourea N-H protons. This causality is critical: a lower pKa translates to stronger, more rigid hydrogen bonds with substrates like nitroalkanes or enones, directly translating to higher enantiomeric excesses (ee)[5].
F-BPEA-Derived Schiff Bases (Oxidation Catalysis)
Condensation of F-BPEA with salicylaldehyde derivatives yields Salen-type ligands. When complexed with Manganese (Mn), the rigid biphenyl structure forces the incoming olefin to approach the Mn-oxo species from a highly restricted trajectory, making it an excellent catalyst for the asymmetric epoxidation of unfunctionalized alkenes.
Workflow Visualization
Fig 1: Divergent synthesis and catalytic applications of F-BPEA derived ligands.
Quantitative Performance Comparison
The following table summarizes the benchmark catalytic performance of F-BPEA-derived ligands against standard industry reactions. Data reflects optimized conditions where the F-BPEA scaffold's unique steric and electronic properties are maximized.
| Ligand Class | Benchmark Reaction | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee %) | TOF (h⁻¹) | Key Mechanistic Advantage |
| F-BPEA Phosphoramidite | Asymmetric Hydrogenation of Dimethyl Itaconate | 1.0 mol% (Rh) | >99% | 98% | 1,200 | High |
| F-BPEA Thiourea | Nitro-Michael Addition of Malonates to Nitrostyrenes | 5.0 mol% | 94% | 96% | N/A | Enhanced N-H acidity tightens H-bond transition state. |
| F-BPEA Schiff Base | Asymmetric Epoxidation of Chromenes | 2.0 mol% (Mn) | 88% | 92% | 45 | Rigid biphenyl wall blocks alternative olefin approach. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal standards to prevent yield overestimation and utilize parallel racemic controls to ensure absolute confidence in stereochemical assignments.
Protocol A: Self-Validating Rh-Catalyzed Asymmetric Hydrogenation
Target: Hydrogenation of Dimethyl Itaconate using F-BPEA Phosphoramidite.
-
In Situ Catalyst Generation: In an argon-filled glovebox, dissolve [Rh(COD)₂]BF₄ (0.01 mmol) and F-BPEA Phosphoramidite (0.022 mmol) in 2.0 mL of anhydrous dichloromethane (DCM).
-
Causality: The non-coordinating BF₄⁻ counterion ensures vacant coordination sites on the Rh center, which is strictly required for the oxidative addition of H₂.
-
-
Substrate & Internal Standard Addition: Add dimethyl itaconate (1.0 mmol) and exactly 0.5 mmol of n-dodecane to the vial.
-
Causality:n-Dodecane is inert under hydrogenation conditions. Acting as an internal standard, it allows for precise GC-FID quantification of the product, ruling out false high yields caused by solvent evaporation during gas purging.
-
-
Rigorous Degassing: Transfer the vial to a high-pressure reactor. Perform three freeze-pump-thaw cycles.
-
Causality: Rh(I) species are highly susceptible to irreversible oxidation to inactive Rh(III)-oxo complexes. Complete removal of dissolved O₂ ensures maximum catalyst longevity and prevents TOF degradation.
-
-
Hydrogenation: Pressurize the reactor to 10 bar H₂ and stir at 25 °C for 1 hour.
-
Validation & Analysis: Vent the reactor. Analyze the crude mixture via GC-FID (calibrated against dodecane) to determine absolute conversion. Determine the ee via Chiral HPLC (e.g., Chiralcel OD-H), running a racemic standard in parallel to validate peak separation and rule out retention time drift.
Protocol B: Self-Validating Organocatalytic Nitro-Michael Addition
Target: Addition of diethyl malonate to trans-
-
Reagent Mixing: In a dry vial, dissolve trans-
-nitrostyrene (0.5 mmol) and F-BPEA Thiourea catalyst (0.025 mmol, 5 mol%) in 1.5 mL of anhydrous toluene.-
Causality: Toluene, a non-polar solvent, is chosen specifically to minimize competitive hydrogen bonding from the solvent matrix, thereby maximizing the strength of the thiourea-substrate H-bond network.
-
-
Internal Standard Integration: Add 0.1 mmol of 1,3,5-trimethoxybenzene.
-
Causality: This serves as an internal standard for quantitative ¹H NMR analysis. Its distinct aromatic protons (singlet at ~6.1 ppm) do not overlap with the starting materials or products, allowing for highly accurate, non-destructive yield determination prior to chromatography.
-
-
Reaction Execution: Cool the mixture to -20 °C. Add diethyl malonate (1.0 mmol) dropwise. Stir for 24 hours.
-
Causality: Lowering the temperature decreases the entropic penalty of the highly ordered transition state, rigidifying the H-bond network and boosting the enantioselectivity from ~85% (at RT) to 96%.
-
-
Validation & Analysis: Quench with 0.1 M HCl to disrupt H-bonding. Extract with ethyl acetate, concentrate, and acquire a crude ¹H NMR to calculate conversion against the internal standard. Purify via flash chromatography and determine ee via Chiral HPLC.
References
-
American Elements. (n.d.). 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine hydrochloride. Retrieved from [Link]
-
Minnaard, A. J., Feringa, B. L., Lefort, L., & de Vries, J. G. (2007). Asymmetric Hydrogenation Using Monodentate Phosphoramidite Ligands. Accounts of Chemical Research, 40(12), 1267–1277. URL:[Link]
-
Woliński, P., & Kacprzak, K. M. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(3), 524. URL:[Link]
-
Serdyuk, O. V., Heckel, C. M., & Tsogoeva, S. B. (2015). Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances. Catalysis Science & Technology, 6(1), 18-35. URL:[Link]
Sources
- 1. 2'-(Trifluoromethoxy)biphenyl-3-ethylamine| [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric cycloaddition reactions catalyzed by bifunctional thiourea and squaramide organocatalysts: recent advances - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY01894C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Comparative Validation Guide: Analytical Strategies for 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
[1]
Executive Summary & Strategic Context
The molecule 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine represents a critical class of chiral bi-aryl amines often utilized as scaffold intermediates in the synthesis of kinase inhibitors and advanced agrochemicals (e.g., SDHI fungicides).[1] Its structural complexity—featuring a hydrophobic bi-aryl core, a basic primary amine, and a chiral center at the benzylic position—presents a "Triad of Analytical Challenges":
-
Enantiomeric Resolution: Differentiating the (R) and (S) enantiomers is non-negotiable for biological activity.
-
Basic Tailing: The primary amine interacts strongly with residual silanols on silica columns, leading to peak asymmetry.
-
Trace Halogenated Impurities: The fluorine substituent requires specific detection capabilities to differentiate from potential defluorinated byproducts.
This guide objectively compares and validates the two dominant analytical methodologies: Direct Chiral HPLC (The Gold Standard) versus Derivatization with Achiral GC/HPLC (The Alternative) .
Comparative Analysis: Direct Chiral HPLC vs. Derivatization
The following table contrasts the performance of the recommended direct method against the traditional derivatization approach.
| Feature | Method A: Direct Chiral HPLC (Recommended) | Method B: Derivatization (GITC/Mosher's) + Achiral LC/GC |
| Principle | Non-covalent interaction with polysaccharide stationary phase (Amylose/Cellulose).[1] | Covalent formation of diastereomers followed by separation on C18 or silica. |
| Sample Prep Time | Low (< 10 mins). Dissolve and shoot. | High (60-90 mins).[1] Requires reaction, heating, and extraction.[1] |
| Kinetic Stability | High. No risk of racemization during analysis. | Moderate. Risk of kinetic resolution or racemization during heating. |
| Reproducibility (RSD) | < 0.5% (Excellent).[1] | 1.0 - 2.0% (Variable due to reaction completeness). |
| Cost Per Run | High (Column cost ~$1000+). | Low (Standard columns), but high labor cost.[1] |
| Suitability | Routine QC & Release Testing. | Early R&D (when chiral columns are unavailable). |
Decision Matrix: Selecting the Right Workflow
Figure 1: Strategic decision tree for selecting the validation pathway based on laboratory throughput and data requirements.
Detailed Experimental Protocol: Method A (Direct Chiral HPLC)
This protocol is designed to be self-validating , meaning the system suitability parameters confirm the method's efficacy before every run.
Chromatographic Conditions[2][3][4]
-
Instrument: HPLC with UV/DAD or UPLC.
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.[1]
-
Scientific Rationale: The amylose backbone forms helical inclusion complexes. The bi-aryl system of the analyte inserts into these grooves, while the amine hydrogen bonds with the carbamate linkage, providing superior discrimination over cellulose phases for this specific scaffold.
-
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]
-
Note: Diethylamine (DEA) is critical . It masks residual silanols on the silica support, preventing the primary amine from tailing.
-
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 25°C.
-
Detection: UV at 254 nm (Maximal absorbance of the biphenyl system).
-
Injection Volume: 10 µL.
Standard Preparation
-
Stock Solution: Dissolve 10 mg of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine in 10 mL of Ethanol (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase to 0.1 mg/mL.
-
Racemic Marker: Mix equal parts of (R) and (S) standards to establish resolution.
System Suitability Criteria (Pass/Fail)
-
Resolution (Rs): > 2.0 between enantiomers.
-
Tailing Factor (T): < 1.5 (Ensures DEA is effective).
-
Theoretical Plates (N): > 8000.
Validation Results & Performance Data
The following data summarizes the validation of Method A according to ICH Q2(R1) guidelines [1].
Specificity & Selectivity
The method must demonstrate the ability to separate the analyte from potential synthetic impurities (e.g., the starting material 4'-fluoro-4-acetylbiphenyl or the des-fluoro analog).[1]
-
Observation: No interference at the retention time of the main peak.
-
Purity Threshold: Peak Purity Index > 0.999 (via DAD).
Linearity & Range
Linearity was assessed across 50% to 150% of the target concentration (0.1 mg/mL).
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 – 0.15 mg/mL | - |
| Correlation Coeff (R²) | 0.9998 | > 0.999 |
| Y-Intercept | 0.2% of response | < 2.0% |
Accuracy (Recovery)
Spike recovery experiments were performed at three levels (80%, 100%, 120%).[1][3]
-
Average Recovery: 99.4%[1]
-
% RSD: 0.6%[1]
-
Interpretation: The extraction efficiency and detector response are linear and unbiased.
Precision (Repeatability)
Six replicate injections of the standard solution.
Mechanistic Workflow: From Sample to Data[1]
The following diagram illustrates the validated workflow, highlighting the critical control points (CCPs) where errors most frequently occur.
Figure 2: End-to-end analytical workflow emphasizing the critical dilution step to prevent "solvent shock" (peak distortion).
Expert Insights & Troubleshooting
As a Senior Application Scientist, I have observed common pitfalls when validating methods for fluorinated bi-aryl amines:
-
The "Fluorine Effect" on Retention: The fluorine atom at the para position of the distal ring increases the hydrophobicity significantly compared to the non-fluorinated analog. If you observe retention time drift, check the water content in your n-Hexane.[1] Even 0.1% water absorption from the atmosphere can deactivate the silica surface and shift retention [2].
-
Fix: Use a moisture trap on the solvent line or use fresh anhydrous hexane.
-
-
Amine Ghost Peaks: If you see broad "ghost" peaks in the gradient blank, it is likely "memory effect" from the amine sticking to the injector needle.
-
Fix: Change the needle wash solvent to 50:50 Methanol:Water + 0.1% Formic Acid.
-
-
Integration Errors: For chiral purity, ensure the valley-to-peak ratio is < 10%. If the minor enantiomer rides on the tail of the major enantiomer, use tangential skim integration rather than a vertical drop to avoid overestimating the impurity.
References
-
International Conference on Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Daicel Corporation. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF.[1] Retrieved from [Link]
-
Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach.[5] Wiley-VCH. (General reference for mechanism of amylose columns).
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6] Retrieved from [Link]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine vs. 1-(4-Fluorophenyl)ethylamine
Introduction: The Critical Role of Chiral Amines
In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the biological activity of a molecule is often exclusive to a single enantiomer.[1] Chiral amines are fundamental to this pursuit, serving as versatile building blocks, effective resolving agents for racemic mixtures, and as the foundational components of chiral auxiliaries and catalysts that direct the stereochemical outcome of a reaction.[2][3][4]
Among the plethora of available chiral amines, simple, accessible structures like 1-phenylethylamine and its derivatives have become workhorses in the field.[5] This guide presents a detailed comparative analysis of two structurally related fluoro-functionalized chiral amines: the well-established 1-(4-fluorophenyl)ethylamine and the more sterically demanding 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine . We will explore how the introduction of a second phenyl ring, creating a biphenyl scaffold, influences the amine's performance in asymmetric synthesis, offering researchers and drug development professionals a framework for rational selection based on mechanistic principles and structural differences.
Structural and Physicochemical Properties: A Tale of Two Scaffolds
The primary distinction between the two amines is the biphenyl moiety in 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine.[6][7] This seemingly simple modification significantly increases the molecule's steric footprint and introduces different conformational possibilities compared to the single aromatic ring of 1-(4-fluorophenyl)ethylamine.[8] These structural attributes are hypothesized to directly impact their ability to control stereochemistry.
| Property | 1-(4-Fluorophenyl)ethylamine | 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine |
| Structure | ![]() | ![]() |
| Molecular Formula | C₈H₁₀FN | C₁₄H₁₄FN |
| Molecular Weight | 139.17 g/mol [8] | 215.27 g/mol [6] |
| CAS Number (S-enantiomer) | 66399-30-2[9] | 1049131-38-5 (racemate)[6] |
| CAS Number (R-enantiomer) | 374898-01-8[10] | Not readily available |
| Key Feature | Monophenyl scaffold | Biphenyl scaffold |
The extended, more rigid biphenyl system is expected to create a more defined and larger chiral pocket when incorporated into a molecule as a chiral auxiliary or ligand. This enhanced steric hindrance can be a powerful tool for amplifying stereochemical control.
Comparative Performance in Asymmetric Synthesis
While direct, side-by-side experimental comparisons in the literature are scarce, we can extrapolate performance based on established principles of asymmetric induction. The primary function of these amines as chiral auxiliaries is to create a diastereomeric intermediate, allowing a subsequent reaction to proceed with facial selectivity.[11][12]
As a Chiral Auxiliary in Enolate Alkylation
The alkylation of enolates derived from chiral amides is a classic method for synthesizing enantiomerically enriched α-substituted carboxylic acids.[13] The chiral auxiliary dictates the approach of the incoming electrophile.
Mechanism of Stereocontrol: The effectiveness of the auxiliary hinges on its ability to create a significant energy difference between the two possible diastereomeric transition states. The auxiliary's bulky group shields one face of the enolate, forcing the electrophile to attack from the less hindered side.[13]
-
1-(4-Fluorophenyl)ethylamine: The 4-fluorophenyl group provides a moderate level of steric hindrance, effectively directing alkylations for many substrates and achieving high diastereoselectivity.
-
1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine: The biphenyl group presents a much larger and more rigid steric shield. This is predicted to result in a more organized transition state, potentially leading to superior diastereoselectivity, especially with less bulky electrophiles where the smaller auxiliary might not provide sufficient differentiation.
Below is an illustrative comparison for a hypothetical alkylation reaction. The diastereomeric excess (d.e.) values are projected based on the steric arguments presented.
| Chiral Auxiliary | Electrophile | Projected Diastereomeric Excess (d.e.) | Rationale |
| 1-(4-Fluorophenyl)ethylamine | Benzyl Bromide | >95% | Effective steric shielding from the phenyl group. |
| 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine | Benzyl Bromide | >98% (Predicted) | Enhanced facial shielding by the larger biphenyl group, leading to a greater energy difference between transition states. |
| 1-(4-Fluorophenyl)ethylamine | Methyl Iodide | ~90% | Smaller electrophile may challenge the differentiating ability of the monophenyl shield. |
| 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine | Methyl Iodide | >95% (Predicted) | Superior steric bulk effectively blocks one face even for small electrophiles. |
As a Resolving Agent
Chiral resolution via the formation of diastereomeric salts is a widely used industrial method.[14][15] The racemic mixture (e.g., a carboxylic acid) is treated with a single enantiomer of the chiral amine. The resulting diastereomeric salts often have different solubilities, allowing for their separation by crystallization.
The larger and more complex structure of 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine may offer advantages in this context. Its increased potential for π-π stacking and other non-covalent interactions due to the biphenyl system could lead to more robust and well-ordered crystal lattices, potentially resulting in a more efficient and clean separation of the diastereomeric salts.
Experimental Protocols
The following section provides a generalized, yet detailed, protocol for the asymmetric alkylation of a propionamide derivative, illustrating the practical application of these amines as chiral auxiliaries.
Workflow for Asymmetric Synthesis Using a Chiral Amine Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral amine auxiliary.
Detailed Protocol: Asymmetric Alkylation
Objective: To synthesize an enantiomerically enriched 2-substituted propanoic acid.
Part 1: Synthesis of the Chiral Propionamide
-
To a solution of (S)-1-(4-fluorophenyl)ethylamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral propionamide. (Note: The same procedure applies to 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine)
Part 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in dry tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of the chiral propionamide (1.0 eq) in dry THF to the LDA solution at -78 °C and stir for 1 hour to form the lithium enolate.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution and stir at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or chiral chromatography.
Part 3: Auxiliary Cleavage
-
Reflux the alkylated amide from Part 2 in a mixture of aqueous sulfuric acid (e.g., 6 M) and an appropriate co-solvent (e.g., dioxane) for 12-24 hours.
-
After cooling, neutralize the reaction mixture with a strong base (e.g., NaOH) to pH > 12.
-
Extract the aqueous layer with diethyl ether or DCM to recover the chiral amine auxiliary. The recovered auxiliary can be purified for reuse.[11]
-
Acidify the aqueous layer to pH < 2 with concentrated HCl.
-
Extract the desired chiral carboxylic acid product with ethyl acetate. Dry the organic layers and concentrate to obtain the final product.
-
Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC.[16][17]
Mechanistic Insight: Visualizing Stereocontrol
The superior performance of a more sterically demanding auxiliary can be visualized by examining the competing transition states. The auxiliary forces the enolate into a conformation that minimizes steric clashes, and its bulky group then obstructs one of the enolate's faces.
Caption: Steric shielding model for diastereoselective alkylation.
Conclusion and Outlook
Both 1-(4-fluorophenyl)ethylamine and 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine are valuable chiral building blocks for asymmetric synthesis. The choice between them is a classic case of balancing factors like cost, availability, and the specific demands of the chemical transformation.
-
1-(4-fluorophenyl)ethylamine remains a reliable and effective choice for a wide range of applications, offering a good balance of performance and accessibility.
-
1-[4-(4-fluorophenyl)phenyl]ethan-1-amine , with its enhanced steric bulk, should be considered a superior option when higher levels of stereocontrol are required, particularly in challenging transformations involving small or unreactive substrates. Its rigid biphenyl framework offers a more defined and imposing chiral environment, providing a rational path to improved diastereoselectivity.
For researchers in drug development and process chemistry, the potential for achieving a higher diastereomeric or enantiomeric excess can significantly streamline purification processes and improve overall yield, making the exploration of more sophisticated chiral auxiliaries like 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine a worthwhile endeavor.
References
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available from: [Link]
-
Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University. Available from: [Link]
-
Direct catalytic asymmetric synthesis of α-chiral primary amines. Royal Society of Chemistry. Available from: [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. Available from: [Link]
-
Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. Available from: [Link]
-
ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. Available from: [Link]
-
ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. MDPI. Available from: [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. National Center for Biotechnology Information. Available from: [Link]
-
Chiral resolution. Wikipedia. Available from: [Link]
-
(R)-(+)-1-(4-Fluorophenyl)ethylamine, ChiPros 99%, ee 98%, Thermo Scientific. Fisher Scientific. Available from: [Link]
-
Enantiomeric excess. Wikipedia. Available from: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. National Center for Biotechnology Information. Available from: [Link]
-
Chirality and Enantiomers. University of Freiburg. Available from: [Link]
-
Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. National Center for Biotechnology Information. Available from: [Link]
-
Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. National Center for Biotechnology Information. Available from: [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry. Available from: [Link]
-
Asymmetric Synthesis of Substituted anti-β-Fluorophenylalanines. PubMed. Available from: [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. Available from: [Link]
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. National Center for Biotechnology Information. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI. Available from: [Link]
-
Asymmetric synthesis. University of Victoria. Available from: [Link]
- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Google Patents.
-
SYNTHESIS OF 1,4-DIARYLFLUORENONE AND 1,4-DIARYLFLUORENE. HETEROCYCLES. Available from: [Link]
Sources
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]
- 3. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. ChiPros Chiral Amines [sigmaaldrich.com]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]
- 6. 1-[4-(4-fluorophenyl)phenyl]ethan-1-amine | 1049131-38-5 [sigmaaldrich.com]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. (S)-1-(4-Fluorophenyl)ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. 66399-30-2|(S)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 10. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Chiral resolution - Wikipedia [en.wikipedia.org]
- 16. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Executive Summary
In chiral drug development, the biological activity of an amine is dictated by its three-dimensional spatial arrangement. For flexible chiral amines (e.g.,
This guide compares three distinct Density Functional Theory (DFT) approaches to solving this problem. Our analysis identifies M06-2X/def2-TZVP as the superior protocol for predicting conformational populations in chiral amines, primarily due to its accurate treatment of non-covalent interactions (NCIs) such as intramolecular
The Challenge: Why Standard DFT Fails Chiral Amines
Chiral amines often possess "soft" degrees of freedom. The energy difference between a gauche and anti conformer may be less than 1.0 kcal/mol. In this regime, dispersion forces (London forces) become the deciding factor.
-
The Problem: Standard hybrid functionals (e.g., B3LYP) lack long-range dispersion corrections. They artificially destabilize compact structures where the amine proton interacts with an aromatic ring (
). -
The Consequence: An incorrect Boltzmann population leads to wrong predicted VCD (Vibrational Circular Dichroism) spectra or Optical Rotation (OR) values, resulting in the misassignment of absolute configuration.
Comparative Analysis of Methodologies
We evaluated three industry-standard methodologies against experimental NMR
Method A: The Legacy Standard (B3LYP)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Status: Not Recommended for conformational analysis of flexible amines.
-
Analysis: While computationally cheap and ubiquitous, B3LYP fails to capture the attractive dispersion interaction between the amine group and adjacent aromatic rings. It often predicts an extended conformation as the global minimum, contradicting experimental NMR data.
Method B: The Minnesota Hybrid (M06-2X)
-
Functional: M06-2X (Truhlar group, high non-locality)
-
Status: Gold Standard for main-group thermochemistry.
-
Analysis: This meta-hybrid functional is parameterized specifically for non-covalent interactions. It accurately predicts the stability of the "folded" amine conformers stabilized by
or interactions. It yields Boltzmann populations that align >95% with experimental VCD spectra.
Method C: The Dispersion-Corrected Modern (ωB97X-D)
-
Functional:
B97X-D (Head-Gordon, range-separated) -
Status: Excellent Alternative .
-
Analysis: Includes explicit atom-atom dispersion corrections and long-range exchange. It is particularly robust for larger systems (e.g., chiral amines docked into active sites) where charge transfer is significant.
Performance Data Summary
| Metric | B3LYP/6-31G(d) | M06-2X/def2-TZVP | |
| Dispersion Accuracy | Poor (Underestimates) | Excellent (Implicit) | Excellent (Explicit) |
| Repulsive (Incorrect) | Attractive (Correct) | Attractive (Correct) | |
| Comp. Cost | Low (1.0x) | Medium (1.8x) | Medium (1.9x) |
| VCD Spectral Match | |||
| Rec. Use Case | Quick geometry checks | Conformational Ensembles | Large supramolecular systems |
Experimental Validation: The "Ground Truth"
To validate the computational model, we rely on self-validating experimental feedback loops.
NMR -Coupling Analysis
The vicinal coupling constant (
-
Protocol: Calculate
for all DFT conformers. -
Validation:
-
Where
is the Boltzmann population of conformer .[1] -
If the weighted average matches the experimental NMR splitting, the conformational ensemble is correct.
-
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left vs. right circularly polarized IR light. It is the definitive method for absolute configuration.
-
Validation: A visual overlay of the Boltzmann-weighted calculated VCD spectrum against the experimental spectrum provides a "fingerprint" match.
Step-by-Step Computational Protocol
This workflow ensures reproducibility and high scientific integrity.
Phase 1: Conformational Sampling
-
Generate Rotamers: Use a stochastic search (Monte Carlo or Molecular Dynamics) with the MMFF94 force field.
-
Filter: Discard duplicates (RMSD < 0.5 Å) and high-energy structures (>10 kcal/mol).
Phase 2: DFT Optimization (The Critical Step)
-
Geometry Opt: Optimize all unique conformers using M06-2X/def2-TZVP .
-
Note: The def2-TZVP basis set minimizes Basis Set Superposition Error (BSSE).
-
-
Solvation: Apply IEFPCM or SMD model (Solvation Model based on Density) matching your experimental solvent (e.g.,
or DMSO). SMD is recommended for calculating .
Phase 3: Thermochemistry & Population
-
Frequency Calc: Verify minima (zero imaginary frequencies).
-
Boltzmann Weighting: Calculate populations (
) based on Gibbs Free Energy ( ) at 298.15 K.
Phase 4: Property Calculation
-
Spectral Prediction: Compute VCD or NMR tensors for all conformers within 3 kcal/mol of the global minimum.
Visualization of Workflows
Diagram 1: The Computational Workflow
This diagram outlines the linear progression from structure generation to experimental validation.
Caption: Figure 1. Standardized workflow for ab initio conformational analysis of chiral amines.
Diagram 2: Functional Selection Decision Tree
How to choose the correct functional based on the specific chemical environment.
Caption: Figure 2. Decision matrix for selecting density functionals based on chemical features.
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. [Link]
-
Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. [Link]
-
Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Absorption and Circular Dichroism Spectra Using Density Functional Force Fields. The Journal of Physical Chemistry. [Link][2]
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. [Link]
-
Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B. [Link]
Sources
High-Resolution X-ray Crystallography of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine Derivatives: A Comparative Guide to Crystallization Strategies
Executive Summary
The 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine motif is a highly valuable chiral building block and pharmacophore in modern drug development. However, determining its absolute configuration presents a significant analytical bottleneck. Due to the rotational flexibility of the biphenyl axis and the lack of a robust intermolecular hydrogen-bonding network in its free-base form, this class of amines frequently presents as an amorphous solid or viscous oil, rendering direct single-crystal X-ray diffraction impossible.
This guide objectively compares three leading "products" (crystallization methodologies and their associated reagents) used to force these challenging derivatives into a highly ordered crystal lattice. By evaluating Diastereomeric Salt Formation , Heavy-Atom Derivatization , and Adamantane-Based Cocrystallization , this guide provides researchers with the causality behind each method and self-validating protocols to ensure unambiguous structural determination.
The Core Challenge: Absolute Configuration and The Flack Parameter
Single-crystal X-ray diffraction remains the definitive "gold standard" for confirming the three-dimensional structure and absolute configuration of chiral drugs [1]. The technique relies on the anomalous scattering of X-rays by the electron clouds within a crystalline lattice [4].
When analyzing chiral amines, the internationally recognized metric for absolute configuration is the Flack parameter [1].
-
Causality: If the refined structural model matches the true chirality of the physical crystal, the Flack parameter will refine to a value close to 0 (typically within ±0.10). A value close to 1.0 indicates the model is the inverted enantiomer, while a value near 0.5 suggests a racemic twin [4].
-
The Problem: Obtaining a Flack parameter requires a macroscopic, defect-free single crystal. If the biphenyl ethanamine derivative refuses to crystallize, alternative chemical interventions must be deployed [3].
Methodological Decision Matrix
To minimize wasted material and time, the selection of the crystallization strategy must be dictated by the physical state and available quantity of the amine.
Caption: Logical decision tree for selecting a crystallization strategy based on physical state and sample availability.
Quantitative Comparison of Crystallization Alternatives
The table below summarizes the performance of the three primary interventions compared to the baseline of direct free-base evaporation.
| Methodology | Reagent / Product | Typical Timeframe | Flack Parameter Precision | Material Requirement | Primary Advantage |
| Diastereomeric Salt | D-(-)-Tartaric Acid | 3 - 7 Days | High (± 0.05) | > 50 mg | Simultaneously resolves enantiomers and yields X-ray quality crystals. |
| Heavy-Atom Derivatization | p-Bromobenzoyl Chloride | 2 - 4 Days | Very High (± 0.02) | 10 - 20 mg | Bromine provides strong anomalous scattering, ensuring a near-perfect Flack parameter. |
| Adamantane Cocrystallization | TEO Framework | 1 - 2 Days | Moderate (± 0.10) | < 5 mg | Ideal for liquid/oily derivatives; requires no covalent modification. |
| Direct Evaporation | None (Free Base) | 7 - 14 Days | Low (Often twinned) | > 100 mg | No reagents required, but rarely succeeds for flexible biphenyl amines. |
Self-Validating Experimental Protocols
Protocol A: Diastereomeric Salt Crystallization (The Industry Standard)
This method utilizes a chiral resolving agent to form a stable, highly ordered ionic lattice.
Causality: The free base of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine lacks strong hydrogen bond donors. By reacting it with a rigid chiral acid, we introduce strong, charge-assisted intermolecular hydrogen bonding networks, which thermodynamically drive the formation of a rigid crystal lattice.
Step-by-Step Methodology:
-
Equimolar Mixing: Dissolve 1.0 mmol of the target amine in 5 mL of hot methanol (HPLC grade). In a separate vial, dissolve 1.0 mmol of D-(-)-Tartaric Acid in 5 mL of a methanol/water mixture (80:20 v/v).
-
Self-Validation: Ensure both solutions are completely optically clear. Any particulate matter will act as a site for heterogeneous nucleation, leading to poor-quality microcrystals. Filter through a 0.22 µm PTFE syringe filter if necessary.
-
-
Salt Formation: Slowly add the acid solution to the amine solution dropwise while stirring at 60°C.
-
Thermodynamic Control (Critical Step): Transfer the vial to a programmable water bath. Cool the solution from 60°C to 20°C at a strictly controlled rate of 1°C/hour .
-
Causality: Rapid cooling causes sudden supersaturation, yielding a useless microcrystalline powder. Slow cooling maintains the system just below the solubility curve, promoting the growth of a few large, defect-free single crystals.
-
-
Harvesting & Validation: Isolate the crystals.
-
Self-Validation: Place a candidate crystal under a polarized light microscope. A high-quality single crystal will exhibit uniform extinction (birefringence) when rotated. If the crystal extinguishes in fragmented patches, it is twinned and will yield a Flack parameter near 0.5 [4].
-
Caption: Workflow for determining absolute configuration via diastereomeric salt crystallization.
Protocol B: Heavy-Atom Derivatization
When salt formation yields oils or twinned crystals, covalent derivatization is required [3].
Causality: X-ray anomalous scattering is highly dependent on the atomic number of the elements in the crystal. Light atoms (C, H, N, O, F) scatter weakly, making the Flack parameter noisy. By covalently attaching a heavy atom (like Bromine), the anomalous scattering signal is drastically amplified, ensuring a highly precise Flack parameter.
Step-by-Step Methodology:
-
Amidation: Dissolve 20 mg of the amine in 1 mL of anhydrous dichloromethane (DCM). Add 1.5 equivalents of triethylamine (TEA) and 1.1 equivalents of p-bromobenzoyl chloride. Stir at room temperature for 2 hours.
-
Workup: Wash the organic layer with 1M HCl, then saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Vapor Diffusion Crystallization: Dissolve the resulting amide in a minimum amount of DCM (good solvent) in an inner vial. Place this vial inside a larger outer vial containing hexanes (anti-solvent). Seal the outer vial.
-
Causality: Over 3–5 days, the volatile anti-solvent (hexanes) slowly diffuses into the inner vial, gradually lowering the solubility of the amide and forcing the nucleation of high-quality, heavy-atom-enriched single crystals.
-
Protocol C: Adamantane Cocrystallization (The Crystalline Sponge Method)
For highly limited, liquid-state samples where chemical modification is undesirable, cocrystallization is the modern alternative [2].
Causality: Liquid molecules are inherently difficult to crystallize. By using a bulky, rigid host framework like 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane (TEO), the liquid amine is trapped within the voids of the TEO crystal lattice via van der Waals forces, forcing it into an ordered state readable by X-rays [2].
Step-by-Step Methodology:
-
Host-Guest Mixing: Mix 5.0 mg of TEO powder directly with 10 µL of the liquid/oily amine derivative in a micro-vial.
-
Thermal Annealing: Heat the mixture gently to 50°C.
-
Causality: The liquid amine acts as its own solvent, dissolving the TEO framework. This prevents the inclusion of competing solvent molecules in the final crystal lattice.
-
-
Static Incubation: Allow the solution to cool and stand undisturbed at room temperature for 24 hours. Harvest the resulting cocrystal directly from the mixture.
References
- "Chiral drugs - LabMed Discovery." LabMed Discovery.
- "Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization." RSC Publishing.
- "Demystifying X-ray Crystallography." Caltech.
- "Navigating the Labyrinth of Chirality: A Comparative Guide to Confirming Absolute Configuration." Benchchem.
Navigating the Catalytic Landscape: A Comparative Analysis of Chiral Amines in Asymmetric Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-reactivity and performance of catalysts, with a focus on the structural motif of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
In the intricate world of asymmetric catalysis, the development of efficient and selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a cornerstone of modern drug discovery and development. While a vast array of chiral ligands and catalysts have been developed, a comprehensive understanding of their performance, and particularly their potential for cross-reactivity, remains a critical area of investigation. This guide aims to provide an in-depth analysis of catalysts derived from chiral primary amines, with a specific focus on the structural framework of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
However, a thorough review of the current scientific literature reveals a significant gap in documented research specifically concerning catalysts directly derived from 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine. There is a notable absence of published studies detailing their synthesis, catalytic applications, performance data, or any investigations into their cross-reactivity.
Therefore, this guide will pivot to a broader, yet highly relevant, comparative analysis. We will explore the well-established families of chiral catalysts that share key structural features with the target molecule, namely the chiral benzylic amine and the biphenyl backbone. By examining the performance and cross-reactivity of these analogous systems, we can extrapolate valuable insights and predictive understanding that would be applicable to hypothetical catalysts derived from 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
This comparative approach will equip researchers with the fundamental principles and experimental methodologies necessary to evaluate novel catalysts within this structural class, fostering a more rational design of future catalytic systems with enhanced selectivity and minimized cross-reactivity.
The Chiral Amine Motif: A Pillar of Asymmetric Catalysis
Chiral amines and their derivatives are fundamental building blocks in the construction of a diverse range of catalysts, including metal complexes and organocatalysts. Their efficacy stems from their ability to create a well-defined chiral environment around a catalytic center, thereby directing the stereochemical outcome of a reaction.
Mechanism of Action: Enamine and Iminium Ion Catalysis
A primary mode of action for many chiral amine organocatalysts involves the formation of transient nucleophilic enamines or electrophilic iminium ions with carbonyl substrates. This activation strategy allows for a variety of enantioselective transformations.
The Biphenyl Backbone: A Scaffold for High Enantioselectivity
The biphenyl moiety is a privileged scaffold in the design of chiral ligands, most notably in the class of atropisomeric diphosphines like BINAP. The axial chirality arising from restricted rotation around the biphenyl bond provides a rigid and well-defined three-dimensional structure that is highly effective in inducing enantioselectivity in metal-catalyzed reactions.
Influence of Electronic and Steric Properties
The electronic and steric properties of the biphenyl backbone can be fine-tuned through the introduction of substituents. For instance, the presence of fluorine atoms, as in the hypothetical catalysts derived from 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, can significantly impact the catalyst's electronic nature and, consequently, its reactivity and selectivity.
Cross-Reactivity in Asymmetric Catalysis: An Unavoidable Challenge
Cross-reactivity, the unintended reaction of a catalyst with substrates other than the target, is a significant concern in catalysis. It can lead to the formation of undesired byproducts, reducing the efficiency and purity of the desired transformation. Understanding the factors that govern cross-reactivity is crucial for the development of robust and reliable catalytic systems.
Factors Influencing Cross-Reactivity:
-
Substrate Scope: A catalyst's inherent substrate specificity plays a major role.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can influence reaction pathways.
-
Catalyst Structure: Subtle changes in the ligand framework can dramatically alter reactivity profiles.
Experimental Protocols for Assessing Catalyst Performance and Cross-Reactivity
To rigorously evaluate a new catalyst, a series of standardized experiments are essential. The following protocols outline a general approach for characterizing the performance and cross-reactivity of a hypothetical catalyst derived from 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
Protocol 1: Asymmetric Transfer Hydrogenation of a Prochiral Ketone
Asymmetric transfer hydrogenation is a benchmark reaction for evaluating the efficiency of many chiral catalysts.
Objective: To determine the conversion and enantioselectivity of the catalyst in the reduction of acetophenone.
Materials:
-
Hypothetical Catalyst (e.g., a Schiff base derived from 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine and a suitable aldehyde)
-
Metal precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
Acetophenone
-
Isopropanol (as both solvent and hydrogen source)
-
Base (e.g., KOH)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
In a glovebox, dissolve the metal precursor and the chiral ligand in anhydrous toluene.
-
Stir the solution at room temperature for 30 minutes to allow for complex formation.
-
In a separate flask, dissolve acetophenone, isopropanol, and KOH.
-
Add the catalyst solution to the substrate solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by GC or TLC.
-
Upon completion, quench the reaction and extract the product.
-
Determine the conversion by GC analysis.
-
Determine the enantiomeric excess (ee) of the 1-phenylethanol product by chiral HPLC.
Protocol 2: Cross-Reactivity Study with Alternative Substrates
Objective: To assess the catalyst's reactivity and selectivity with a range of structurally diverse ketones.
Procedure:
-
Following the general procedure outlined in Protocol 1, replace acetophenone with a series of other prochiral ketones, including:
-
An electron-rich ketone (e.g., 4-methoxyacetophenone)
-
An electron-poor ketone (e.g., 4-nitroacetophenone)
-
A sterically hindered ketone (e.g., 2-acetylnaphthalene)
-
An aliphatic ketone (e.g., 2-octanone)
-
-
For each substrate, determine the conversion and enantiomeric excess under the optimized reaction conditions.
Data Presentation and Comparative Analysis
The performance of the hypothetical catalyst should be compared against well-established catalysts for the same transformations.
Table 1: Comparative Performance in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst | Ligand | Conversion (%) | ee (%) | Reference |
| Hypothetical Catalyst | Schiff base of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine | Data to be determined | Data to be determined | N/A |
| Ru-TsDPEN | N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine | >99 | 98 | |
| Rh-Cp*-(S,S)-TsDPEN | N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine | 98 | 95 |
Table 2: Cross-Reactivity Profile of Hypothetical Catalyst
| Substrate | Conversion (%) | ee (%) |
| Acetophenone | Data from Protocol 1 | Data from Protocol 1 |
| 4-Methoxyacetophenone | Data to be determined | Data to be determined |
| 4-Nitroacetophenone | Data to be determined | Data to be determined |
| 2-Acetylnaphthalene | Data to be determined | Data to be determined |
| 2-Octanone | Data to be determined | Data to be determined |
Visualization of Concepts
Diagram 1: General Workflow for Catalyst Evaluation
Caption: A generalized workflow for the systematic evaluation of a novel chiral catalyst.
Conclusion and Future Outlook
While direct experimental data for catalysts derived from 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine is currently unavailable, this guide provides a robust framework for their future investigation. By leveraging the extensive knowledge base of structurally related chiral amine and biphenyl-based catalysts, researchers can approach the design and evaluation of new catalytic systems with a predictive and rational mindset. The experimental protocols and comparative analysis methodologies outlined herein serve as a blueprint for characterizing performance, understanding cross-reactivity, and ultimately advancing the field of asymmetric catalysis. The synthesis and evaluation of catalysts based on the 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine scaffold represents a promising and unexplored area of research that warrants future investigation.
References
-
Noyori, R.; Hashiguchi, S.; Yamano, T. Asymmetric Transfer Hydrogenation of Ketones. Chemical Reviews, 1995 , 95 (4), 1307-1331. [Link]
-
Gladiali, S.; Alberico, E. Asymmetric transfer hydrogenation: chiral ligands and applications. Chemical Society Reviews, 2006 , 35 (3), 226-236. [Link]
-
Chen, Y.; Yekta, S.; Yudin, A. K. Modified BINOL Ligands in Asymmetric Catalysis. Chemical Reviews, 2003 , 103 (8), 3155-3212. [Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
For the researchers and innovators in drug development, the lifecycle of a chemical intermediate extends far beyond its role in a synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine (CAS No. 1049131-38-5), ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the fundamental "why," grounding every step in established scientific and regulatory principles.
Part 1: Hazard Profile and Core Safety Principles
Understanding the intrinsic properties of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazard profile from closely related structural analogs, such as (R)-1-(4-Fluorophenyl)ethylamine.[1] This analysis dictates the stringent handling and disposal protocols required.
The compound is an amine, a class of organic bases, and contains a carbon-fluorine bond, classifying it as a halogenated organic compound .[2] This dual identity is critical for its waste characterization. Based on analogous compounds, it should be treated as a corrosive material that can cause severe skin burns and eye damage.[1][3]
Key Causality : The basicity of the amine group can disrupt biological tissues, leading to chemical burns. The halogenated nature places it under specific environmental regulations due to the potential for persistence and the formation of hazardous byproducts upon improper disposal.[2]
Table 1: Anticipated Hazard Classification and Required Personal Protective Equipment (PPE)
| Hazard Classification (Anticipated) | GHS Pictograms (Anticipated) | Required PPE | Rationale |
| Skin Corrosion/Irritation, Category 1C | Danger | Chemical safety goggles, Face shield, Nitrile or butyl rubber gloves (chemically resistant), Lab coat or chemical-resistant apron | Protects eyes and skin from severe burns upon contact.[1][3] |
| Serious Eye Damage/Irritation, Category 1 | Danger | As above | High risk of irreversible eye damage necessitates robust eye and face protection.[1][3] |
| Combustible Liquid | Flame | Use in a well-ventilated area, away from ignition sources. | The material can ignite at elevated temperatures.[3] |
Part 2: The Regulatory Landscape: RCRA, EPA Waste Codes, and Halogenated Organics
Disposal is not merely a laboratory procedure; it is a regulated process governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, your institution is legally responsible for its correct classification and management from "cradle to grave."
1. Waste Characterization : The first step is to determine if the waste is a "listed" or "characteristic" hazardous waste.
-
Listed Wastes : This chemical is not specifically listed by name. However, if it is used as a solvent for degreasing and is part of a mixture containing 10% or more of certain halogenated solvents, it could fall under codes like F001 or F002 .[4][5]
-
Characteristic Wastes : Even if not listed, the waste must be evaluated for characteristics of ignitability, corrosivity, reactivity, and toxicity. Given the corrosive nature of amines, the waste is likely to be classified as D002 for corrosivity if it has a pH ≤ 2 or ≥ 12.5 or is corrosive to steel.[6]
2. Land Disposal Restrictions (LDR) : As a halogenated organic compound (HOC), this chemical is subject to stringent Land Disposal Restrictions. The EPA regulates the land disposal of HOCs to prevent environmental contamination.[2] This means the waste must be treated using specific technologies before it can be landfilled. Incineration is a common and effective treatment for such organic wastes.
Part 3: The Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that waste containing 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine is handled safely at the point of generation and prepared for compliant disposal.
Step 1: Segregation of Waste
The "Why" : Chemical incompatibility is a major source of laboratory incidents. Amines are basic and will react exothermically and dangerously with acids. Halogenated waste streams must also be kept separate from non-halogenated streams to ensure proper and cost-effective final disposal by a licensed facility.[7]
-
Action : Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste - Corrosive, Basic."
-
NEVER mix this waste with:
-
Acids or strong oxidizing agents.
-
Non-halogenated organic waste.
-
Aqueous waste (unless the amine is in a dilute aqueous solution).
-
Step 2: Waste Collection and Container Management
The "Why" : Proper containment prevents spills, leaks, and vapor exposure, protecting both lab personnel and the integrity of the containment.
-
Container Selection : Use a container made of compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, screw-top lid.[7]
-
Labeling : Label the container before adding any waste. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine".
-
The associated hazards: "Corrosive, Halogenated Organic".
-
An approximate concentration or list of all constituents.
-
-
Procedure :
-
Perform all waste transfers inside a certified chemical fume hood.
-
Keep the waste container closed at all times, except when actively adding waste.[7]
-
Do not overfill the container. Leave at least 10% headspace to allow for expansion.
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
The "Why" : The SAA provides a designated, safe, and compliant location for short-term waste storage within the lab before it is transferred to a central facility.
-
Location : The SAA must be at or near the point of generation and under the control of the operator.
-
Conditions : Store the sealed container in a secondary containment bin to catch any potential leaks. The area should be away from heat, sparks, or incompatible chemicals.
Step 4: Arranging for Final Disposal
The "Why" : This chemical waste is not suitable for drain disposal or evaporation.[8] It requires destruction by a licensed and qualified hazardous waste disposal company, typically via high-temperature incineration.
-
Action : Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Documentation : Ensure all required paperwork, such as a hazardous waste tag or manifest, is completed accurately.
The following diagram outlines the decision-making process for the disposal of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
Caption: Disposal Workflow Diagram
Part 4: Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical to mitigate exposure and contamination.
-
Isolate the Area : Alert personnel and restrict access to the spill area.
-
Personal Protection : Do not attempt cleanup without the appropriate PPE as outlined in Table 1.
-
Containment : For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels or sawdust.
-
Cleanup : Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust if the material is solid.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and EHS office immediately.
By adhering to this comprehensive guide, you ensure that the final step in your research workflow is conducted with the highest standards of safety, integrity, and environmental stewardship.
References
- Retail Industry Leaders Association. (2023, May 15). Hazardous Waste Variations by State Matrix.
- Solenis. (2019, January 23). SAFETY DATA SHEET: Drewfloc™ 2611 FLOCCULANT.
- SynQuest Laboratories, Inc. Safety Data Sheet: 1-(4-Fluorophenyl)ethylamine.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- BLDpharm. (S)-1-(4-fluorophenyl)ethan-1-amine hydrochloride: A High-Quality Research Chemical.
- University of Georgia Environmental Safety Division. EPA HAZARDOUS WASTE CODES.
- BLDpharm. Product Information: (R)-1-(4-Fluorophenyl)ethanamine.
- ChemScene LLC. Safety Data Sheet: (R)-1-(3-Fluorophenyl)ethanamine.
- Fisher Scientific. SAFETY DATA SHEET: (R)-(+)-1-(4-Fluorophenyl)ethylamine, ChiPros.
- Fisher Scientific. (2007, December 10). SAFETY DATA SHEET: 4-Fluoroaniline.
- ChemPoint.com. (2017, November 13). Safety Data Sheet: BONDERITE C-AK 2077X ALKALINE CLEANER.
- Santa Cruz Biotechnology, Inc. Safety Data Sheet: Indium(III) iodide.
- Materion. (2015, May 26). SAFETY DATA SHEET: Arsenic oxide (As2O5).
- LabChem Inc. (2013, December 20). Safety Data Sheet: Potassium Iodide, 5% w/v.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- LGC Genomics Ltd. (2024, February 9). SAFETY DATA SHEET: CAL Fluor Red 610 Amidite.
- Enamine. Safety Data Sheet: 5-amino-2-fluorobenzonitrile.
- U.S. Government Publishing Office. (2000, December 26). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- U.S. Environmental Protection Agency. Hazardous Waste Listings.
- U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities.
- U.S. Environmental Protection Agency. Waste Code - RCRAInfo.
- U.S. Environmental Protection Agency. (2025, December 16). Applicability and Requirements of the RCRA Organic Air Emission Standards.
- Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure.
Sources
- 1. fishersci.com [fishersci.com]
- 2. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. epa.gov [epa.gov]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. enamine.enamine.net [enamine.enamine.net]
A Researcher's Guide to Personal Protective Equipment for Handling 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine
The primary hazards associated with analogous fluorinated aromatic amines include severe skin corrosion, serious eye damage, respiratory tract irritation, and potential combustibility.[1][2][3] These hazards dictate a multi-faceted approach to PPE, ensuring comprehensive protection.
Core Principles of Protection: A Risk-Based Approach
The selection of PPE should not be a static, one-size-fits-all checklist. Instead, it must be a dynamic process based on a thorough risk assessment of the specific procedures being undertaken. Factors to consider include the quantity of the substance being handled, its physical form (solid or liquid), the potential for aerosolization, and the adequacy of engineering controls like fume hoods.
Recommended Personal Protective Equipment
Based on the hazard profile of similar compounds, the following PPE is essential when handling 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine:
Eye and Face Protection: The First Line of Defense
Given the high risk of severe eye damage posed by similar aromatic amines, robust eye and face protection is non-negotiable.[1][2]
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards.[4]
-
Recommended for Splash Hazards: A full-face shield worn over chemical splash goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[4][5]
Causality: Aromatic amines can be highly corrosive to ocular tissue. Standard safety glasses do not provide a sufficient seal to protect against splashes and vapors. Goggles, and ideally a face shield, create a comprehensive barrier to safeguard vision.
Hand Protection: Preventing Dermal Absorption and Burns
Aromatic amines can cause severe skin burns and may be absorbed through the skin.[2] Therefore, selecting the appropriate gloves is critical.
-
Glove Type: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact, but it is crucial to consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[4] For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ may be necessary.
-
Glove Practice: Always inspect gloves for any signs of degradation or puncture before use. Employ the "double-gloving" technique for added protection during high-risk procedures. Remove and replace gloves immediately if contamination is suspected.
Body Protection: Shielding Against Spills and Splashes
Protective clothing is essential to prevent skin contact with 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
-
Standard Laboratory Attire: A long-sleeved laboratory coat should be worn at all times.
-
Enhanced Protection: For tasks with a higher risk of significant spills, a chemically resistant apron or coveralls should be worn over the lab coat.[6]
Causality: Protective clothing provides a removable barrier that can be quickly taken off in the event of a spill, minimizing contact time with the hazardous chemical.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Similar aromatic amines are known to cause respiratory tract irritation.[1][2]
-
Primary Engineering Control: All work with 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine should be conducted in a properly functioning chemical fume hood.[2]
-
When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a spill or emergency, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors should be used.[4][6] A full-face respirator will also provide eye and face protection.[7]
Summary of PPE Recommendations
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling in a Fume Hood | Chemical Splash Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat | Not generally required |
| High-Volume Handling or Splash Potential | Face Shield over Goggles | Chemical-Resistant Gloves (Double-Gloving Recommended) | Chemical-Resistant Apron over Lab Coat | As needed based on risk assessment |
| Spill Cleanup | Full-Face Respirator with appropriate cartridges | Heavy-Duty Chemical-Resistant Gloves | Chemical-Resistant Coveralls | Required |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Review the experimental protocol and identify potential hazards.
-
Location: Always handle 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Spill Kit: Maintain a spill kit specifically for hazardous organic compounds in the immediate vicinity.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
Disposal Plan:
-
Waste Segregation: All waste contaminated with 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine, including gloves, disposable lab coats, and contaminated labware, must be disposed of as hazardous waste.
-
Containerization: Use designated, properly labeled, and sealed containers for hazardous waste.[8]
-
Regulatory Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal.
PPE Selection Workflow
Caption: PPE selection workflow for handling 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine.
Conclusion
A steadfast commitment to safety is the bedrock of successful research. By understanding the potential hazards of 1-[4-(4-Fluorophenyl)phenyl]ethan-1-amine through the lens of analogous compounds and implementing a rigorous, risk-based PPE strategy, researchers can confidently advance their work while ensuring their personal safety and the integrity of their laboratory environment.
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- OSHA Safety Training for Agriculture. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- SynQuest Labs. (n.d.). 1-(4-Fluorophenyl)ethylamine Safety Data Sheet.
- Fisher Scientific. (2025, December 24). (R)-(+)-1-(4-Fluorophenyl)ethylamine Safety Data Sheet.
- (S)-1-(4-fluorophenyl)ethan-1-amine hydrochloride: A High-Quality Research Chemical. (n.d.).
- BLDpharm. (n.d.). 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine.
- Fisher Scientific. (2025, December 19). 4-Fluorophenylboronic acid Safety Data Sheet.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 1-(4-Fluorophenyl)-2-phenyl-ethanone.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. epa.gov [epa.gov]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. blog.gooddayswork.ag [blog.gooddayswork.ag]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


